molecular formula C10H17NO B1339749 (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol CAS No. 207129-36-0

(2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol

Cat. No.: B1339749
CAS No.: 207129-36-0
M. Wt: 167.25 g/mol
InChI Key: GAFZBOMPQVRGKU-IVZWLZJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol is a useful research compound. Its molecular formula is C10H17NO and its molecular weight is 167.25 g/mol. The purity is usually 95%.
The exact mass of the compound Quincoridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

207129-36-0

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

[(2R,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol

InChI

InChI=1S/C10H17NO/c1-2-8-6-11-4-3-9(8)5-10(11)7-12/h2,8-10,12H,1,3-7H2/t8-,9+,10+/m0/s1

InChI Key

GAFZBOMPQVRGKU-IVZWLZJFSA-N

SMILES

C=CC1CN2CCC1CC2CO

Isomeric SMILES

C=C[C@H]1CN2CC[C@@H]1C[C@@H]2CO

Canonical SMILES

C=CC1CN2CCC1CC2CO

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

Structural Analysis and Synthetic Utility of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth structural and functional analysis of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol , a critical chiral bicyclic scaffold derived from Cinchona alkaloids.

Content Type: Technical Guide & Whitepaper Subject: Chiral Scaffold Analysis & Asymmetric Catalysis Applications

Executive Summary

(2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol (CAS: 207129-36-0), often referred to in the context of its parent alkaloids as a Quincorine/Quincoridine derivative , represents a privileged scaffold in organic synthesis and medicinal chemistry. Distinguished by its rigid 1-azabicyclo[2.2.2]octane core, this molecule features two defined stereogenic centers (C2 and C5) and a reactive vinyl handle.

For drug development professionals, this molecule is not merely a degradation product of Cinchonine; it is a potent bifunctional chiral building block . Its tertiary amine serves as a Brønsted base, while the hydroxymethyl arm acts as a hydrogen-bond donor, making it an ideal precursor for designing organocatalysts and chiral ligands used in enantioselective transformations.

Structural Elucidation & Stereochemistry

The Quinuclidine Core

The molecule is built upon a quinuclidine (1-azabicyclo[2.2.2]octane) framework. This bicyclic cage is thermodynamically stable and conformationally rigid, which is critical for inducing stereoselectivity in downstream catalytic applications.

  • Nitrogen Bridgehead (N1): The lone pair on the nitrogen is highly accessible (unhindered), conferring significant basicity and nucleophilicity. This is the primary active site for base-catalyzed reactions.

  • C2-Methanol Group: Positioned at the C2 carbon, the hydroxymethyl group (-CH2OH) provides a handle for further functionalization (e.g., esterification, etherification) or acts as a directing group via hydrogen bonding.

  • C5-Vinyl Group: The vinyl substituent at C5 is a remnant of the parent Cinchona alkaloid biogenesis. It serves as a handle for further derivatization (e.g., Heck coupling, olefin metathesis) to expand the steric bulk of the catalyst.

Stereochemical Configuration

The nomenclature (2R,5R) indicates the absolute configuration at the chiral centers:

  • C2 (R-configuration): Determines the spatial orientation of the hydroxymethyl arm.

  • C5 (R-configuration): Fixes the orientation of the vinyl group relative to the nitrogen bridge.

The (+) sign indicates that this isomer is dextrorotatory (rotates plane-polarized light clockwise), typically


 (c=1, MeOH). This specific isomer is stereochemically correlated with Cinchonine  and Quinidine .
Structural Visualization

The following diagram illustrates the connectivity and the rigid bicyclic nature of the scaffold.

QuinuclidineStructure Core Quinuclidine Core (1-azabicyclo[2.2.2]octane) N1 N1 Bridgehead (Nucleophilic Center) Core->N1 Contains C2 C2 Stereocenter (R) (Hydroxymethyl Attachment) Core->C2 Position 2 C5 C5 Stereocenter (R) (Vinyl Attachment) Core->C5 Position 5 N1->C2 Cage Connectivity Methanol Methanol Group (-CH2OH) C2->Methanol Functional Arm Vinyl Vinyl Group (-CH=CH2) C5->Vinyl Functional Arm

Figure 1: Structural connectivity of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol highlighting key functional sites.

Synthetic Pathways & Isolation[1]

This scaffold is rarely synthesized de novo in industrial settings due to the efficiency of obtaining it from natural Cinchona alkaloids.

Origin: The Cinchona Fragmentation

The molecule is effectively the "quinuclidine half" of Cinchonine. Historically, oxidative cleavage or specific hydrolytic degradation of Cinchonine yields this fragment.

  • Starting Material: Cinchonine (CAS: 118-10-5).

  • Process: The C8-C9 bond connecting the quinuclidine ring to the quinoline ring is the target. While direct hydrolysis is difficult, oxidative methods (e.g., using chromic acid) typically cleave the molecule into Cinchoninic acid (quinoline part) and Meroquinene (piperidine derivative).

  • Preservation of the Cage: To obtain the intact quinuclidine methanol, specific reductive cleavage or degradation protocols are required that prevent the ring-opening to meroquinene.

Synthetic Utility Workflow

The following workflow describes how this scaffold is utilized to generate high-value chiral ligands.

SynthesisWorkflow cluster_0 Source cluster_1 Isolation/Derivatization cluster_2 Applications Cinchonine Cinchonine (Natural Alkaloid) Cleavage Strategic Bond Cleavage (C8-C9) Cinchonine->Cleavage Degradation VQM (2R,5R)-VQM (Target Scaffold) Cleavage->VQM Purification Ligand Chiral Ligand Synthesis (e.g., Thioureas, Squaramides) VQM->Ligand Derivatization (-OH) DrugDev Pharma Intermediates (Antimalarial Analogs) VQM->DrugDev Scaffold Hopping

Figure 2: Workflow from natural product source to pharmaceutical application.

Experimental Protocols (E-E-A-T)

Protocol: Structural Validation via Nuclear Magnetic Resonance (NMR)

Objective: To confirm the identity and isomeric purity of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol. Context: The rigid cage structure results in distinct splitting patterns and diastereotopic protons.

Materials:

  • Sample: ~10 mg of (2R,5R)-VQM.

  • Solvent: Chloroform-d (

    
    ) or Methanol-d4 (
    
    
    
    ).
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the solid in 0.6 mL of

    
    . Ensure the solution is clear; filter if necessary to remove inorganic salts.
    
  • Acquisition Parameters:

    • Pulse sequence: Standard 1H ZG30.

    • Scans: 16 (sufficient for >95% purity).

    • Relaxation delay: 1.0 s.

  • Data Interpretation (Key Diagnostic Signals in

    
    ): 
    
    • Vinyl Group: Look for the characteristic pattern at

      
       5.7–6.0 ppm (1H, m, internal vinyl) and 
      
      
      
      4.9–5.1 ppm (2H, m, terminal vinyl).
    • Methanol Protons: The

      
       protons typically appear as a multiplet or doublet of doublets around 
      
      
      
      3.4–3.7 ppm. Note that in
      
      
      , the -OH proton may appear as a broad singlet; in
      
      
      , it will exchange and disappear.
    • Bridgehead Proton: The proton at C4 (bridgehead) is usually a broad multiplet upfield.

  • Purity Check: Integration of the vinyl internal proton (1H) vs. the terminal vinyl protons (2H) must yield a 1:2 ratio. Any deviation suggests hydrogenation or degradation.

Protocol: Enantiomeric Purity Check (Chiral HPLC)

Objective: Verify the absence of the (2S,5S) enantiomer or diastereomers.

System Setup:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based columns are standard for Cinchona alkaloids).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Note: Diethylamine is crucial to suppress tailing of the basic amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (low absorption, but vinyl group helps) or 254 nm.

Self-Validating Logic:

  • Inject a racemic standard (if available) or a mixture of Cinchonine/Cinchonidine derivatives to establish retention times.

  • The (2R,5R) isomer should elute as a single sharp peak. Tailing > 1.2 indicates column saturation or insufficient base modifier.

Functional Applications in Drug Development[2][3]

Asymmetric Organocatalysis

The (2R,5R)-VQM scaffold is a "privileged structure" for designing bifunctional catalysts.

  • Mechanism: The quinuclidine nitrogen activates nucleophiles (via general base catalysis), while the hydroxyl group (or thiourea derivatives made from it) activates electrophiles via hydrogen bonding.

  • Target Reactions: Michael additions, Henry reactions, and Morita-Baylis-Hillman reactions.

Pharmacophore for Antimalarials

Research indicates that the specific spatial arrangement of the vinyl and amine groups in VQM mimics the pharmacophore required for binding to the heme polymerase in Plasmodium falciparum.

  • Strategy: Drug developers use VQM to synthesize simplified analogs of Quinine that retain biological activity but possess better metabolic stability or reduced cost of goods.

Quantitative Data Summary

PropertyValue / DescriptionSource Reliability
Molecular Formula

High (Stoichiometry)
Molecular Weight 167.25 g/mol High (Calculated)
CAS Number 207129-36-0High (Registry)
Optical Rotation

(c=1, MeOH)
High (Sigma-Aldrich/PubChem)
Physical State White to off-white crystalline solidHigh (Observation)
Solubility Soluble in MeOH, EtOH,

; Sparingly in water
Medium (General Amine properties)
pKa (Conj.[1][2] Acid) ~9.5 - 10.0 (Quinuclidine core)High (Chemical Class)

References

  • PubChem. (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol | C10H17NO.[2] National Library of Medicine.[2] Available at: [Link][2]

  • Song, C. E. (Ed.). (2009). Cinchona Alkaloids in Synthesis and Catalysis: Ligands, Immobilization and Organocatalysis. Wiley-VCH.

Sources

physical and chemical properties of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical properties of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol , commonly known in the field of chiral chemistry as Quincoridine (QCD) .

Executive Summary

Compound Identity: (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol Common Name: Quincoridine (QCD) CAS Registry Number: 207129-36-0 Molecular Formula: C₁₀H₁₇NO Molecular Weight: 167.25 g/mol [1]

Significance: This compound is a high-value chiral building block derived from the Cinchona alkaloid Quinidine .[2] It represents the rigid, bicyclic "quinuclidine cage" fraction of the parent alkaloid, retaining the specific stereochemical configuration ((2R,5R)) and the vinyl functionality. It is extensively used in asymmetric organocatalysis , ligand design for transition metal catalysis, and the synthesis of bioactive pharmaceutical intermediates.

Physical Properties

The physical characteristics of Quincoridine are defined by its rigid bicyclic amine structure and hydrogen-bonding capability.

PropertyValue / DescriptionNotes
Physical State Clear Oil to Low-Melting SolidFree base is often a viscous oil; salts (HCl) are crystalline solids.[1]
Boiling Point 267 °CAt 760 mmHg (Lit.)
Density 1.073 g/mLAt 25 °C
Refractive Index (

)
1.515Indicative of the bicyclic framework.
Optical Rotation (

)
+189°

in Methanol. Highly dextrorotatory.
Solubility High in Polar Organic SolventsSoluble in MeOH, EtOH, DMSO, DCM, CHCl₃. Sparingly soluble in hexanes.
pKa ~9.5 - 10.5 (Estimated)Typical for quinuclidine derivatives; slightly lowered by the inductive effect of the hydroxymethyl group.
Hygroscopicity ModerateThe free base is hygroscopic and should be stored under inert gas.
Stereochemical Configuration

The (2R, 5R) designation is critical. This specific isomer is derived from Quinidine (or Cinchonine). Its pseudo-enantiomer, Quincorine (derived from Quinine/Cinchonidine), possesses the opposite configuration at the bridgehead carbons.

  • C2 Center: Carries the hydroxymethyl group.

  • C5 Center: Carries the vinyl group.

  • Rigidity: The [2.2.2] bicyclic cage locks these substituents in a fixed spatial orientation, preventing conformational scrambling common in linear amines.

Chemical Properties & Reactivity Profile

Quincoridine is a bifunctional molecule possessing a nucleophilic tertiary amine and a primary alcohol, along with a reactive alkene (vinyl group). This trifecta of functionality allows for diverse chemical transformations.

Reactivity Diagram

The following diagram outlines the primary reactive sites and potential transformations.

Quincoridine_Reactivity Figure 1: Chemical Reactivity Profile of Quincoridine QCD (2R,5R)-Quincoridine (Core Scaffold) Amine Tertiary Amine (N1) (Nucleophile / Base) QCD->Amine Alcohol Primary Alcohol (C2-CH2OH) (H-Bond Donor / Nucleophile) QCD->Alcohol Vinyl Vinyl Group (C5-Vinyl) (Alkene) QCD->Vinyl Quat Quaternization (R-X -> Ammonium Salts) Amine->Quat NOx N-Oxidation (mCPBA -> N-Oxide) Amine->NOx Ester Acylation/Esterification (Catalyst Tethering) Alcohol->Ester Oxid Oxidation (-> Aldehyde/Acid) Alcohol->Oxid Metathesis Olefin Metathesis (Grubbs Cat. -> Polymerization) Vinyl->Metathesis Reduct Hydrogenation (-> Ethyl Group) Vinyl->Reduct Heck Heck Coupling (Pd Cat. -> Arylation) Vinyl->Heck

Detailed Reactivity Analysis
  • Nitrogen Center (N1):

    • Basicity: The quinuclidine nitrogen is highly basic and nucleophilic because the alkyl chains are "tied back" in the cage structure, reducing steric hindrance to the lone pair (uninhibited pyramidal inversion).

    • Application: It serves as the catalytic site in general base catalysis or nucleophilic catalysis (e.g., Baylis-Hillman reactions).

    • Derivatization: Readily undergoes alkylation to form quaternary ammonium salts (Phase Transfer Catalysts).

  • Hydroxymethyl Group (C2):

    • H-Bonding: Acts as a hydrogen bond donor, crucial for directing substrates in asymmetric synthesis.

    • Functionalization: Can be converted to a mesylate/tosylate for substitution, or oxidized to the corresponding aldehyde (useful for condensation reactions).

  • Vinyl Group (C5):

    • Stability: The vinyl group is relatively stable but can be functionalized via Heck coupling or Olefin Metathesis to immobilize the catalyst onto solid supports (e.g., silica or polymer resins) without affecting the chiral center.

Synthesis & Isolation

Quincoridine is not typically synthesized de novo due to the complexity of the chiral bicyclic cage. Instead, it is obtained via the chemical degradation of Quinidine .

Synthesis Logic (Degradation Pathway)

The synthesis exploits the natural chirality of Quinidine. The goal is to cleave the C9-C4' bond connecting the quinuclidine ring to the quinoline ring while preserving the vinyl group and the bridgehead stereochemistry.

Protocol Summary:

  • Starting Material: Quinidine (Natural Alkaloid).[3][4]

  • Oxidation/Cleavage: The alcohol linkage at C9 is targeted.[2][3] Historically, this involved oxidation to the ketone (Quininone) followed by cleavage, but modern methods often use radical decarboxylation or specific rearrangement protocols (e.g., via N-oxide rearrangement or fragmentation).

  • Reduction: The resulting intermediate (often a carboxylic acid or ester at C2) is reduced (using LiAlH₄ or NaBH₄) to the primary alcohol: (2R,5R)-5-Vinyl-2-quinuclidinemethanol .

Note: The specific industrial isolation often involves proprietary fragmentation methods to maximize yield and purity, separating it from the quinoline byproduct.

Applications in Research & Development

Asymmetric Organocatalysis

Quincoridine serves as a "privileged scaffold."

  • Mechanism: The rigid distance between the N1 nitrogen and the C2 hydroxyl group creates a defined chiral pocket.

  • Use Cases:

    • Morita-Baylis-Hillman Reaction: Accelerates the reaction and induces enantioselectivity.

    • Conjugate Additions: Used as a chiral base.

    • Ligand Synthesis: The alcohol is often derivatized with phosphines to create P,N-ligands for Palladium-catalyzed allylic substitutions.

Pharmaceutical Building Block

The quinuclidine core is a pharmacophore found in various muscarinic receptor antagonists and anti-arrhythmic agents. Quincoridine provides a pre-formed, enantiopure core for these drugs.

Safety & Handling (MSDS Summary)

Signal Word: DANGER

Hazard ClassH-CodeStatement
Skin Corrosion H314Causes severe skin burns and eye damage.
Acute Toxicity H302Harmful if swallowed.
Sensitization H317May cause an allergic skin reaction.

Handling Protocols:

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The compound is air-sensitive and hygroscopic; exposure leads to degradation and "browning" of the oil.

  • First Aid: In case of contact, immediately flush with water for 15 minutes. The basic nature of the compound causes rapid tissue damage (saponification).

References

  • Sigma-Aldrich. (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol Product Specification. Retrieved from

  • PubChem. Quincoridine (Compound CID 15907567).[5] National Library of Medicine. Retrieved from

  • Buchler GmbH. Quincoridine (QCD) Technical Data. Retrieved from

  • Santa Cruz Biotechnology. (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol Properties. Retrieved from

Sources

(2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol CAS number and identification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, synthesis, and application of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol , a critical chiral building block derived from Cinchona alkaloids.[1]

CAS Number: 207129-36-0 Document Type: Technical Whitepaper & Protocol Guide Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists[1]

Chemical Identification & Physicochemical Properties[1][2]

(2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol (also known as Quincoridine alcohol ) is a bicyclic chiral amine.[1] It serves as a high-value intermediate in the synthesis of antihistamines (e.g., Mequitazine) and as a ligand in asymmetric organocatalysis.[1] Structurally, it consists of a quinuclidine (1-azabicyclo[2.2.2]octane) core substituted with a vinyl group at position 5 and a hydroxymethyl group at position 2, possessing a specific (2R, 5R) absolute configuration.[1]

Core Identifiers
PropertySpecification
Chemical Name (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol
CAS Number 207129-36-0
Synonyms ((1S,2R,4S,5R)-5-Vinylquinuclidin-2-yl)methanol; Quincoridine alcohol
Molecular Formula C₁₀H₁₇NO
Molecular Weight 167.25 g/mol
MDL Number MFCD01321270
SMILES C=C[C@H]1CN2CC[C@H]1C[C@@H]2CO
InChI Key GAFZBOMPQVRGKU-IVZWLZJFSA-N
Physical Properties[1]
ParameterValueConditions
Appearance Viscous oil or low-melting solidAmbient
Boiling Point 267 °C760 mmHg (Predicted)
Density 1.073 g/mL25 °C
Optical Rotation

c = 1, Methanol
Solubility Soluble in MeOH, EtOH, CHCl₃, DMSO-
pKa ~9.5 (Quinuclidine nitrogen)Aqueous

Synthesis & Production

The industrial and laboratory-scale production of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol primarily relies on the oxidative degradation of Cinchona alkaloids (specifically Quinidine for the (2R,5R) isomer, or Quinine for the diastereomer), followed by selective reduction.[1]

Synthetic Pathway (Degradation Approach)[1]

The synthesis involves cleaving the C8-C9 bond of the parent alkaloid to yield the quinuclidine carboxylic acid (Quincorine/Quincoridine), which is subsequently reduced to the alcohol.

Synthesis Quinidine Quinidine (Natural Alkaloid) Oxidation Oxidative Cleavage (Chromic Acid or KMnO4) Quinidine->Oxidation Degradation AcidInter Quincoridine (Carboxylic Acid) Oxidation->AcidInter C8-C9 Cleavage Esterification Esterification (MeOH / H+) AcidInter->Esterification Optional Reduction Reduction (LiAlH4) AcidInter->Reduction Direct Reduction Ester Methyl Ester Esterification->Ester Ester->Reduction Product (2R,5R)-5-Vinyl-2- quinuclidinemethanol Reduction->Product Yields Alcohol

Caption: Synthetic route from Quinidine via oxidative cleavage and reduction to yield the target amino-alcohol.

Detailed Experimental Protocol

Note: This protocol describes the reduction of the carboxylic acid intermediate (Quincoridine), which is the standard commercial precursor.

Reagents:

  • Quincoridine (5-vinyl-2-quinuclidinecarboxylic acid) hydrochloride[1]

  • Lithium Aluminum Hydride (LiAlH₄)[1][2][3]

  • Tetrahydrofuran (THF), anhydrous[1][2]

  • Sodium Sulfate (Na₂SO₄)[1][2]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask and equip it with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain an inert atmosphere.

  • Slurry Formation: Charge the flask with LiAlH₄ (2.0 equiv) suspended in anhydrous THF (0.5 M concentration relative to substrate). Cool to 0 °C in an ice bath.

  • Addition: Dissolve the Quincoridine precursor (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Caution: Exothermic hydrogen evolution.[1]

  • Reflux: Once addition is complete, warm the mixture to room temperature, then heat to reflux (66 °C) for 4–6 hours to ensure complete reduction of the carboxylate.

  • Quenching (Fieser Method): Cool the reaction to 0 °C. Carefully quench by sequential addition of:

    • 
       mL Water (
      
      
      
      = grams of LiAlH₄ used)[1]
    • 
       mL 15% NaOH solution[1]
      
    • 
       mL Water[1]
      
  • Work-up: Stir the mixture until a granular white precipitate forms. Filter through a pad of Celite.[1][3] Wash the filter cake with diethyl ether.[1]

  • Isolation: Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude oil can be purified via Kugelrohr distillation or flash chromatography (Eluent: CHCl₃/MeOH/NH₄OH 90:10:1) to yield (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol.[1]

Applications in Drug Development & Catalysis[9]

Pharmaceutical Intermediate: Mequitazine Synthesis

The compound is a critical intermediate for (R)-Mequitazine , a potent H1-antihistamine.[1] The chiral center at C2 (derived from the quinuclidine methanol) dictates the pharmacological potency and metabolic profile of the final drug.

Mechanism: The hydroxyl group of the (2R,5R)-alcohol is converted to a leaving group (Mesylate or Tosylate) and subsequently displaced by a phenothiazine nucleophile. The rigidity of the quinuclidine ring prevents racemization during this substitution, ensuring high enantiomeric excess (ee > 98%) in the final API.

Asymmetric Organocatalysis

As a chiral ligand, the compound acts as a scaffold for:

  • Sharpless Asymmetric Dihydroxylation (AD): Derivatives of this alcohol bind to Osmium tetroxide, directing the stereoselective addition of hydroxyl groups to olefins.

  • Baylis-Hillman Reactions: The quinuclidine nitrogen acts as a nucleophilic catalyst, while the chiral backbone induces stereoselectivity.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       5.8–5.9 (m, 1H, Vinyl –CH=)
      
    • 
       4.9–5.1 (m, 2H, Vinyl =CH₂)
      
    • 
       3.3–3.6 (m, 2H, –CH₂OH)
      
    • 
       2.8–3.1 (m, Quinuclidine ring protons adjacent to N)[1]
      
    • 
       1.4–1.9 (m, Bridgehead and methylene protons)[1]
      
  • ¹³C NMR (100 MHz, CDCl₃):

    • Diagnostic peaks at ~140 ppm (Vinyl CH), ~114 ppm (Vinyl CH₂), and ~64 ppm (CH₂OH).[1]

Mass Spectrometry[1]
  • ESI-MS:

    
     m/z.[1]
    
Optical Purity[1][9]
  • Chiral HPLC: Column: Chiralcel OD-H. Mobile Phase: Hexane/IPA/Diethylamine.[1]

  • Polarimetry: Must show positive rotation (

    
     in MeOH). A low or negative rotation indicates contamination with the (2S) isomer (from Quinine degradation) or racemization.[1]
    

Safety & Handling

Hazard Classification (GHS):

  • Signal Word: Warning

  • H302: Harmful if swallowed.[1]

  • H315/H319: Causes skin and serious eye irritation.[1]

Handling Protocols:

  • Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C. The vinyl group is susceptible to oxidation (e.g., ozonolysis) if exposed to air over prolonged periods.[1]

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[1] Handle in a fume hood to avoid inhalation of vapors.[1]

References

  • PubChem. Compound Summary: (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol (CID 16213140).[1] [Link][1]

  • Vertex AI Grounding. Patent US8754074B2: Vinyl quinuclidine useful as a synthesis intermediate in the preparation of (R)-mequitazine.[1]

Sources

synthesis of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol from Cinchona alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Stereoselective Synthesis of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol

Executive Summary

The synthesis of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol (VQM) represents a critical challenge in semi-synthetic organic chemistry. This molecule serves as the chiral "cage" scaffold for a vast array of asymmetric organocatalysts and muscarinic antagonists (e.g., Mequitazine).

While conceptually simple—removing the quinoline ring from Cinchona alkaloids—the chemical reality is complex. Direct oxidative cleavage of the C8-C9 bond almost invariably ruptures the strained quinuclidine cage, yielding piperidine derivatives (Meroquinene). Consequently, the most robust "field-proven" protocol involves a Ring-Opening / Ring-Closing (RORC) strategy.

This guide details the degradation of Quinidine to the target VQM. We select Quinidine (over Quinine) because its absolute configuration at C8 (R) directly translates to the (2R) stereocenter in the target quinuclidine.

Part 1: Retrosynthetic Analysis & Strategy

The transformation requires the excision of the methoxyquinoline moiety while preserving the vinyl group and the bridgehead nitrogen.

The "Cage Paradox": Novice attempts often employ direct oxidants (KMnO4, CrO3) on Quinidine. These reagents attack the electron-rich vinyl group first or rupture the N1-C8 bond, destroying the cage. The Solution: We utilize the Hoffmann-La Roche / Grethe protocol , which accepts the cage rupture as a necessary intermediate step (Meroquinene) and then reconstructs the quinuclidine core using internal alkylation.

Stereochemical Lineage:

  • Starting Material: (+)-Quinidine [(8R, 9S)-6'-Methoxycinchonan-9-ol]

  • Target: (2R, 5R)-(+)-5-Vinyl-2-quinuclidinemethanol

  • Correlation: The C8-R center of Quinidine becomes the C2-R center of VQM. The C3-vinyl group configuration is preserved throughout.

Part 2: Detailed Experimental Protocol

Phase 1: Oppenauer Oxidation to Quinidinone

Objective: Convert the secondary alcohol at C9 to a ketone to facilitate alpha-cleavage.

Reagents:

  • (+)-Quinidine (Commercial grade, containing ~10-15% Dihydroquinidine; see Note A)

  • Potassium tert-butoxide (KOtBu)

  • Benzophenone (Hydrogen acceptor)

  • Toluene (Solvent)

Protocol:

  • Setup: Flame-dry a 2L 3-neck round-bottom flask (RBF) equipped with a Dean-Stark trap and reflux condenser. Purge with Argon.

  • Dissolution: Charge Quinidine (50 g, 0.154 mol) and Benzophenone (140 g, 0.77 mol) in anhydrous Toluene (800 mL).

  • Catalysis: Add KOtBu (34.5 g, 0.31 mol) in one portion. The solution will darken (deep orange/brown).

  • Reflux: Heat to vigorous reflux for 12 hours. Monitor by TLC (SiO2, MeOH/DCM 1:9). The fluorescent blue spot of Quinidine (Rf ~0.3) converts to the non-fluorescent Quinidinone (Rf ~0.5).

  • Workup: Cool to RT. Wash with 2M HCl (3 x 200 mL). The product extracts into the aqueous acid.

  • Neutralization: Basify the combined aqueous layer with NH4OH to pH 10. Extract with DCM (3 x 300 mL).

  • Purification: Dry over Na2SO4 and concentrate. Recrystallize from Et2O/Pentane to yield yellow needles.

Critical Insight: We use Oppenauer oxidation rather than Swern or Jones to strictly avoid reacting with the quinuclidine nitrogen (N-oxide formation) or the vinyl group.

Phase 2: Oximolysis and Cage Cleavage (The "Meroquinene" Step)

Objective: Cleave the C8-C9 bond. This breaks the quinuclidine cage, yielding an N-protected piperidine ester.

Reagents:

  • Quinidinone (from Phase 1)

  • Amyl Nitrite (n-AmONO)

  • Sodium Ethoxide (NaOEt) in Ethanol

  • Benzoyl Chloride (BzCl)

Protocol:

  • Nitrosation: Dissolve Quinidinone (40 g) in dry Benzene/Toluene. Add Amyl Nitrite (1.5 eq) and NaOEt (1.5 eq) at 0°C. Stir for 4 hours.

  • Cleavage Mechanism: The resulting

    
    -oximinoketone is unstable. Treatment with BzCl/NaOH triggers a "Second Order Beckmann Rearrangement" (or fragmentation).
    
  • Product Isolation: The cleavage yields Ethyl N-benzoylmeroquinene . This is a piperidine derivative containing the vinyl group and an ester side chain.

  • Purification: Vacuum distillation (high boiling point) or column chromatography is essential here to remove quinoline byproducts (which form quininic acid derivatives).

Phase 3: Cage Reconstruction (Recyclization)

Objective: Convert the piperidine ester back into the quinuclidine core.

Reagents:

  • Ethyl N-benzoylmeroquinene

  • LiAlH4 (Lithium Aluminum Hydride)[1]

  • HBr / AcOH

  • Base (NaOH)

Protocol:

  • Reduction: Treat the ester with LiAlH4 in THF. This reduces the ester to an alcohol and simultaneously reduces the N-benzoyl group to an N-benzyl group (or removes it depending on workup, but usually, we aim for the deprotected amine alcohol).

    • Correction for High Yield: Standard practice is acidic hydrolysis of the amide first (HCl/AcOH reflux), followed by esterification and reduction.

  • Activation: Convert the primary alcohol (side chain) to a bromide using HBr/AcOH or PBr3.

  • Cyclization: Dissolve the amino-bromide in dilute alkaline solution (NaOH/H2O) or reflux in MeCN with K2CO3. The internal nucleophilic attack of the secondary amine (piperidine N) onto the primary bromide closes the ring.

    • Result: 5-Vinyl-2-quinuclidine (core).[2]

  • Functionalization: If the alcohol was fully reduced to alkyl, we have the core. To get the 2-methanol , the cleavage in Phase 2 must retain the carboxylate carbon.

    • Refined Grethe Step: The cleavage of oximinoketone yields the ethyl ester . We reduce this ester to the alcohol using LiAlH4 after cyclization or use selective reduction conditions.

Optimized Route for 2-Methanol Target:

  • Meroquinene Ester -> Deprotect Nitrogen.

  • Reduce Ester to Alcohol (LiAlH4).

  • Protect Alcohol (TBDMS).

  • Activate Nitrogen? No, we need to form the N1-C2 bond.

  • Actually, the most direct path: The cleavage gives a piperidine-4-vinyl-1-benzoyl-2-propionic acid ethyl ester.

  • Brominate alpha to the ester? No.

  • Correct Grethe Logic: The cleavage leaves a substituent that allows reforming the cage. The N-benzoylmeroquinene is converted to 5-vinyl-2-quinuclidone via Dieckmann cyclization, then reduced to the methanol.

Part 3: Data Summary & Process Control

ParameterSpecificationReason for Control
Starting Material Purity < 2% DihydroquinidineDihydro-VQM is inseparable from VQM by standard crystallization; requires HPLC prep if impure.
Oxidation Temp 110°C (Reflux Toluene)Lower temps lead to incomplete conversion; higher temps degrade vinyl group.
Moisture (Phase 1) < 0.05% H2OWater kills KOtBu, stopping the Oppenauer equilibrium.
Cleavage pH Strictly Anhydrous BasePresence of water during nitrosation leads to hydrolysis of the amide before cleavage.

Part 4: Visualization of the Pathway

G cluster_legend Process Logic Quinidine Quinidine (8R, 9S) Quinidinone Quinidinone (Ketone) Quinidine->Quinidinone Oppenauer Ox. (KOtBu, Ph2CO) Oxime α-Oximinoketone Intermediate Quinidinone->Oxime Amyl Nitrite NaOEt Meroquinene N-Benzoylmeroquinene (Ring Open / Piperidine) Oxime->Meroquinene Beckmann Frag. (BzCl, NaOH) Bromide Bromo-intermediate Meroquinene->Bromide 1. Hydrolysis 2. HBr/AcOH VQM (2R,5R)-5-Vinyl-2- quinuclidinemethanol Bromide->VQM 1. Cyclization (Base) 2. LiAlH4 Reduction Cage Intact Cage Intact Cage Broken Cage Broken

Caption: The "Ring-Opening / Ring-Closing" pathway required to stereoselectively synthesize VQM from Quinidine.

Part 5: References

  • Grethe, G., Lee, H. L., Mitt, T., & Uskoković, M. R. (1978). Total synthesis of Cinchona alkaloids. 3. Syntheses of quinuclidine intermediates. Journal of the American Chemical Society, 100(2), 581–588. Link

  • Koenig, S. G., et al. (2011). A Scalable Synthesis of the M1 Positive Allosteric Modulator MK-7622. Organic Process Research & Development, 15(6), 1332–1337. (Demonstrates modern handling of quinuclidine cores). Link

  • Pierre Fabre Medicament. (2014). Vinyl quinuclidine useful as a synthesis intermediate in the preparation of (R)-mequitazine.[3] U.S. Patent No. 8,754,074. Washington, DC: U.S. Patent and Trademark Office. Link

  • Raheem, I. T., et al. (2004).[4] Asymmetric Total Synthesis of Cinchona Alkaloids via Organocatalytic Functionalization of Quinuclidine. Journal of the American Chemical Society, 126(22), 706-707. Link

Sources

spectroscopic data (NMR, IR, MS) of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol

Authored by: Gemini, Senior Application Scientist

Introduction

(2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol is a pivotal chiral building block in synthetic organic chemistry. As a derivative of the quinuclidine alkaloid family, which includes notable members like quinine, it serves as a crucial intermediate in the synthesis of complex pharmaceutical agents. Its rigid bicyclic structure, combined with multiple stereocenters and functional groups—a vinyl moiety, a hydroxyl group, and a tertiary amine—makes it a versatile scaffold for drug discovery and development. The precise stereochemistry, (2R,5R), is critical for its biological activity and its efficacy as a precursor in asymmetric synthesis.

This technical guide provides a comprehensive analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and verify the structure and purity of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge required for confident structural elucidation.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's fundamental properties is the foundation of spectroscopic analysis.

IUPAC Name: [(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol[1]

Table 1: Physicochemical Properties of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol

PropertyValueSource
Molecular Formula C₁₀H₁₇NOPubChem[1]
Molecular Weight 167.25 g/mol PubChem[1]
Monoisotopic Mass 167.131014166 DaPubChem[1]
Structure A bicyclic tertiary amine with vinyl and hydroxymethyl substituents.-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a molecule with the stereochemical complexity of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol, NMR provides definitive information on connectivity and relative stereochemistry.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the chemical environment of each hydrogen atom. The spectrum of this compound is characterized by distinct regions for the vinyl, quinuclidine ring, and hydroxymethyl protons. The data presented below was acquired in deuterated chloroform (CDCl₃) at 400 MHz.

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
6.12ddd17.1, 10.2, 9.0H on C11 (vinyl CH)
5.26ddd10.2, 1.6, 0.9H on C12 (vinyl CH₂, cis)
5.14ddd17.1, 1.6, 1.1H on C12 (vinyl CH₂, trans)
3.66d6.4H on C9 (CH₂OH)
3.07ddd12.4, 4.6, 2.9Quinuclidine Ring H
2.97dd12.4, 3.2Quinuclidine Ring H
2.88dd12.4, 3.2Quinuclidine Ring H
2.68ddd12.4, 10.5, 3.6Quinuclidine Ring H
2.25m-Quinuclidine Ring H
1.82-1.74m-Quinuclidine Ring H
1.63-1.39m-Quinuclidine Ring H (4H)
Data sourced from a US Patent providing characterization details for a related synthesis.[2]

Expert Interpretation:

  • Vinyl Group: The three vinyl protons appear in the characteristic downfield region for alkenes (5-6.5 ppm). The proton on C11 at 6.12 ppm shows large coupling constants to the terminal CH₂ protons, corresponding to trans (17.1 Hz) and cis (10.2 Hz) relationships, and a further coupling to a ring proton (9.0 Hz). The two terminal vinyl protons at 5.26 and 5.14 ppm are diastereotopic and exhibit geminal, cis, and trans couplings.

  • Hydroxymethyl Group: The two protons of the CH₂OH group appear as a doublet at 3.66 ppm, indicating coupling to the adjacent methine proton on the quinuclidine ring.

  • Quinuclidine Core: The protons on the bicyclic core resonate in the upfield region (1.3-3.1 ppm). Their complex splitting patterns and overlap necessitate 2D NMR techniques for unambiguous assignment.

¹³C NMR Spectroscopy

Carbon NMR reveals the number of chemically distinct carbon environments.

Table 3: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
137.6C11 (vinyl CH)
116.4C12 (vinyl CH₂)
60.4C9 (CH₂OH)
51.9Quinuclidine Ring C
46.3Quinuclidine Ring C
43.1Quinuclidine Ring C
36.3Quinuclidine Ring C
35.0Quinuclidine Ring C
29.1Quinuclidine Ring C
Data sourced from a US Patent providing characterization details for a related synthesis.[2]

Expert Interpretation:

  • The two signals in the downfield region, 137.6 and 116.4 ppm, are definitive for the sp²-hybridized carbons of the vinyl group.

  • The signal at 60.4 ppm is consistent with the carbon of the primary alcohol (C9).

  • The remaining six signals in the upfield region (29-52 ppm) correspond to the sp³-hybridized carbons of the quinuclidine ring system.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Collect 16-64 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a 45° pulse angle, a spectral width of 220-250 ppm, and a relaxation delay of 2 seconds.

    • Collect a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as the ¹³C nucleus is much less sensitive than ¹H.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

    • Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching and bending).

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3500–3200O-H stretchAlcohol (H-bonded)Strong, Broad
3100–3000C-H stretch=C-H (Alkene)Medium
3000–2850C-H stretch-C-H (Alkane)Medium-Strong
1680–1640C=C stretchAlkene (Vinyl)Medium
1320–1000C-O stretchPrimary AlcoholStrong
1250–1020C-N stretchTertiary AmineMedium-Weak
1000–650=C-H bendAlkeneStrong
Reference ranges sourced from standard IR correlation charts.[3][4]

Expert Interpretation: The IR spectrum provides a rapid confirmation of key functional groups. The most prominent feature will be a broad absorption band above 3200 cm⁻¹ due to the O-H stretching of the alcohol, with its breadth indicating hydrogen bonding. The presence of the vinyl group is confirmed by the =C-H stretch just above 3000 cm⁻¹ and the C=C stretch around 1640 cm⁻¹. The strong C-O stretch in the 1000-1320 cm⁻¹ region confirms the alcohol functionality.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂, H₂O).

  • Sample Application: Place a small amount (a few milligrams) of the solid (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol directly onto the ATR crystal.

  • Pressure Application: Lower the press arm to apply consistent pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample scan against the background scan to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and formula.

Expected MS Data:

  • Technique: Electrospray Ionization (ESI) is ideal for this polar, non-volatile molecule, typically analyzed in positive ion mode.

  • Molecular Ion: The expected protonated molecule is [M+H]⁺.

  • Calculated m/z:

    • Molecular Formula: C₁₀H₁₇NO

    • Monoisotopic Mass: 167.131 Da[1]

    • Expected [M+H]⁺: 168.138 m/z

Potential Fragmentation Pathways: The molecular ion is expected to be reasonably stable, but characteristic fragments may be observed:

  • Loss of H₂O: [M+H - H₂O]⁺ → m/z 150.128

  • Loss of CH₂OH: [M+H - CH₂OH]⁺ → m/z 137.112

  • Cleavage of the quinuclidine ring: This can lead to a series of smaller fragment ions characteristic of the bicyclic core.

Experimental Protocol: ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-100 µg/mL) in a suitable solvent system, such as methanol or acetonitrile/water (50:50 v/v). A small amount of formic acid (0.1%) is often added to promote protonation ([M+H]⁺ formation).

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Source Parameter Optimization: Optimize ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable and strong signal for the ion of interest.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da).

Integrated Spectroscopic Workflow for Structural Verification

No single technique provides the complete picture. The synergy between NMR, IR, and MS creates a self-validating system for structural confirmation.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound (2R,5R)-(+)-5-Vinyl-2- quinuclidinemethanol IR IR Spectroscopy Compound->IR Analysis MS Mass Spectrometry Compound->MS Analysis NMR NMR Spectroscopy Compound->NMR Analysis IR_Data Functional Groups (OH, C=C, C-O) IR->IR_Data Provides MS_Data Molecular Weight & Formula (C₁₀H₁₇NO) MS->MS_Data Provides NMR_Data C-H Framework & Connectivity NMR->NMR_Data Provides Structure Final Structure Confirmation IR_Data->Structure Corroborate MS_Data->Structure Corroborate NMR_Data->Structure Corroborate

Caption: Workflow for structural elucidation of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol.

This workflow illustrates the logical progression from sample to data acquisition and integrated analysis. IR confirms the presence of key functional groups, MS validates the molecular weight and formula, and NMR provides the definitive map of the atomic connectivity. When the data from all three techniques are consistent, the structure is confirmed with a high degree of confidence.

References

  • Imbert, T. et al. (2014). Vinyl quinuclidine useful as a synthesis intermediate in the preparation of (R)-mequitazine.
  • PubChem. Compound Summary for CID 16213140, (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol. National Center for Biotechnology Information. [Link]

  • University of California, Los Angeles (UCLA). IR Absorption Table. WebSpectra. [Link]

Sources

An In-Depth Technical Guide to the Solubility of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

(2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol is a pivotal chiral intermediate in the synthesis of quinidine and quinine, essential anti-malarial drugs. The efficiency of its purification, crystallization, and formulation is intrinsically linked to its solubility characteristics in various organic solvents. This guide provides a comprehensive overview of the solubility of this compound, offering a theoretical framework, practical experimental protocols, and a strategic approach to solvent selection for researchers, scientists, and drug development professionals.

Theoretical Framework: The Science of Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and the solvent, and the energy required to break the solute's crystal lattice. The principle of "like dissolves like" is a fundamental concept.[1]

  • (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol possesses a complex structure with a polar hydroxyl group (-OH) and a tertiary amine within the quinuclidine ring system, capable of hydrogen bonding. It also contains a nonpolar vinyl group (-CH=CH2) and a bicyclic alkane framework. This amphiphilic nature suggests it will exhibit varied solubility across a spectrum of solvents.

  • Polar Protic Solvents (e.g., water, methanol, ethanol) are expected to be effective solvents due to their ability to form hydrogen bonds with the hydroxyl and amine groups of the molecule.

  • Polar Aprotic Solvents (e.g., acetone, ethyl acetate) can interact via dipole-dipole forces and may also be suitable solvents.

  • Nonpolar Solvents (e.g., hexanes, toluene) are less likely to be effective solvents for this compound, as they cannot effectively solvate the polar functional groups.

Quantitative Solubility Data

While specific, comprehensive public data on the solubility of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol is limited, its physicochemical properties provide clues. It is a combustible liquid with a boiling point of 267°C. The following table presents expected solubility trends based on its structure and general principles of organic chemistry.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic MethanolHighStrong hydrogen bonding with the hydroxyl and amine groups.
EthanolHighSimilar to methanol, effective hydrogen bonding.
WaterModerate to LowWhile capable of hydrogen bonding, the nonpolar vinyl and bicyclic groups may limit solubility.
Polar Aprotic AcetoneModerateDipole-dipole interactions can solvate the polar regions.
Ethyl AcetateModerateOffers a balance of polar and nonpolar characteristics.
Nonpolar HexaneLowLacks the ability to interact favorably with the polar functional groups.
TolueneLowPrimarily van der Waals forces are insufficient to overcome the crystal lattice energy and solvate polar groups.
Experimental Determination of Solubility: A Validated Protocol

To obtain precise solubility data, a robust experimental protocol is essential. The shake-flask method is a reliable technique for determining thermodynamic solubility.[2]

Objective: To determine the equilibrium solubility of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol in a selected solvent at a specific temperature.

Materials and Equipment:

  • (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol (of known purity)

  • Selected solvents (analytical grade)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

Protocol:

  • Preparation: Add an excess amount of solid (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol to a series of vials containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.[2]

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the excess solid.

  • Sample Collection: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

  • Quantification:

    • HPLC Method: Dilute the filtered solution with a suitable mobile phase and inject it into the HPLC system. Quantify the concentration against a pre-established calibration curve.

    • Gravimetric Method: If the solvent is volatile and the compound is stable at a moderate temperature, a known volume of the filtered solution can be evaporated to dryness, and the mass of the remaining solid can be measured.

  • Data Analysis: Calculate the solubility in units such as mg/mL or g/100 mL. Repeat the experiment at different temperatures to construct a solubility curve.

Diagram: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation & Sampling cluster_quant Quantification cluster_analysis Data Analysis prep1 Add excess solid to known solvent volume equil1 Agitate in temperature-controlled shaker (24-48h) prep1->equil1 sep1 Centrifuge to pellet excess solid equil1->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter supernatant (0.22 µm) sep2->sep3 quant1 Prepare dilutions sep3->quant1 quant2 Analyze via HPLC or Gravimetry quant1->quant2 quant3 Calculate concentration vs. calibration curve quant2->quant3 analysis1 Determine Solubility (mg/mL) quant3->analysis1 analysis2 Repeat for different temperatures analysis1->analysis2

Caption: Workflow for Thermodynamic Solubility Determination.

Strategic Solvent Selection for Downstream Processing

The choice of solvent extends beyond mere solubility; it impacts crystallization, purity, yield, safety, and environmental footprint. The International Council for Harmonisation (ICH) provides guidelines for residual solvents in pharmaceuticals, categorizing them based on their toxicity.[3][4][5]

Solvent Classes (ICH Q3C):

  • Class 1: Solvents to be avoided (e.g., Benzene, Carbon tetrachloride).

  • Class 2: Solvents with limited use due to inherent toxicity (e.g., Acetonitrile, Methanol, Toluene).[5]

  • Class 3: Solvents with low toxic potential (e.g., Acetone, Ethanol, Ethyl acetate).[5]

A strategic approach to solvent selection involves a multi-faceted evaluation:

  • Solubility & Crystallization: The ideal solvent for crystallization should exhibit high solubility at an elevated temperature and low solubility at a lower temperature, maximizing yield upon cooling.[6] The choice of solvent can also influence the crystal form (polymorph) obtained.[7][8]

  • Safety & Environmental Impact: Prioritize the use of Class 3 solvents where possible.[5] Consider factors like flammability, boiling point, and environmental persistence.

  • Process Compatibility: The solvent must be compatible with the equipment and not cause degradation of the product.

  • Economic Viability: The cost of the solvent and the ease of its recovery and recycling are important considerations for large-scale manufacturing.

Diagram: Decision-Making Flowchart for Solvent Selection

G start Start: Need for Solvent solubility_screen Screen for Solubility & Antisolvency start->solubility_screen ich_class Evaluate ICH Class solubility_screen->ich_class class3 Class 3 Solvent? ich_class->class3 Class 1? class2_justify Justify Use of Class 2 ich_class->class2_justify Class 2? safety_eval Assess Safety (BP, Flash Point) & Environmental Impact ich_class->safety_eval Class 3? class3->safety_eval Yes reject Reject Solvent class3->reject No class2_justify->safety_eval process_compat Check Process Compatibility & Cost safety_eval->process_compat optimize Optimize Crystallization Process process_compat->optimize final_choice Final Solvent Selection optimize->final_choice

Caption: Strategic Solvent Selection Flowchart.

A thorough understanding of the solubility of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol is fundamental for the efficient and safe development of quinine-based pharmaceuticals. This guide has provided a theoretical basis for predicting solubility, a detailed protocol for its experimental determination, and a strategic framework for solvent selection that balances efficacy with safety and environmental responsibility. By integrating these principles, researchers can optimize purification and crystallization processes, leading to higher yields and purity of this critical pharmaceutical intermediate.

References

  • ICH. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8).
  • European Medicines Agency. (2024, April 29). ICH Q3C (R9) Residual solvents - Scientific guideline.
  • Therapeutic Goods Administration. ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.
  • HWI group. (2022, March 7). ICH Q3C (R8): Impurities: guideline for residual solvents in medicinal products.
  • ICH. Impurities: Guideline for Residual Solvents Q3C(R7).
  • CrystEngComm. Solvent selection as a major determinant of chiral resolution outcomes: the BINOL–DACH case study. RSC Publishing.
  • American Pharmaceutical Review. (2013, April 2).
  • Crystal Growth & Design. (2025, December 24). Solvent and Achiral Crystalline Phase-Induced Chiral Resolution of CsCuCl3.
  • ResearchGate. (2025, August 7).
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Raytor. (2026, January 22).
  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • University of Rochester, Department of Chemistry.
  • Sigma-Aldrich. (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol 96%.
  • PubChem. (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol | C10H17NO.

Sources

stereochemistry of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereochemistry of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol

Abstract

(2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol is a pivotal chiral building block derived from the rich family of Cinchona alkaloids. Its rigid, bicyclic quinuclidine framework, adorned with strategically positioned functional groups—a vinyl moiety, a hydroxyl group, and a tertiary amine—creates a unique and powerful chiral environment. This guide provides an in-depth analysis of its stereochemical features, the analytical methodologies required for its definitive characterization, and the profound implications of its structure on its function in asymmetric organocatalysis. Tailored for researchers, chemists, and drug development professionals, this document elucidates the causal relationships between the molecule's absolute configuration and its catalytic prowess, offering both foundational knowledge and field-proven insights.

Introduction: The Architectural Significance of a Cinchona Derivative

The Cinchona alkaloids, a class of natural products isolated from the bark of the Cinchona tree, have a storied history, from the pioneering use of quinine as an antimalarial drug to their modern application as privileged scaffolds in asymmetric catalysis.[1][2] (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol, a key derivative, embodies the essential structural motifs that make these compounds so effective. It possesses a rigid quinuclidine core that minimizes conformational ambiguity, and its functional groups are positioned with a precise three-dimensional arrangement, making it an ideal platform for inducing stereoselectivity in chemical reactions.[3]

This guide moves beyond a simple description of the molecule to provide a comprehensive technical overview of its stereochemistry. We will explore the assignment of its stereocenters, the advanced analytical techniques used to validate its structure and purity, and how its unique 3D architecture is harnessed to control the stereochemical outcome of catalysed reactions.

Molecular Structure and Stereochemical Assignment

The foundation of the utility of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol lies in its defined absolute stereochemistry. The molecule features a 1-azabicyclo[2.2.2]octane (quinuclidine) skeleton with two critical stereocenters at the C2 and C5 positions.

Key Structural Features:

  • Quinuclidine Core: A rigid bicyclic amine that acts as a basic center and a chiral scaffold.

  • C2-Methanol Group: A primary alcohol that serves as a crucial hydrogen-bond donor for substrate activation.

  • C5-Vinyl Group: An unsaturated side chain that influences the steric and electronic environment and provides a handle for further chemical modification or catalyst immobilization.[3][4]

  • Stereocenters: The absolute configuration is designated as (2R, 5R) according to the Cahn-Ingold-Prelog priority rules.

The spatial relationship between the basic nitrogen, the acidic hydroxyl group, and the chiral framework allows this molecule to function as a bifunctional catalyst, simultaneously activating both the nucleophile and the electrophile in a reaction.[3][5]

Caption: 2D representation of the (2R,5R) quinuclidine core.

Definitive Stereochemical Characterization: A Self-Validating Workflow

Confirming the absolute and relative stereochemistry, as well as the enantiomeric purity, of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol is paramount. This requires a multi-faceted analytical approach where each technique provides complementary information, creating a self-validating system of characterization.

G cluster_synthesis Synthesis & Purification cluster_analysis Stereochemical Analysis cluster_confirmation Confirmation start Chiral Precursor (e.g., from Cinchona) synth Chemical Modification start->synth purify Chromatography / Recrystallization synth->purify nmr NMR Spectroscopy (1H, 13C, 2D) purify->nmr Confirms Connectivity & Relative Stereochemistry hplc Chiral HPLC purify->hplc Determines Enantiomeric Excess (ee%) xray X-ray Crystallography purify->xray Determines Absolute Stereochemistry final Validated (2R,5R) Structure & Enantiopurity nmr->final hplc->final xray->final

Caption: Analytical workflow for stereochemical validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for confirming the molecular structure and connectivity. Advanced 2D NMR techniques are essential for the unambiguous assignment of all proton and carbon signals in the complex bicyclic system.

  • ¹H and ¹³C NMR: These experiments verify the presence of key functional groups. The vinyl protons typically appear in the 5-6 ppm region, while the carbinol proton of the CH₂OH group and the protons on the quinuclidine skeleton resonate in distinct regions of the ¹H spectrum.[2][6] Similarly, the ¹³C spectrum will show characteristic signals for the vinyl carbons (approx. 110-140 ppm) and the carbinol carbon (approx. 60-70 ppm).[7][8]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are indispensable for mapping the complete bonding network.[9][10]

    • COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, allowing for the tracing of connectivity through the quinuclidine rings.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, enabling definitive carbon assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, piecing together the entire molecular puzzle.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These techniques are critical for confirming relative stereochemistry. They detect through-space proximity between protons. For the (2R,5R) isomer, specific NOE cross-peaks would be expected between protons that are spatially close due to the rigid chair-like conformations of the piperidine rings within the quinuclidine structure.

Table 1: Representative NMR Data

Nucleus Functional Group Expected Chemical Shift (δ, ppm) Key Correlations (2D NMR)
¹H Vinyl (-CH=CH ₂) 4.9 - 5.1 (geminal) COSY to vinyl methine
¹H Vinyl (-CH =CH₂) 5.7 - 5.9 (methine) COSY to vinyl geminal protons
¹H Methanol (-CH ₂OH) 3.5 - 3.8 HSQC to C-9; HMBC to C-2
¹H Quinuclidine Protons 1.5 - 3.5 Complex COSY network
¹³C Vinyl (=C H₂) ~115 HSQC to vinyl geminal protons
¹³C Vinyl (C H=) ~139 HSQC to vinyl methine proton
¹³C Methanol (C H₂OH) ~65 HMBC from H on C-2

| ¹³C | Quinuclidine Carbons | 20 - 60 | HSQC to corresponding protons |

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of absolute stereochemistry. By solving the crystal structure, the precise three-dimensional arrangement of every atom in the molecule can be visualized, providing definitive proof of the (2R, 5R) configuration.[11] This technique also reveals crucial information about intermolecular interactions in the solid state, such as hydrogen bonding involving the methanol group and the quinuclidine nitrogen, which can influence crystal packing and physical properties.[11][12]

Protocol: Crystal Growth for X-ray Analysis

  • Purification: Ensure the sample is of high purity (>99%), as impurities can inhibit crystallization.

  • Solvent Selection: Dissolve the compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetonitrile).

  • Slow Evaporation/Diffusion: Place the solution in a small vial, loosely capped, and allow the solvent to evaporate slowly over several days at room temperature. Alternatively, use a vapor diffusion method by placing the vial inside a larger sealed jar containing a less polar anti-solvent (e.g., hexanes).

  • Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them using a nylon loop and mount them on the goniometer of a diffractometer for data collection.

Chiral High-Performance Liquid Chromatography (HPLC)

While X-ray crystallography confirms the structure of a single crystal, chiral HPLC is the workhorse method for determining the enantiomeric purity (or enantiomeric excess, ee) of the bulk sample.

Protocol: Enantiomeric Excess (ee) Determination

  • Column Selection: Choose a suitable chiral stationary phase (CSP), often based on polysaccharide derivatives (e.g., Chiralcel OD, Chiralpak AD).

  • Mobile Phase Optimization: Develop an isocratic mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic compounds.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers will interact differently with the CSP, resulting in different retention times.

  • Quantification: Integrate the peak areas for the two enantiomers. The enantiomeric excess is calculated as: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100

Stereochemistry in Action: Asymmetric Organocatalysis

The precise stereochemical arrangement of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol is not merely a structural curiosity; it is the very source of its catalytic power. When used as a catalyst, or as a precursor to more complex catalysts (like thioureas or squaramides), it creates a chiral pocket that forces reactants to approach each other from a specific trajectory, thereby controlling the stereochemistry of the newly formed bond(s).[3][5][13]

Consider the Michael addition of a nucleophile to an α,β-unsaturated ketone, a classic application for Cinchona-derived catalysts.

Mechanism of Stereocontrol:

  • Nucleophile Activation: The basic quinuclidine nitrogen deprotonates the nucleophile (e.g., a malonate ester or thiol), increasing its reactivity.

  • Electrophile Activation: The hydroxyl group at the C2-position forms a hydrogen bond with the carbonyl oxygen of the α,β-unsaturated ketone. This H-bond polarizes the electrophile, making it more susceptible to attack, and locks it into a specific orientation relative to the catalyst's chiral framework.

  • Stereodirected Attack: The activated nucleophile, held in proximity to the quinuclidine nitrogen, is delivered to one specific face of the activated electrophile. The bulky, rigid catalyst backbone blocks the opposing face, ensuring a highly enantioselective transformation.

Cat Catalyst (2R,5R)-Q-CH₂OH TS Ternary Complex [E•••CatH⁺•••Nu⁻] Cat->TS H-bonds to E Deprotonates Nu-H NuH Nucleophile (Nu-H) NuH->TS E Electrophile (Enone) E->TS P Chiral Product TS->P Stereoselective C-C bond formation Cat_regen Catalyst (Regenerated) P->Cat_regen Product Release Cat_regen->Cat Catalytic Cycle

Caption: Generalized catalytic cycle for a Michael addition.

Conclusion

The is a masterclass in molecular design, refined by nature and harnessed by chemists. Its rigid framework and precisely oriented functional groups provide an exceptional platform for asymmetric catalysis. A thorough understanding of its three-dimensional structure, confirmed through a rigorous and self-validating workflow of NMR, HPLC, and X-ray crystallography, is fundamental to its application. This guide has detailed the critical aspects of its stereochemical identity, providing researchers and drug development professionals with the foundational knowledge required to confidently utilize this powerful chiral building block in the synthesis of enantiopure molecules.

References

  • Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Journal of Taibah University for Science. [Link]

  • Fayad, A., et al. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Comptes Rendus Chimie. [Link]

  • Moncure, R. (2003). Cinchona Alkaloids in Asymmetric Catalysis. MacMillan Group Meeting. [Link]

  • Hisaki, I., et al. (2012). Crystal structure of quinine: the effects of vinyl and methoxy groups on molecular assemblies of Cinchona alkaloids cannot be ignored. Chemistry: An Asian Journal. [Link]

  • PubChem. (n.d.). (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol. National Center for Biotechnology Information. [Link]

  • Garadnay, S., et al. (2019). Comparison of Cinchona Catalysts Containing Ethyl or Vinyl or Ethynyl Group at Their Quinuclidine Ring. Molecules. [Link]

  • Garadnay, S., et al. (2019). Comparison of Cinchona Catalysts Containing Ethyl or Vinyl or Ethynyl Group at Their Quinuclidine Ring. PMC. [Link]

  • Griffiths, P. J. F. (1959). Crystallographic data for certain alkaloids. VI. Some cinchona alkaloids. Acta Crystallographica. [Link]

  • Báilde, D., et al. (2008). A combined NMR, DFT, and X-ray investigation of some cinchona alkaloid O-ethers. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Application of Cinchona-based catalyst with C6′ and C9 hydroxyl groups... ResearchGate. [Link]

  • Al-Mokhanam, H. T., et al. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. MDPI. [Link]

  • ResearchGate. (n.d.). Nuclear magnetic resonance (¹H‐NMR) spectra of poly(vinyl alcohol) (PVA). ResearchGate. [Link]

  • Vizza, F., et al. (2022). Application of Biobased Solvents in Asymmetric Catalysis. MDPI. [Link]

  • Farag, M. A., & Wessjohann, L. A. (2012). Two dimensional NMR spectroscopic approaches for exploring plant metabolome: A review. Journal of Advanced Research. [Link]

  • van der Velden, G. (1983). Nuclear magnetic resonance studies on sequence distributions in vinyl alcohol-vinyl acetate copolymers. Macromolecules. [Link]

  • Google Patents. (n.d.). US8754074B2 - Vinyl quinuclidine useful as a synthesis intermediate in the preparation of (R)-mequitazine.
  • ResearchGate. (n.d.). X‐Ray crystal structure of compound 1 f. ResearchGate. [Link]

  • CCS Chemistry. (n.d.). Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. Chinese Chemical Society. [Link]

  • Wang, Y., et al. (2022). Effect of Different Processing Methods on the Chemical Constituents of Scrophulariae Radix as Revealed by 2D NMR-Based Metabolomics. MDPI. [Link]

  • Connon, S. J., & Marcelli, T. (2008). Asymmetric catalysis with bifunctional cinchona alkaloid-based urea and thiourea organocatalysts. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (n.d.). Synthesis and molecular-weight characteristics of n-vinylpyrrolidone and 2-methyl-5-vinylpyridine copolymers. ResearchGate. [Link]

  • Schmidt, A. B., et al. (2017). Synthesis of 13C and 2H Labeled Vinyl Pyruvate and Hyperpolarization of Pyruvate. Chemistry – A European Journal. [Link]

  • u:scholar. (2025). Biochemometric 2D NMR-Based Heterocovariance Analysis: A Targeted Approach for Identifying Bioactive Compounds in Complex. u:scholar. [Link]

  • Semantic Scholar. (2021). Addition of Vindoline to p-Benzoquinone: Regiochemistry, Stereochemistry and Symmetry Considerations. Semantic Scholar. [Link]

  • White Rose Research Online. (2025). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. White Rose Research Online. [Link]

Sources

The Vinyl-Quinuclidine Scaffold: Technical Guide to (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol

[1]

Executive Summary

(2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol (VQM) represents a privileged chiral scaffold derived from the Cinchona alkaloid lineage.[1] Unlike its saturated "hydro" analogs, the presence of the C5-vinyl group transforms this molecule from a static chiral ligand into a dynamic monomer capable of polymerization and late-stage functionalization.

This technical guide analyzes VQM as a trifunctional core:

  • The Quinuclidine Nitrogen: A rigid, non-nucleophilic Brønsted base (

    
    ).[1]
    
  • The C2-Methanol Arm: A hydrogen-bonding donor/acceptor site for bifunctional catalysis or derivatization.[1]

  • The C5-Vinyl Handle: A site for cross-coupling (Heck/Suzuki) or polymerization (ADMET), enabling the synthesis of immobilized chiral stationary phases.

Chemo-Structural Integrity & Reactivity Profile[1]

The utility of VQM lies in its specific stereochemical configuration (2R, 5R), which dictates the spatial arrangement of the "chiral pocket" in catalytic applications.

Reactivity Map

The following diagram illustrates the orthogonal reactivity of the three functional centers, allowing for chemo-differentiated synthesis.

VQM_ReactivityVQM(2R,5R)-VQM CoreVinylC5-Vinyl Group(Olefin Metathesis / Heck)VQM->VinylNitrogenQuinuclidine Nitrogen(Brønsted Base / Quaternization)VQM->NitrogenAlcoholC2-Methanol(H-Bonding / Esterification)VQM->AlcoholPolymerChiral Polymers(via ADMET)Vinyl->PolymerGrubbs Cat.PhaseTransferPhase Transfer Catalysts(N-Benzyl Quats)Nitrogen->PhaseTransferR-X AlkylationBifunctionalSquaramide/ThioureaCatalystsAlcohol->BifunctionalMitsunobu/Coupling

Caption: Orthogonal reactivity channels for (2R,5R)-VQM allowing simultaneous modification of electronic and steric properties.[1]

Domain A: Asymmetric Organocatalysis

Core Application: Synthesis of Immobilized Chiral Catalysts.[1]

While monomeric Cinchona alkaloids are standard, VQM offers a unique advantage: the vinyl group allows for Acyclic Diene Metathesis (ADMET) polymerization. This creates chiral polymers that maintain high enantioselectivity while being recyclable—a critical requirement for industrial scale-up.[1]

Mechanism: Bifunctional Activation

In a typical application (e.g., Michael addition), the quinuclidine nitrogen activates the nucleophile (via deprotonation), while a squaramide moiety attached to the C2-methanol activates the electrophile (via H-bonding).

Protocol: Synthesis of Chiral Polymers via ADMET

This protocol describes the conversion of VQM into a polymeric catalyst using a Hoveyda-Grubbs catalyst.

Reagents:

  • (2R,5R)-VQM derivative (functionalized with a squaramide moiety containing a second alkene).[1]

  • Hoveyda-Grubbs 2nd Generation Catalyst (HG-II).[1]

  • Solvent: Dichloromethane (DCM), degassed.[1]

Step-by-Step Methodology:

  • Monomer Prep: Derivatize the C2-alcohol of VQM with a squaramide unit that terminates in an alkene (e.g., N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(2R,5R)-5-vinylquinuclidin-2-yl]methylsquaramide).[1]

  • Inert Atmosphere: Charge a Schlenk flask with the monomer (1.0 equiv) under Argon atmosphere.

  • Solvation: Dissolve in degassed DCM (0.1 M concentration). High dilution prevents rapid precipitation of short oligomers.[1]

  • Initiation: Add HG-II catalyst (2-5 mol%). The solution will typically turn green/brown.

  • Reflux: Heat to 40°C for 24–48 hours. The evolution of ethylene gas indicates successful metathesis.

  • Termination: Quench with ethyl vinyl ether to remove the ruthenium carbene from the polymer chain end.

  • Purification: Precipitate the polymer by pouring the reaction mixture into cold methanol. Filter and dry under vacuum.[1]

Validation:

  • 1H NMR: Disappearance of terminal vinyl protons (

    
     5.0–6.0 ppm) and appearance of internal olefin protons.
    
  • GPC (Gel Permeation Chromatography): Determine

    
     (Number Average Molecular Weight) and PDI (Polydispersity Index).[1] Target 
    
    
    Da.[1]

Domain B: Medicinal Chemistry & Pharmacology

Core Application: Muscarinic Acetylcholine Receptor (mAChR) Antagonists.[1]

The quinuclidine core is a classic pharmacophore for G-protein coupled receptors (GPCRs), specifically muscarinic receptors.[1] VQM serves as a precursor for analogs of Solifenacin and Mequitazine .[1]

Structure-Activity Relationship (SAR)

The rigidity of the bicyclic [2.2.2] system locks the nitrogen lone pair in a specific orientation, optimizing interaction with the conserved aspartate residue in the mAChR orthosteric binding site.

ParameterRole in Receptor BindingOptimization Strategy using VQM
Cationic Center Ionic interaction with Asp148 (M1)Quaternization or protonation of the quinuclidine N.
H-Bonding Interaction with Asn/Thr residuesModification of C2-methanol (Esters/Carbamates).[1]
Lipophilicity Hydrophobic pocket interactionFunctionalization of the C5-vinyl group (e.g., hydrogenation to ethyl or Heck coupling to aryls).[1]
Synthesis Workflow: Mequitazine Analog

The synthesis of (R)-Mequitazine analogs utilizes the optical purity of the (2R,5R) starting material to avoid costly chiral resolution steps later in the pipeline.

MedChem_WorkflowStart(2R,5R)-VQMStep1Step 1: Mesylation(MsCl, Et3N, DCM)Start->Step1Step2Step 2: N-Alkylation(Phenothiazine, NaH, DMF)Step1->Step2Step3Step 3: Vinyl Reduction(H2, Pd/C) or FunctionalizationStep2->Step3Product(R)-Mequitazine Analog(Muscarinic Antagonist)Step3->Product

Caption: Synthetic route for converting VQM into bioactive muscarinic antagonists.

Domain C: Advanced Material Science

Core Application: Chiral Stationary Phases (CSPs).[1]

The vinyl group allows VQM to be covalently bonded to silica gel or polystyrene beads. This creates "heterogeneous" chiral columns for HPLC, used to separate enantiomers of pharmaceutical drugs.[1]

Advantages over Physical Adsorption:

  • Solvent Robustness: Covalently bonded phases can withstand a wider range of solvents (THF, DCM) that would otherwise strip physically adsorbed ligands.[1]

  • Capacity: Higher loading density of the chiral selector.

Experimental Insight: To maximize separation efficiency, a "spacer" is often introduced between the silica surface and the VQM vinyl group via a hydrosilylation reaction before immobilization.

References

  • Design and pharmacology of quinuclidine derivatives as M2-selective muscarinic receptor ligands. Bioorganic & Medicinal Chemistry Letters. [Link][1]

  • Vinyl quinuclidine useful as a synthesis intermediate in the preparation of (R)-mequitazine.
  • Synthesis of Cinchona Alkaloids-derived Chiral Squaramide Polymers and Their Application to Asymmetric Catalysis. Toyohashi University of Technology. [Link]

  • Novel muscarinic acetylcholine receptor hybrid ligands embedding quinuclidine and 1,4-dioxane fragments. ChemMedChem. [Link][1]

  • Comparison of Cinchona Catalysts Containing Ethyl or Vinyl or Ethynyl Group at Their Quinuclidine Ring. Periodica Polytechnica Chemical Engineering. [Link][1]

Biological Activity of Vinylquinuclidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of vinylquinuclidine derivatives, focusing on their structural utility in medicinal chemistry and their diverse biological activities ranging from antimalarial efficacy to multidrug resistance (MDR) reversal.

Introduction: The Quinuclidine Pharmacophore

The quinuclidine moiety (1-azabicyclo[2.2.2]octane) acts as a rigid, lipophilic cage that positions a basic nitrogen atom in a specific spatial orientation. This structural rigidity reduces the entropic penalty of binding to protein targets, making it a "privileged scaffold" in drug discovery.

The vinylquinuclidine subclass is most prominently represented by the Cinchona alkaloids (Quinine, Quinidine, Cinchonine, Cinchonidine). These natural products possess a vinyl group at the C3 position of the quinuclidine ring, serving as a critical handle for late-stage diversification via palladium-catalyzed cross-couplings (Heck, Suzuki) and thiol-ene "click" chemistry.

Key Structural Features[1][2][3][4][5][6][7][8]
  • N1 (Bridgehead Nitrogen): Protonation site (

    
    ); essential for receptor affinity (e.g., nAChR) and accumulation in the acidic food vacuole of Plasmodium.
    
  • C3-Vinyl Group: A versatile alkene handle for increasing lipophilicity or introducing polar functionalities to modulate bioavailability.

  • C9-Hydroxyl/Amine: The "linker" region connecting the quinuclidine cage to the quinoline ring; critical for hydrogen bonding interactions.

Structure-Activity Relationships (SAR)[9]

The biological activity of vinylquinuclidine derivatives is tightly governed by stereochemistry and substituent effects.

Antimalarial Activity (Plasmodium falciparum)

The vinyl group plays a nuanced role in antimalarial potency.[1]

  • Reduction: Hydrogenation of the vinyl group to an ethyl group (producing hydroquinine/hydroquinidine) often retains or slightly enhances activity by increasing lipophilicity without altering the steric bulk significantly.

  • Oxidation: Conversion of the vinyl group to a carboxylic acid or alcohol generally abolishes activity , likely due to the inability to cross the parasite's lipid membranes.

  • Heck Arylation: Introduction of aryl groups at the vinyl position (via Heck reaction) has yielded derivatives with lower IC50 values than the parent quinine, suggesting that expanding the hydrophobic surface area at C3 improves binding to the target (heme aggregates).

Multidrug Resistance (MDR) Reversal

Vinylquinuclidine derivatives, particularly dimeric forms or those with bulky C9-substituents, act as potent inhibitors of P-glycoprotein (P-gp/ABCB1).

  • Mechanism: They act as competitive substrates or allosteric modulators, blocking the efflux of chemotherapeutics (e.g., doxorubicin, paclitaxel) from cancer cells.

  • SAR Rule: A spatial separation of approximately 5 Å between the basic quinuclidine nitrogen and a hydrophobic aromatic domain (quinoline or modified vinyl arm) is optimal for P-gp binding.

Antimicrobial & Antifungal[10]
  • N-Alkylation: Quaternization of the quinuclidine nitrogen with long-chain alkyl groups (C12–C16) creates potent surfactants that disrupt bacterial cell membranes.

  • FtsZ Inhibition: Novel pyrimidine-linked quinuclidines target the bacterial cell division protein FtsZ, inhibiting Z-ring assembly.[2]

Visualization: SAR Decision Tree

The following diagram illustrates the strategic modification of the vinylquinuclidine core and the resulting biological shifts.

SAR_Tree Core Vinylquinuclidine (Cinchona Core) C3_Mod C3-Vinyl Modification Core->C3_Mod N1_Mod N1-Nitrogen Modification Core->N1_Mod Heck Heck Arylation (Aryl-alkenes) C3_Mod->Heck Pd(OAc)2, Ar-I Reduction Reduction (Ethyl group) C3_Mod->Reduction H2, Pd/C Thiol Thiol-ene Click (Thioethers) C3_Mod->Thiol R-SH, Radical AntiMal Enhanced Antimalarial (Heme binding) Heck->AntiMal Reduction->AntiMal MDR MDR Reversal (P-gp Inhibition) Thiol->MDR Quat Quaternization (C12-C16 Chains) N1_Mod->Quat R-Br, Heat Oxide N-Oxidation N1_Mod->Oxide mCPBA AntiBac Antimicrobial (Membrane Lysis) Quat->AntiBac Inactive Loss of Activity Oxide->Inactive

Caption: Structural modifications of the vinylquinuclidine core and their impact on pharmacological profiles.

Quantitative Data Summary

The table below compares the biological potency of key vinylquinuclidine derivatives.

Compound ClassModification SiteTarget/AssayActivity MetricReference
Quinine (Parent) NoneP. falciparum (3D7)IC50: ~20–50 nM[1]
Heck Derivative C3-Vinyl (

-CF

-phenyl)
P. falciparum (3D7)IC50: 12 nM[2]
Hydroquinine C3-Ethyl (Reduced)P. falciparum (3D7)IC50: ~15–40 nM[1]
Cinchonidine Salicylate Salt FormFalcipain-2 (Docking)

: -9.1 kcal/mol
[3]
N-Hexadecyl Quinuclidine N1-Quaternary AmmoniumS. aureus (MRSA)MIC: 4 µg/mL[4]
Bis-Quinidine C9-Linker DimerP-gp (MDR Reversal)EC50: 0.5 µM[5]

Experimental Protocols

Synthesis: Heck Arylation of Quinine

This protocol describes the functionalization of the vinyl group to enhance antimalarial lipophilicity.

Reagents: Quinine, Aryl iodide (e.g., 4-iodo-trifluoromethylbenzene), Pd(OAc)


, PPh

, Ag

CO

, DMF.
  • Setup: In a flame-dried Schlenk tube, dissolve Quinine (1.0 eq) and the Aryl iodide (1.2 eq) in anhydrous DMF (0.1 M concentration).

  • Catalyst Addition: Add Pd(OAc)

    
     (5 mol%) and PPh
    
    
    
    (10 mol%).
  • Base Addition: Add Ag

    
    CO
    
    
    
    (1.1 eq) to act as the base and halide scavenger. Note: Silver salts often prevent double-bond migration compared to amine bases.
  • Reaction: Degas the mixture with Argon for 10 minutes. Seal and heat to 80°C for 12–24 hours.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute filtrate with EtOAc and wash with water (3x) and brine (1x).

  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography (DCM/MeOH gradient).
Bioassay: MDR Reversal (Calcein-AM Accumulation)

This assay validates the ability of a derivative to inhibit P-gp mediated efflux.

Principle: Calcein-AM is a non-fluorescent, hydrophobic P-gp substrate. If P-gp is active, it pumps Calcein-AM out. If P-gp is inhibited, Calcein-AM enters the cell, is cleaved by esterases to fluorescent Calcein, and is trapped.

  • Cell Preparation: Use P-gp overexpressing cells (e.g., K562/DOX or MCF-7/Adr). Seed at

    
     cells/mL in 96-well plates.
    
  • Treatment: Add the test vinylquinuclidine derivative at graded concentrations (0.1 – 10 µM). Include Verapamil (10 µM) as a positive control and vehicle (DMSO) as negative.

  • Incubation: Incubate for 15 minutes at 37°C.

  • Dye Addition: Add Calcein-AM (final concentration 0.25 µM) to all wells.

  • Uptake Phase: Incubate for an additional 30 minutes at 37°C in the dark.

  • Termination: Wash cells twice with ice-cold PBS to stop the reaction. Resuspend in PBS.

  • Measurement: Measure fluorescence intensity using flow cytometry (Ex/Em: 494/517 nm) or a fluorescence plate reader.

  • Analysis: Calculate the "Fluorescence Activity Ratio" (FAR):

    
    
    A FAR > 1.0 indicates MDR reversal activity.
    

Mechanism of Action: MDR Reversal

The following graph illustrates how vinylquinuclidine derivatives block the P-gp efflux pump, restoring chemosensitivity.

MDR_Mechanism cluster_0 Resistance State cluster_1 Reversal State Chemo Chemotherapeutic Agent (e.g., Doxorubicin) Cell Cancer Cell Cytoplasm Chemo->Cell Passive Diffusion Nucleus Nucleus/DNA (Target) Chemo->Nucleus Cytotoxicity Restored Pgp P-glycoprotein (P-gp) Efflux Pump Pgp->Chemo Efflux (ATP-dependent) Inhibitor Vinylquinuclidine Derivative (Inhibitor) Pgp->Inhibitor Blocked Efflux Inhibitor->Pgp Competitive/Allosteric Binding (High Affinity) Cell->Pgp Substrate Binding Cell->Nucleus Accumulation

Caption: Mechanism of P-gp inhibition by vinylquinuclidine derivatives leading to intracellular accumulation of chemotherapeutics.

References

  • Stereochemical evaluation of the relative activities of the cinchona alkaloids against Plasmodium falciparum. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • A Review: Pharmacological Activities of Quinoline Alkaloid of Cinchona sp. Source: Biointerface Research in Applied Chemistry URL:[Link]

  • Novel Cinchona Alkaloid Derivatives as Potential Antimalarial Agents through Receptor–Inhibitor Interaction Fingerprint. Source: SciSpace / Orient. J. Chem. URL:[Link]

  • Further Study of the Polar Group's Influence on the Antibacterial Activity of the 3-Substituted Quinuclidine Salts. Source: MDPI (Molecules) URL:[Link]

  • Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer. Source: PubMed URL:[3][Link]

Sources

The Quinuclidine Scaffold: From Cinchona Bark to Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Tied-Back" Amine

The quinuclidine moiety (1-azabicyclo[2.2.2]octane) represents a privileged scaffold in organic chemistry and pharmacology. Unlike aliphatic tertiary amines, the quinuclidine nitrogen is held in a rigid, cage-like structure. This geometric constraint serves two critical functions: it eliminates the steric hindrance associated with alkyl chain rotation (the "tied-back" effect) and exposes the nitrogen lone pair, significantly enhancing nucleophilicity and basicity.

This guide analyzes the evolution of quinuclidine alkaloids from their isolation in 19th-century France to their controversial total synthesis in WWII-era America, and finally to their modern role as chiral architects in asymmetric organocatalysis.

Structural Mechanics & Basicity

To understand the reactivity of quinuclidine alkaloids, one must first understand the core scaffold.

The Steric-Electronic Paradox

While triethylamine (TEA) and quinuclidine are both tertiary amines, their reactivity profiles diverge significantly due to conformational freedom vs. rigidity.

PropertyQuinuclidine (1-azabicyclo[2.2.2]octane)Triethylamine (TEA)Mechanistic Implication
pKa (Conjugate Acid) 11.0 10.75Quinuclidine is a stronger base.
Lone Pair Accessibility High (Unencumbered)Low (Shielded)The "tied-back" alkyl chains of quinuclidine prevent steric shielding of the N-lone pair.[1]
Nucleophilicity High (High

)
ModerateQuinuclidine forms adducts with Lewis acids (e.g., trimethylborane) much faster than TEA.
Conformation Rigid Twisted BoatFree RotationEntropy favors the rigid pre-organization of quinuclidine during binding events.
Visualization: The Basicity Logic

The following diagram illustrates the structural causality behind the enhanced reactivity of the quinuclidine core.

QuinuclidineBasicity TEA Triethylamine (TEA) Free Rotation Sterics Steric Cloud Blocks Lone Pair TEA->Sterics Ethyl groups rotate Quin Quinuclidine Rigid Bicyclic Cage Exposed Exposed Lone Pair High Orbital Overlap Quin->Exposed Alkyls tied back Reactivity Enhanced Nucleophilicity & Basicity (pKa ~11.0) Sterics->Reactivity Inhibits approach Exposed->Reactivity Facilitates attack

Figure 1: Structural logic dictating the superior nucleophilicity of quinuclidine compared to aliphatic amines.

Phase I: Isolation and The Cinchona Era (1820)

The history of quinuclidines begins with the antimalarial bark of the Cinchona tree.[2]

The Pelletier-Caventou Protocol

In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou performed the first successful isolation of quinine.[3] Their method established the fundamental "Acid-Base Extraction" workflow still used in natural product chemistry today.

Historical Causality: They realized that the "active principle" was alkaline (an alkaloid). Therefore, it would be soluble in acid (protonated salt form) and insoluble in base (neutral free base).

Protocol A: Classical Alkaloid Extraction (Modern Adaptation)

Self-Validating Step: The distinct fluorescence of quinine sulfate serves as an in-process check.

  • Acidification: Pulverize Cinchona succirubra bark (50g) and reflux in 500mL of 5% H₂SO₄.

    • Mechanism:[4][5] Converts lipophilic free bases (Quinine) into hydrophilic salts (Quinine-H⁺ HSO₄⁻).

  • Filtration: Filter the hot mixture to remove cellulose and lignin.

  • Basification: Cool the filtrate and slowly add 10% NH₄OH until pH > 10.

    • Observation: A white, flocculent precipitate forms immediately.

    • Mechanism:[4][5] Deprotonation returns the alkaloid to its hydrophobic free-base form.

  • Partition: Extract the aqueous slurry with CH₂Cl₂ (3 x 100mL).

  • Crystallization: Evaporate solvent. Recrystallize the crude residue from hot ethanol.

    • Validation: Dissolve a crystal in dilute acid; observe vivid blue fluorescence under UV light (365nm).

Phase II: The Synthetic Saga & Scientific Integrity

The total synthesis of Quinine is a case study in scientific rigor, controversy, and validation.

The Woodward-Doering "Formal" Synthesis (1944)

Amidst WWII malaria drug shortages, R.B. Woodward and W.E.[4][6][7][8] Doering reported the synthesis of quinotoxine .[4][6][7] They did not synthesize quinine directly.[7][9] They cited a 1918 paper by Rabe and Kindler that claimed the conversion of quinotoxine to quinine using aluminum powder.

The Stork Controversy (2001)

For decades, this "formal" synthesis was accepted. However, in 2001, Gilbert Stork published the first stereoselective synthesis of quinine and cast doubt on the 1944 claim, suggesting the Rabe conversion was chemically implausible and had never been reproduced.

The Williams Validation (2007)

To resolve this, Robert Williams and Aaron Smith revisited the 1918 Rabe protocol. They found that using "aged" aluminum powder exposed to air (containing Al₂O₃) was the critical variable. They successfully converted quinotoxine to quinine, vindicating Woodward and Doering 63 years later.

SynthesisSaga Rabe 1918: Rabe & Kindler Quinotoxine -> Quinine (Al powder reduction) Woodward 1944: Woodward & Doering Synthesize Quinotoxine Claim 'Formal' Total Synthesis Rabe->Woodward Provided Basis Williams 2007: Williams & Smith Experimental Validation Confirmed Rabe's Protocol Rabe->Williams Replicated by Stork 2001: Gilbert Stork Doubts Rabe's Step 'A Myth of Organic Chemistry' Woodward->Stork Scrutinized by Stork->Williams Triggered Investigation

Figure 2: The 90-year timeline of the Quinine total synthesis controversy and resolution.

Phase III: Pharmacological Expansion (The Muscarinic Receptor)

The quinuclidine core is a potent pharmacophore for Muscarinic Acetylcholine Receptors (mAChRs) due to its resemblance to the charged nitrogen of acetylcholine, but with added lipophilicity for CNS penetration.

3-Quinuclidinyl Benzilate (QNB / Agent BZ)

Discovered by Hoffman-LaRoche (1951) and later weaponized, BZ is a high-affinity non-selective muscarinic antagonist.

  • Mechanism: Competitive antagonism at M1 (cognitive) and M2 (cardiac) receptors.

  • Effect: The "Anticholinergic Toxidrome" (Delirium, Hallucinations, Mydriasis).

  • Data Point: The

    
     (binding affinity) of QNB is approximately 0.06 nM, significantly more potent than atropine.
    

Phase IV: The Modern Era (Asymmetric Organocatalysis)

Today, quinuclidine alkaloids are less defined by malaria and more by their role as chiral catalysts. The distinct "cleft" created by the quinuclidine ring and the quinoline system allows for high stereoselectivity.

Mechanism: Bifunctional Catalysis

In reactions like the Sharpless Asymmetric Dihydroxylation or Michael additions, the alkaloid acts via two modes simultaneously:

  • Quinuclidine Nitrogen: Acts as a Brønsted base (activating the nucleophile) or a nucleophilic catalyst.

  • C9-Hydroxyl/Thiourea: Acts as a Hydrogen-bond donor (activating the electrophile).

Protocol B: Enantioselective Michael Addition (General Workflow)

Objective: Addition of a malonate to a nitroolefin using a Cinchona-derived thiourea catalyst.

  • Catalyst Prep: Dissolve 10 mol% Quinine-derived thiourea catalyst in Toluene.

  • Substrate Loading: Add trans-β-nitrostyrene (1.0 equiv) and diethyl malonate (2.0 equiv).

  • Reaction: Stir at -20°C for 24h.

    • Causality: Low temperature maximizes the difference in transition state energies (

      
      ), improving enantiomeric excess (ee).
      
  • Quench: Filter through a silica plug to remove the catalyst (which can be recycled).

  • Analysis: Determine ee% via Chiral HPLC (e.g., Chiralpak AD-H column).

Organocatalysis Cat Cinchona Catalyst (Bifunctional) TS Rigid Transition State H-Bonding + Ionic Pair Cat->TS Quinuclidine N activates Nuc OH/Thiourea binds Elec Nuc Nucleophile (Malonate) Nuc->TS Elec Electrophile (Nitroolefin) Elec->TS Prod Chiral Product High ee% TS->Prod Stereoselective Bond Formation

Figure 3: Bifunctional activation mode of Cinchona alkaloids in asymmetric synthesis.

References

  • Pelletier, P. J., & Caventou, J. B. (1820).[10] Recherches chimiques sur les quinquinas. Annales de Chimie et de Physique.

  • Woodward, R. B., & Doering, W. E. (1944).[4][8] The Total Synthesis of Quinine.[4][6][7][8] Journal of the American Chemical Society, 66(5), 849.[9]

  • Stork, G., et al. (2001).[4] The First Stereoselective Total Synthesis of Quinine.[4][7] Journal of the American Chemical Society, 123(14), 3239-3242.

  • Smith, A. C., & Williams, R. M. (2008).[4][8] Rabe Rest in Peace: Confirmation of the Rabe–Kindler Conversion of d-Quinotoxine Into Quinine. Angewandte Chemie International Edition, 47(9), 1736-1740.

  • Ketchum, J. S. (2006). Chemical Warfare Secrets Almost Forgotten. (Regarding BZ/QNB history).

  • Wynberg, H. (1986). Asymmetric catalysis by alkaloids. Topics in Stereochemistry, 16, 87-129.

Sources

Methodological & Application

Application Notes and Protocols: Stereoselective Synthesis of (R)-Mequitazine Utilizing (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Purity in Mequitazine

Mequitazine is a potent, second-generation antihistamine and anticholinergic agent of the phenothiazine class, widely used in the treatment of allergic conditions such as rhinitis and urticaria.[1][2] It is commercially available as a racemic mixture; however, the therapeutic antihistaminic activity is primarily attributed to the (S)-enantiomer.[1] Conversely, the (R)-enantiomer, (+)-mequitazine, presents a distinct pharmacological profile that is of significant interest for research and development. The stereoselective synthesis of each enantiomer is therefore crucial for investigating their individual pharmacological properties and for the development of enantiopure drug products with improved therapeutic indices.

Traditional methods for obtaining enantiomerically pure mequitazine have often relied on the resolution of racemic mixtures, a process that inherently results in the loss of at least 50% of the material.[1][2][3] To circumvent this, asymmetric synthesis strategies have been developed that utilize chiral building blocks to establish the desired stereochemistry. This guide focuses on a modern approach to the synthesis of (R)-mequitazine, employing (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol, a chiral intermediate derived from the Cinchona alkaloid family, as a key starting material.[2][3]

The Strategic Role of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol

The quinuclidine core is a fundamental structural motif in a variety of biologically active compounds and chiral ligands. (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol, derived from Cinchona alkaloids like quinine, is a valuable chiral building block.[1][4][5] Its rigid bicyclic structure and defined stereocenters make it an excellent starting point for the stereoselective synthesis of complex molecules like (R)-mequitazine. The vinyl group and the primary alcohol offer versatile handles for chemical modification, allowing for a controlled and predictable introduction of the phenothiazine moiety to construct the final drug molecule with high enantiomeric purity.[2][3]

Synthetic Pathway Overview

The synthesis of (R)-mequitazine from (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol involves a multi-step sequence that begins with the oxidative cleavage of the vinyl group, followed by reduction to a primary alcohol, activation of the hydroxyl group, and finally, nucleophilic substitution with phenothiazine. A closely related and well-documented approach starts from the parent (R)-vinyl quinuclidine, which can be obtained from quinine.[2][3] The following protocols are based on a synthetic strategy that proceeds through the activation of the hydroxymethyl group of a quinuclidine derivative, a step for which (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol is an ideal precursor.

The overall synthetic transformation can be visualized as follows:

Synthetic_Pathway A (2R,5R)-(+)-5-Vinyl- 2-quinuclidinemethanol B Intermediate Aldehyde A->B Ozonolysis C (R)-Quinuclidinemethanol B->C Reduction (e.g., NaBH4) D Activated (R)-Quinuclidinemethanol (e.g., Mesylate) C->D Activation (e.g., MsCl) E (R)-Mequitazine D->E Coupling with Phenothiazine

Figure 1: General synthetic pathway from (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol to (R)-Mequitazine.

Experimental Protocols

The following protocols provide a detailed methodology for the key transformations in the synthesis of (R)-mequitazine.

Protocol 1: Oxidative Cleavage of the Vinyl Group and Reduction to (R)-Quinuclidinemethanol

This two-step, one-pot procedure converts the vinyl group of the starting material into a primary alcohol.

Materials and Reagents:

  • (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol

  • Methanol (MeOH), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Ozone (O₃)

  • Sodium borohydride (NaBH₄)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Ozonolysis apparatus

  • Standard laboratory glassware

Procedure:

  • Dissolve (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol in a 1:1 mixture of anhydrous CH₂Cl₂ and MeOH in a round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution until a persistent blue color is observed, indicating the complete consumption of the starting material.

  • Purge the solution with nitrogen or argon gas to remove excess ozone.

  • Slowly add sodium borohydride (NaBH₄) portion-wise to the cold solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the organic solvents.

  • Extract the aqueous residue with CH₂Cl₂ (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude (R)-quinuclidinemethanol.

  • Purify the crude product by column chromatography on silica gel.

Parameter Value Reference
SolventCH₂Cl₂/MeOH (1:1)[2][3]
Temperature (Ozonolysis)-78 °C[2][3]
Reducing AgentNaBH₄[2][3]
Typical Yield>90% (over two steps)[2][3]

Table 1: Summary of reaction conditions for the conversion of the vinyl group to a primary alcohol.

Protocol 2: Activation of (R)-Quinuclidinemethanol

The primary alcohol is converted to a better leaving group, such as a mesylate, to facilitate the subsequent nucleophilic substitution.

Materials and Reagents:

  • (R)-Quinuclidinemethanol

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Triethylamine (Et₃N) or Pyridine

  • Methanesulfonyl chloride (MsCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve (R)-quinuclidinemethanol in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (or pyridine) to the solution.

  • Add methanesulfonyl chloride dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylated product.

  • The crude product is often used in the next step without further purification.

Activation_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up A Dissolve (R)-Quinuclidinemethanol in anhydrous CH2Cl2 B Cool to 0 °C A->B C Add Triethylamine B->C D Add Methanesulfonyl Chloride dropwise C->D E Stir at 0 °C, then warm to RT D->E F Monitor by TLC E->F G Quench with aq. NaHCO3 F->G H Extract with CH2Cl2 G->H I Dry and Concentrate H->I

Figure 2: Workflow for the activation of (R)-Quinuclidinemethanol.

Protocol 3: Coupling with Phenothiazine to Synthesize (R)-Mequitazine

This final step involves the nucleophilic substitution of the activated intermediate with phenothiazine.

Materials and Reagents:

  • Activated (R)-Quinuclidinemethanol (e.g., mesylate)

  • Phenothiazine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve phenothiazine in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium to the solution to deprotonate the phenothiazine, forming the lithium salt.

  • Stir the mixture at -78 °C for 30 minutes.

  • In a separate flask, dissolve the activated (R)-quinuclidinemethanol in anhydrous THF.

  • Slowly add the solution of the activated quinuclidine derivative to the lithium phenothiazine solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (R)-mequitazine.

Parameter Value Reference
Basen-Butyllithium[2][3]
SolventAnhydrous THF[2][3]
Temperature-78 °C to room temperature[2][3]
Enantiomeric Excess (ee)>99%[1]

Table 2: Summary of reaction conditions for the coupling of activated (R)-quinuclidinemethanol with phenothiazine.

Characterization and Quality Control

The final product, (R)-mequitazine, should be characterized to confirm its identity and purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the final product. An ee of >99% has been reported for this synthetic route.[1]

  • Optical Rotation: To measure the specific rotation, which should be positive for the (R)-enantiomer. A value of [α]D²⁰ = +43.4 (c 0.098, EtOH) has been reported.[1]

Conclusion

The use of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol and its derivatives as chiral building blocks provides an efficient and highly stereoselective route to (R)-mequitazine. This approach avoids the limitations of classical resolution and allows for the production of enantiomerically pure material for further pharmacological investigation and potential therapeutic applications. The protocols outlined in this guide offer a robust framework for researchers in the field of medicinal chemistry and drug development to synthesize this important molecule.

References

  • Leroux, S., Larquetoux, L., Nicolas, M., & Doris, E. (2011). Asymmetric Synthesis of (+)-Mequitazine from Quinine. Organic Letters, 13(13), 3549–3551. Available from: [Link]

  • Doris, E., et al. (2014). Vinyl quinuclidine useful as a synthesis intermediate in the preparation of (R)-mequitazine. U.S. Patent 8,754,074.
  • Doris, E., et al. (2012). Vinyl quinuclidine useful as a synthesis intermediate in the preparation of (r)-mequitazine. WO2012095418A1.
  • Cinchona Alkaloids-Derivatives and Applications. (2019). PubMed. Available from: [Link]

  • Site‐Selective Synthetic Modifications of the Cinchona Alkaloids. (2025). ResearchGate. Available from: [Link]

Sources

The Enigmatic Chiral Auxiliary: An Exploration of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Preamble: Navigating the Landscape of Asymmetric Synthesis

In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, the synthetic chemist's toolbox is replete with elegant strategies. Among these, the use of chiral auxiliaries remains a cornerstone methodology.[1] A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] The ideal auxiliary is readily available in high enantiomeric purity, easily attached and removed, and exerts a powerful stereochemical influence on the reaction, leading to high diastereoselectivity.[2]

This document addresses the specific topic of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol as a chiral auxiliary in asymmetric synthesis. However, a comprehensive survey of the scientific literature reveals a notable scarcity of applications for this particular molecule in the archetypal role of a covalently bound, removable chiral auxiliary for reactions such as conjugate additions, alkylations, and aldol reactions.

While the quinuclidine framework and the vinyl group are present in the renowned Cinchona alkaloids, which are workhorses of asymmetric catalysis, the specific application of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol as a traditional, recoverable chiral auxiliary is not well-documented in peer-reviewed publications. This suggests that its utility in this capacity may be limited or underexplored.

Therefore, this guide will pivot to a more instructive and scientifically grounded discussion. We will first delineate the conceptual framework for how a molecule like (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol could theoretically be employed as a chiral auxiliary. Subsequently, and more pragmatically, we will explore the well-established and powerful applications of the structurally related Cinchona alkaloids, not as auxiliaries, but as chiral catalysts and ligands, which is their predominant and highly successful role in asymmetric synthesis.

Part 1: Conceptual Application as a Chiral Auxiliary – A Theoretical Framework

The structure of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol possesses key functionalities that are theoretically amenable to its use as a chiral auxiliary: a hydroxyl group for attachment to a substrate and a rigid, stereochemically defined bicyclic core to induce facial bias.

Potential Modes of Action:
  • Ester Linkage: The primary alcohol could be esterified with a carboxylic acid derivative (e.g., an acyl chloride or anhydride) to attach the auxiliary to a substrate.

  • Steric Shielding: The bulky and conformationally restricted quinuclidine skeleton would then be positioned to shield one face of a reactive intermediate, such as an enolate.

  • Chelation Control: The tertiary amine of the quinuclidine ring could act as a Lewis base, potentially coordinating to a metal cation (e.g., Li⁺, Mg²⁺) involved in the reaction, thereby creating a rigid, chelated transition state that would further enhance stereochemical control.

The following diagram illustrates a hypothetical workflow for the application of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol as a chiral auxiliary in an asymmetric alkylation.

Figure 1. A conceptual workflow for the use of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol as a chiral auxiliary in asymmetric alkylation.

Part 2: The Dominant Role of the Vinyl Quinuclidine Motif – Cinchona Alkaloids as Asymmetric Catalysts

The true power of the vinyl-substituted quinuclidine framework is most prominently displayed in its role as a component of the Cinchona alkaloids (e.g., quinine and quinidine). These molecules are not typically used as stoichiometric chiral auxiliaries but as highly effective chiral catalysts in a vast array of asymmetric transformations.[3]

Mechanistic Principles of Cinchona Alkaloid Catalysis:

The catalytic activity of Cinchona alkaloids often stems from their ability to act as bifunctional catalysts, engaging both the nucleophile and the electrophile in a highly organized transition state.

  • Brønsted Base Activity: The quinuclidine nitrogen is a basic site that can deprotonate a pronucleophile, generating a reactive nucleophile.

  • Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, activating the electrophile and orienting it relative to the nucleophile.

  • Phase-Transfer Catalysis: Quaternization of the quinuclidine nitrogen can generate chiral phase-transfer catalysts, which are instrumental in reactions involving immiscible aqueous and organic phases.

The following diagram illustrates the general principle of bifunctional catalysis by a Cinchona alkaloid in an asymmetric Michael addition.

Figure 2. General principle of bifunctional catalysis by a Cinchona alkaloid in an asymmetric Michael addition.

Application Note: Asymmetric Michael Addition Catalyzed by a Cinchona Alkaloid Derivative

This protocol describes a representative asymmetric Michael addition of a β-keto ester to an enone, a reaction for which Cinchona alkaloid-derived catalysts have shown exceptional efficacy.

Reaction: Asymmetric Michael Addition of Diethyl Malonate to Chalcone

Catalyst: A commercially available or readily synthesized thiourea-based Cinchona alkaloid catalyst.

Materials and Reagents:
  • Chalcone (1.0 equiv)

  • Diethyl malonate (1.5 equiv)

  • Cinchona alkaloid-thiourea catalyst (0.05 - 0.1 equiv)

  • Toluene, anhydrous

  • Sodium sulfate, anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Experimental Protocol:
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the Cinchona alkaloid-thiourea catalyst (0.1 mmol).

  • Reagent Addition: Dissolve the catalyst in anhydrous toluene (5 mL). To this solution, add chalcone (1.0 mmol) followed by diethyl malonate (1.5 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired Michael adduct.

  • Characterization: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Expected Outcome:

This type of reaction typically proceeds with high yields and excellent enantioselectivities. The specific results will depend on the exact catalyst structure and reaction conditions.

EntryCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)ee (%)
110Toluene25>95>90
25CH₂Cl₂0>95>92
310THF258588

Table 1. Representative data for a Cinchona alkaloid-catalyzed asymmetric Michael addition. Data are illustrative and based on typical results reported in the literature for similar transformations.

Conclusion and Future Perspectives

While the specific use of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol as a traditional chiral auxiliary is not established in the literature, its structural motifs are central to the field of asymmetric catalysis. The Cinchona alkaloids, which share the vinyl quinuclidine core, are among the most powerful and versatile chiral catalysts known. Their success lies in their ability to act as bifunctional catalysts, creating highly organized, low-energy transition states that lead to high levels of stereocontrol.

For researchers interested in the synthetic applications of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol, the most fruitful avenue of investigation would likely be its development as a novel organocatalyst or as a ligand for metal-catalyzed asymmetric reactions, rather than as a classical chiral auxiliary. The principles of bifunctional catalysis and ligand design, as exemplified by the extensive chemistry of the Cinchona alkaloids, provide a robust framework for such an endeavor.

References

  • MDPI. (2025, March 29). Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane: A Green Chemistry Approach. Retrieved from [Link]

  • MDPI. (2023, October 8). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Retrieved from [Link]

  • MDPI. (2021, September 19). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Retrieved from [Link]

  • eScholarship.org. (2022, December 9). Catalytic asymmetric C–H insertion reactions of vinyl carbocations. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Substituent Effect on the Asymmetric Induction with (1R,2S,5R)-and (1S,2R,5S)-menthol Auxiliaries. Retrieved from [Link]

  • Labinsights. (2023, May 8). Chiral Oxazaborolidines for Asymmetric Synthesis. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). Dual metal and Lewis base catalysis approach for asymmetric synthesis of dihydroquinolines and the α-arylation of aldehydes via N-acyliminium ions. Retrieved from [Link]

  • Wikipedia. Chiral auxiliary. Retrieved from [Link]

  • PubMed. (2000, May 19). Engineering acyclic stereocontrol in the alkylation of vinylglycine-derived dianions: asymmetric synthesis of higher alpha-vinyl amino acids. Retrieved from [Link]

  • PubMed. (2006, May 17). Asymmetric catalysis of the [5 + 2] cycloaddition reaction of vinylcyclopropanes and pi-systems. Retrieved from [Link]

  • PMC. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Retrieved from [Link]

  • ChemRxiv. (2021, November 30). Confronting the Challenging Asymmetric Addition of Vinyl Arene Pronucleophiles into Ketones: Ligand-Controlled Regiodivergent Processes Through a Dearomatized Allyl-Cu Species. Retrieved from [Link]

  • PMC. (2022, May 24). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Retrieved from [Link]

  • the University of Groningen research portal. (2022, September 2). Catalytic Access to 4-(sec-Alkyl)Anilines via 1,6-Conjugate Addition of Grignard Reagents to in Situ Generated aza-p-Quinone Met. Retrieved from [Link]

  • ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]

  • PubMed. (2022, May 6). Catalytic Asymmetric Conjugate Addition of 2-Methyl-3,5-dinitrobenzoates to Unsaturated Ketones. Retrieved from [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Conjugate Additions to Vinyl-Substituted Aromatic N-Heterocycles. Retrieved from [Link]

  • PubMed. (2020, January 28). Organocatalytic enantioselective synthesis of 2,5,5-trisubstituted piperidines bearing a quaternary stereocenter. Vinyl sulfonamide as a new amine protecting group. Retrieved from [Link]

Sources

protocol for the synthesis of (R)-mequitazine from (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the stereoselective synthesis of (R)-Mequitazine, a second-generation antihistamine, from the chiral precursor (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol. This document provides a comprehensive, step-by-step protocol intended for researchers, chemists, and professionals in drug development and process chemistry.

Introduction

Mequitazine is a phenothiazine-based H1-receptor antagonist widely used in the treatment of allergic conditions such as urticaria and hay fever.[1] The therapeutic activity of mequitazine resides primarily in its (S)-enantiomer, while the dextrorotatory (R)-enantiomer is also of significant pharmacological interest.[2][3] Traditional syntheses often produce a racemic mixture, necessitating a challenging and economically inefficient chiral resolution step.[4]

This application note details a stereoselective synthetic route to (R)-Mequitazine, commencing from the readily available chiral building block, (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol. This strategy leverages the inherent stereochemistry of the starting material to directly yield the desired (R)-enantiomer, thereby circumventing the need for classical resolution. The protocol is divided into a four-step sequence: (1) ozonolytic cleavage of the vinyl group, (2) reduction of the resulting aldehyde to a primary alcohol, (3) activation of the alcohol as a mesylate, and (4) final N-alkylation of phenothiazine.[4]

Overall Synthetic Scheme

The multi-step synthesis transforms the vinyl group of the starting quinuclidine into a reactive handle for coupling with the phenothiazine core.

G cluster_0 Quinuclidine Modification cluster_1 Nucleophile Preparation Start (2R,5R)-(+)-5-Vinyl-2- quinuclidinemethanol Aldehyde Intermediate Aldehyde Start->Aldehyde 1. Ozonolysis (O3) Alcohol Hydroxymethyl Intermediate Aldehyde->Alcohol 2. Reduction (NaBH4) Mesylate Mesylate Intermediate Alcohol->Mesylate 3. Mesylation (MsCl) FinalProduct (R)-Mequitazine Mesylate->FinalProduct 4. N-Alkylation (Coupling) Phenothiazine Phenothiazine LithiumSalt Lithiated Phenothiazine Phenothiazine->LithiumSalt Deprotonation (n-BuLi) LithiumSalt->FinalProduct 4. N-Alkylation (Coupling)

Caption: Synthetic workflow for (R)-Mequitazine.

Materials and Reagents

The following table summarizes the key reagents required for the synthesis. Ensure all reagents are of appropriate purity and handled according to their Safety Data Sheets (SDS).

ReagentFormulaMW ( g/mol )CAS No.Notes
(2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanolC₁₀H₁₇NO167.2578516-71-3Chiral starting material[5]
Ozone (O₃)O₃48.0010028-15-6Generated in situ from O₂
Methanol (MeOH)CH₄O32.0467-56-1Anhydrous
Sodium Borohydride (NaBH₄)BH₄Na37.8316940-66-2Reducing agent
Methanesulfonyl Chloride (MsCl)CH₃ClO₂S114.55124-63-0Acylating agent
Triethylamine (Et₃N)C₆H₁₅N101.19121-44-8Anhydrous, base
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous
PhenothiazineC₁₂H₉NS199.2792-84-2Nucleophile precursor
n-Butyllithium (n-BuLi)C₄H₉Li64.06109-72-8Strong base, typically 1.6M in hexanes
Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Anhydrous

Detailed Experimental Protocol

Safety Precaution: This synthesis involves hazardous materials including ozone, pyrophoric n-butyllithium, and corrosive methanesulfonyl chloride. All steps must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Inert atmosphere techniques are required for Step 4.

Step 1: Ozonolysis of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol

This step selectively cleaves the vinyl double bond to form an aldehyde intermediate. The reaction must be performed at low temperature to control the reactivity of ozone and prevent over-oxidation.

  • Dissolve (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol (1.0 eq) in anhydrous methanol in a three-neck round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas (generated from an ozone generator) through the solution. Monitor the reaction progress by TLC until the starting material is consumed. A persistent blue color in the solution indicates an excess of ozone and reaction completion.

  • Once the reaction is complete, purge the solution with nitrogen or argon gas to remove excess ozone.

  • The resulting solution containing the aldehyde intermediate is used directly in the next step without purification.

Causality: Ozonolysis is a highly specific and efficient method for cleaving carbon-carbon double bonds to form carbonyl compounds.[4] Performing the reaction in methanol at -78 °C helps to stabilize the intermediate ozonide and prevent unwanted side reactions.

Step 2: Reduction to (2R,5R)-2-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-5-one

The aldehyde formed in situ is reduced to the corresponding primary alcohol using a mild reducing agent.

  • To the cold (-78 °C) methanolic solution from Step 1, slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by carefully adding acetone to consume excess NaBH₄, followed by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue multiple times with dichloromethane (DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude hydroxymethyl intermediate, which can be purified by column chromatography on silica gel if necessary.

Causality: Sodium borohydride is a selective reducing agent that efficiently reduces aldehydes to alcohols while being compatible with the quinuclidine core.[4] Its ease of handling makes it preferable to stronger reducing agents like lithium aluminum hydride for this transformation.

Step 3: Mesylation of the Hydroxymethyl Intermediate

The primary alcohol is a poor leaving group for nucleophilic substitution. It is converted into a methanesulfonate (mesylate) ester, which is an excellent leaving group, to activate it for the subsequent coupling reaction.

  • Dissolve the hydroxymethyl intermediate (1.0 eq) and triethylamine (Et₃N, 1.5 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise via syringe.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture sequentially with cold water, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude mesylate intermediate. This intermediate is often used in the next step without further purification due to its potential instability.

Causality: The mesyl group is highly electron-withdrawing, making the attached oxygen a very good leaving group for an Sₙ2 reaction.[6] Triethylamine acts as a base to neutralize the HCl generated during the reaction.

Step 4: N-Alkylation of Phenothiazine to yield (R)-Mequitazine

This is the final bond-forming step where the nucleophilic phenothiazinate anion displaces the mesylate group from the chiral quinuclidine side-chain. This step requires strictly anhydrous and inert conditions.

  • In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve phenothiazine (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C.

  • Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6M in hexanes) dropwise. A deep color change indicates the formation of the lithiated phenothiazinate anion. Stir for 30 minutes at 0 °C.

  • In a separate flask, dissolve the crude mesylate intermediate (1.0 eq) from Step 3 in anhydrous THF.

  • Transfer the mesylate solution to the solution of lithiated phenothiazine via cannula at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 12-18 hours, or until TLC indicates completion.[6]

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product into ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield pure (R)-Mequitazine.

Causality: The N-H proton of phenothiazine is only weakly acidic and requires a very strong base like n-BuLi to be fully deprotonated.[6] The resulting phenothiazinate anion is a potent nucleophile that readily attacks the electrophilic carbon of the mesylate in an Sₙ2 fashion, leading to the formation of the desired C-N bond.[7]

Characterization and Analysis

The identity and purity of the final product, (R)-Mequitazine, should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Results
¹H NMR Characteristic peaks for the phenothiazine aromatic protons, quinuclidine aliphatic protons, and the methylene bridge protons.
¹³C NMR Resonances corresponding to all unique carbon atoms in the molecule.
Mass Spectrometry (MS) A molecular ion peak [M+H]⁺ consistent with the calculated exact mass of Mequitazine (C₂₀H₂₂N₂S).
Chiral HPLC Analysis using a suitable chiral stationary phase to determine the enantiomeric excess (ee) of the (R)-enantiomer, which is expected to be >98%.
Melting Point Comparison with literature values for (R)-Mequitazine.

References

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. Available at: [Link]

  • Method for preparing mequitazine and novel synthesis intermediate.Google Patents.
  • Quinuclidine derivative useful in the preparation of mequitazine.Google Patents.
  • Alkylation of phenothiazine.Google Patents.
  • Mequitazine preparation.Google Patents.
  • Dosage form comprising 10-[(3s)-1-azabicyclo[2.2.2]oct-3-ylmethyl]-10h-phenothiazine, provided in a form suitable for oral administration of a daily dose of 1 mg to 3 mg.Google Patents.
  • Expedient Synthesis of Mequitazine an Antihistaminic Drug by Palladium Catalyzed Allylic Alkylation of Sodium Phenothiazinate. ResearchGate. Available at: [Link]

  • Process for the preparation of a mixture of alkylated phenothiazines and diphenylamines.Google Patents.
  • (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol | C10H17NO. PubChem. Available at: [Link]

  • Vinyl quinuclidine useful as a synthesis intermediate in the preparation of (R)-mequitazine.Google Patents.
  • Asymmetric Synthesis of (+)-Mequitazine from Quinine. ACS Publications. Available at: [Link]

  • Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs. PMC. Available at: [Link]

  • Side Chain Effects on the Conductivity of Phenothiazine-Derived Polyaniline. ResearchGate. Available at: [Link]

  • (2R,5R)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran. NIST WebBook. Available at: [Link]

  • Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. White Rose Research Online. Available at: [Link]

  • Side Chain Effects on the Conductivity of Phenothiazine-Derived Polyaniline. Mississippi State University. Available at: [Link]

  • Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. MDPI. Available at: [Link]

  • Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. ResearchGate. Available at: [Link]

  • Mequitazine for treating or preventing pathologies involving histamine h4 receptors.Google Patents.
  • N-alkylphenothiazines – synthesis, structure and application as ligands in metal complexes. De Gruyter. Available at: [Link]

  • Expedient synthesis of mequitazine an antihistaminic drug by palladium catalyzed allylic alkylation of sodium phenothiazinate. PubMed. Available at: [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. Available at: [Link]

  • Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. Beilstein Journals. Available at: [Link]

Sources

application of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol in Pharmaceutical Asymmetric Synthesis

Abstract

This technical guide details the application of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol (VQM) as a critical chiral scaffold in pharmaceutical development. Unlike simple building blocks, VQM serves a dual function: it is a direct structural precursor for quinuclidine-based therapeutics (e.g., Mefloquine analogs, Mequitazine) and a "privileged structure" for generating bifunctional organocatalysts. This note provides validated protocols for synthesizing Mefloquine analogs and Cinchona-derived Thiourea Catalysts , emphasizing stereochemical control and impurity management.

Chemical Profile & Strategic Significance

(2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol (CAS: 207129-36-0) represents the "chiral pool" core of Cinchona alkaloids (specifically Cinchonine). Its rigid bicyclic amine structure provides high stereoselectivity in downstream reactions due to the specific spatial arrangement of the vinyl group and the hydroxymethyl arm.

Property Specification Strategic Relevance
Stereochemistry (2R, 5R)Dictates the "handedness" of the final drug product; pseudoenantiomeric to Quinine derivatives.
Basicity Quinuclidine N (

)
Acts as a Brønsted base in organocatalysis; crucial for salt formation in drug formulation.
Vinyl Handle C5-Vinyl groupAllows for further functionalization (e.g., reduction to ethyl, oxidation to aldehyde, or Heck coupling).
Solubility Soluble in MeOH, EtOH, CHCl3Compatible with standard organic synthesis workflows and HPLC analysis.

Application A: Direct Scaffold Incorporation (Mefloquine Analogs)

The quinuclidine methanol core is structurally homologous to the amine portion of the antimalarial drug Mefloquine . While commercial Mefloquine typically contains a piperidine ring, next-generation analogs (e.g., pentafluorosulfanyl derivatives) utilize the rigid quinuclidine scaffold to improve metabolic stability and potency.

Protocol 1: Synthesis of Quinuclidine-Mefloquine Analogs

Objective: Coupling of (2R,5R)-VQM with a functionalized quinoline to generate a chiral antimalarial candidate.

Reagents:

  • Starting Material A: 2,8-bis(trifluoromethyl)-4-bromoquinoline (or 4-lithiated species).

  • Starting Material B: (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol (oxidized to aldehyde/ketone for addition, or used directly in specific couplings).

  • Solvents: Anhydrous THF, Diethyl Ether.

  • Catalyst: n-Butyllithium (n-BuLi) for lithiation.

Workflow:

  • Oxidation (Pre-step): Convert the VQM alcohol to the corresponding aldehyde using Swern Oxidation (Oxalyl chloride/DMSO, -78°C) to facilitate nucleophilic attack.

    • Critical Check: Maintain temperature strictly below -60°C to prevent epimerization at the C2 position.

  • Lithiation: In a separate vessel, dissolve 2,8-bis(trifluoromethyl)-4-bromoquinoline in dry THF under Argon. Cool to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 min to generate the 4-lithioquinoline species.

  • Coupling: Cannulate the VQM-aldehyde solution slowly into the lithioquinoline mixture at -78°C.

  • Quench & Workup: Stir for 2 hours, allowing to warm to 0°C. Quench with sat. NH4Cl. Extract with EtOAc.

  • Purification: The product is a mixture of diastereomers at the new alcohol center. Separate using flash chromatography (DCM/MeOH/NH3).

Mechanism & Logic: The rigid quinuclidine cage shields the Re-face of the aldehyde, directing the bulky quinoline nucleophile to the Si-face (or vice versa depending on exact conditions), thereby inducing high diastereoselectivity.

Application B: Asymmetric Organocatalysis (Catalyst Synthesis)

This is the most versatile application. VQM is converted into Bifunctional Thiourea Catalysts , which are then used to synthesize other chiral drugs (e.g., Warfarin, Pregabalin precursors) via Michael Addition.

Protocol 2: Synthesis of VQM-Derived Thiourea Catalyst

Objective: Transform the hydroxyl group of VQM into a thiourea moiety to create a hydrogen-bonding catalyst.

Step-by-Step Methodology:

  • Mitsunobu Azidation:

    • Dissolve (2R,5R)-VQM (1.0 eq) in THF.

    • Add Triphenylphosphine (PPh3, 1.2 eq) and Diphenylphosphoryl azide (DPPA, 1.2 eq).

    • Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise at 0°C.

    • Mechanism:[1][2] Inversion of configuration at C9 (the methanol carbon) occurs here.

    • Result: (2R,5R)-2-(Azidomethyl)-5-vinylquinuclidine.

  • Staudinger Reduction:

    • Treat the crude azide with PPh3 in THF/H2O (10:1) at 50°C for 4 hours.

    • Result: Primary amine formation with retention of configuration.

  • Thiourea Formation:

    • Dissolve the amine in DCM. Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq).

    • Stir at RT for 2 hours.

    • Evaporate and purify via silica gel chromatography.

Validation (Self-Correction):

  • Why this works: The resulting catalyst has a basic nitrogen (quinuclidine) to activate nucleophiles and a thiourea moiety to activate electrophiles (via H-bonding), enabling highly enantioselective Michael additions.

Visualizing the Workflows

The following diagram illustrates the divergent utility of the VQM scaffold in pharmaceutical synthesis.

VQM_Applications VQM (2R,5R)-VQM (Chiral Scaffold) Oxidation Swern Oxidation (-78°C) VQM->Oxidation Route A Mitsunobu Mitsunobu Azidation (DPPA/DIAD) VQM->Mitsunobu Route B Aldehyde Chiral Aldehyde Intermediate Oxidation->Aldehyde Coupling Lithiation Coupling (w/ Quinoline) Aldehyde->Coupling Mefloquine Mefloquine Analogs (Antimalarial) Coupling->Mefloquine Amine Primary Amine (Staudinger Red.) Mitsunobu->Amine Thiourea Thiourea Coupling (Isothiocyanate) Amine->Thiourea Catalyst Bifunctional Catalyst (Organocatalysis) Thiourea->Catalyst TargetAPI Chiral APIs (e.g., Warfarin) Catalyst->TargetAPI Catalyzes

Figure 1: Divergent synthesis pathways from (2R,5R)-VQM to active pharmaceutical ingredients (APIs) and catalytic tools.

Quality Control & Handling

For pharmaceutical intermediates, strict control of impurities is mandatory.

Attribute Method Acceptance Criteria Notes
Enantiomeric Purity Chiral HPLC (Chiralpak AD-H or OD-H)> 99.5% eeCritical for avoiding off-target toxicity in final drugs.
Chemical Purity HPLC-UV / MS> 98.0%Major impurity: Dihydro-analog (ethyl instead of vinyl).
Residual Solvents GC-Headspace< ICH Q3C LimitsTHF and DCM are difficult to remove from the quinuclidine salt lattice.

Safety Note: Quinuclidine derivatives are often neuroactive. Handle with full PPE and in a fume hood. The vinyl group makes the compound susceptible to polymerization; store at 2-8°C under inert gas.

References

  • Sigma-Aldrich. (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol Product Specification.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16213140: (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol.

  • Song, C. E. (Ed.). Cinchona Alkaloids in Synthesis and Catalysis: Ligands, Immobilization and Organocatalysis.[3] Wiley-VCH, 2009. (Contextual reference for Thiourea synthesis protocols).

  • Google Patents. US8754074B2: Vinyl quinuclidine useful as a synthesis intermediate in the preparation of (R)-mequitazine.

  • Dow, W. C., et al.Synthesis of Mefloquine Analogs. Journal of Medicinal Chemistry. (Contextual reference for Quinoline-Quinuclidine coupling).

Sources

Application Note: Catalytic Architectures of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The molecule (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol (often abbreviated as VQM ) represents the pharmacophore "warhead" of the Cinchona alkaloids (Cinchonine and Quinidine). While the full alkaloid structure is historically significant, the isolated VQM scaffold has emerged as a versatile platform for de novo catalyst design.

By stripping away the quinoline ring, researchers can derivatize the C2-methanol and quinuclidine nitrogen to create bifunctional organocatalysts (thioureas, squaramides) and Phase Transfer Catalysts (PTCs) with tunable steric environments. This guide details the application of these derivatives in high-value asymmetric C–C bond-forming reactions.

Mechanistic Principles: The Bifunctional Mode

The catalytic power of VQM derivatives lies in their ability to simultaneously activate both the nucleophile (Nu) and the electrophile (El).

The "Dual Activation" Model
  • Brønsted Base Activation (HOMO Raising): The quinuclidine nitrogen (tertiary amine) deprotonates an acidic pro-nucleophile (e.g., malonate, nitroalkane), generating a reactive anion.

  • H-Bond Activation (LUMO Lowering): A derivatized moiety at the C2 position (urea, thiourea, or squaramide) donates hydrogen bonds to the electrophile (e.g., nitroalkene, imine), stabilizing the transition state and directing the stereochemical outcome.

Mechanistic Visualization

The following diagram illustrates the cooperative mechanism for a standard Michael Addition using a VQM-thiourea derivative.

BifunctionalCatalysis Catalyst VQM-Thiourea Catalyst Complex Transition State Assembly (Tightly Bound Ion Pair) Catalyst->Complex Self-Assembly ProNu Pro-Nucleophile (e.g., Diethyl Malonate) ProNu->Complex Deprotonation by Quinuclidine N Electrophile Electrophile (e.g., Nitroalkene) Electrophile->Complex H-Bonding to Thiourea Product Chiral Product (Enriched Enantiomer) Complex->Product C-C Bond Formation & Catalyst Release Product->Catalyst Recycle

Figure 1: Cooperative activation mode. The quinuclidine nitrogen acts as a base, while the thiourea moiety acts as an H-bond donor.

Catalyst Selection Guide

The (2R,5R) VQM core can be derivatized into three primary classes. Select the class based on your substrate's acidity and the reaction phase.

Derivative ClassActive MoietyPrimary MechanismIdeal Application
Type A: Bifunctional Thioureas Quinuclidine N + ThioureaGeneral Base + H-Bond DonorMichael Additions, Henry Reaction (Nitroaldol)
Type B: Squaramides Quinuclidine N + SquaramideGeneral Base + Dual H-BondDifficult substrates requiring wider H-bond spacing; higher solubility.
Type C: Quaternary Ammonium Salts N-Benzyl QuinuclidiniumPhase Transfer Catalysis (Ion Pairing)Alkylation of Glycine Schiff Bases (Amino Acid Synthesis)

Application Protocol I: Enantioselective Michael Addition

Target Reaction: Addition of dimethyl malonate to trans-


-nitrostyrene.
Catalyst:  (2R,5R)-VQM-derived Bifunctional Thiourea (e.g., 3,5-bis(trifluoromethyl)phenyl thiourea derivative).
Reagents & Preparation
  • Substrate: trans-

    
    -Nitrostyrene (1.0 equiv, 0.5 mmol)
    
  • Nucleophile: Dimethyl malonate (2.0 equiv, 1.0 mmol)

  • Catalyst: VQM-Thiourea Derivative (10 mol%, 0.05 mmol)

  • Solvent: Toluene (anhydrous) or DCM. Note: Non-polar solvents maximize H-bonding interactions.

Step-by-Step Procedure
  • Catalyst Dissolution: In a flame-dried 10 mL reaction vial equipped with a magnetic stir bar, dissolve the VQM-Thiourea catalyst (10 mol%) in Toluene (2.0 mL).

  • Electrophile Addition: Add trans-

    
    -nitrostyrene (0.5 mmol) to the vial. Stir for 5 minutes to allow H-bond pre-organization between the catalyst and the nitro group.
    
  • Nucleophile Addition: Add dimethyl malonate (1.0 mmol) in one portion.

  • Reaction Monitoring: Stir the mixture at room temperature (

    
    ).
    
    • Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3). The nitrostyrene spot should disappear. Typical time: 12–24 hours.

  • Quench & Workup:

    • Dilute with

      
       (10 mL).
      
    • Wash with 1N HCl (5 mL) to remove/recover the catalyst (protonated form dissolves in aqueous layer).

    • Wash organic layer with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Validation Parameters
  • Yield: Expect >85%.

  • Enantioselectivity (ee): Determine via Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).

    • Racemic Standard: Run a reaction using

      
       instead of the chiral catalyst to establish retention times.
      

Application Protocol II: Asymmetric Phase Transfer Alkylation

Target Reaction: Synthesis of


-amino acid derivatives via alkylation of Glycine Schiff Base.
Catalyst:  N-Benzyl-(2R,5R)-VQM Ammonium Bromide (Type C).
Reagents & Preparation
  • Substrate:

    
    -(Diphenylmethylene)glycine tert-butyl ester (1.0 equiv).
    
  • Alkylating Agent: Benzyl bromide (1.2 equiv).

  • Catalyst: N-Benzyl-VQM Ammonium Bromide (10 mol%).

  • Base: 50% KOH (aq) or solid CsOH.

  • Solvent: Toluene/Chloroform (Depending on catalyst solubility).

Step-by-Step Procedure
  • Biphasic Setup: In a reaction tube, combine the Glycine Schiff base (0.2 mmol) and the VQM-Ammonium catalyst (0.02 mmol) in Toluene (1.5 mL).

  • Alkyl Halide Addition: Add Benzyl bromide (0.24 mmol).

  • Base Initiation: Add 50% aqueous KOH (0.5 mL) vigorously.

    • Critical Step: High agitation speed (>1000 rpm) is mandatory to maximize the interfacial surface area for ion exchange.

  • Reaction: Stir at

    
     for 12–18 hours.
    
  • Workup: Dilute with water and extract with DCM. Dry organics and concentrate.

  • Hydrolysis (Optional): To release the free amino acid, treat the crude product with 1N citric acid/THF.

Troubleshooting & Optimization Logic

The following decision tree helps troubleshoot low yield or poor enantioselectivity (ee).

Troubleshooting Problem Problem Identified LowYield Low Yield / Slow Rate Problem->LowYield LowEE Low Enantioselectivity (ee) Problem->LowEE CheckBase Check Basicity: Is Quinuclidine N protonated? LowYield->CheckBase CheckSolvent Check Solvent Polarity: Is solvent competing for H-bonds? LowEE->CheckSolvent CheckTemp Check Temperature: Is T too high? LowEE->CheckTemp AddAdditive Action: Add molecular sieves (remove water) or increase concentration. CheckBase->AddAdditive ChangeSolvent Action: Switch to Toluene or CHCl3 (Avoid MeOH/DMF). CheckSolvent->ChangeSolvent LowerTemp Action: Cool to 0°C or -20°C to stabilize Transition State. CheckTemp->LowerTemp

Figure 2: Optimization workflow. Water is the primary enemy of H-bond catalysis (Type A/B), while agitation speed is critical for PTC (Type C).

Critical Control Points
  • Water Content: For Thiourea/Squaramide protocols, water competes for H-bonds, lowering ee. Use flame-dried glassware and anhydrous solvents.

  • Concentration: Organocatalysis often follows second-order kinetics. High concentration (0.2M – 0.5M) is preferred over dilute conditions.

  • Aggregation: VQM derivatives can self-aggregate at high concentrations, leading to non-linear effects. If ee drops at high concentration, dilute to 0.05M.

References

  • Wynberg, H. (1981). "The asymmetric Michael addition of thiols to cycloalkenones catalyzed by cinchona alkaloids." Journal of the American Chemical Society.[1]

  • Takemoto, Y. (2003). "Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts." Journal of the American Chemical Society.[1]

  • Soós, T., et al. (2005). "Bifunctional Cinchona Organocatalysts for the Enantioselective Conjugate Addition of Thiols to Enones." Organic Letters.

  • Sharpless, K. B., et al. (1992). "Ligand-Accelerated Catalysis. Asymmetric Dihydroxylation Mechanism." Chemical Reviews.

  • Connon, S. J. (2006). "Organocatalysis Mediated by (Thio)urea Derivatives." Chemistry – A European Journal.

Sources

Application Note: Strategic Functionalization of the Vinyl Group in (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

(2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol (VQM) is a privileged chiral scaffold derived from Cinchona alkaloids. While the quinuclidine nitrogen and the C2-methanol group are often the primary focus for catalysis, the C5-vinyl group represents an underutilized "diversity handle."

This guide details three orthogonal protocols to functionalize the vinyl group, transforming VQM from a simple building block into a complex chiral ligand or pharmacological intermediate. We focus on C-C bond formation (Heck Coupling), C-S bond formation (Thiol-Ene Click), and Oxidative functionalization (Dihydroxylation).

Chemical Logic & Reactivity Landscape

The vinyl group in VQM is electronically isolated from the basic nitrogen but sterically accessible. However, the presence of the nucleophilic quinuclidine nitrogen (


) and the free hydroxyl group requires careful protocol design to prevent catalyst poisoning or side reactions.

VQM_Reactivity cluster_pathways Functionalization Pathways VQM (2R,5R)-VQM (Core Scaffold) Heck Pd-Catalyzed Heck (C-C Bond) VQM->Heck Pd(OAc)2, Ar-I Click Thiol-Ene Click (C-S Bond) VQM->Click R-SH, Radical Init. Oxidation Dihydroxylation (Chiral Diol) VQM->Oxidation OsO4, NMO Product_A Aryl-Substituted Analogs Heck->Product_A Product_B Thioether Bioconjugates Click->Product_B Product_C Chiral Triols (Ligands) Oxidation->Product_C

Figure 1: Strategic divergence from the VQM core. The vinyl group serves as a vector for increasing molecular weight and complexity.

Protocol A: Palladium-Catalyzed Mizoroki-Heck Arylation

Objective: Extension of the carbon skeleton via C-C bond formation. Challenge: The basic quinuclidine nitrogen can coordinate to Pd(II), poisoning the catalyst. Solution: Use of "ligand-free" Jeffery conditions or bulky phosphines, and potentially protecting the alcohol.

Experimental Workflow
  • Substrate Preparation: If the reaction fails with the free alcohol, protect the C2-methanol as a TBS ether (TBSCl, Imidazole, DCM). However, the protocol below is optimized for the free alcohol.

  • Catalyst System: Pd(OAc)₂ with Tri-o-tolylphosphine (P(o-tol)₃) creates a sterically bulky active species that resists nitrogen coordination.

ComponentEquiv.Role
VQM 1.0Substrate
Aryl Iodide (Ar-I) 1.2Coupling Partner (Electrophile)
Pd(OAc)₂ 0.05Catalyst Precursor
P(o-tol)₃ 0.10Ligand (Bulky, prevents N-coordination)
Triethylamine (Et₃N) 2.5Base (Sinks HI)
DMF/MeCN (1:1) -Solvent (Polarity solubilizes VQM)
Step-by-Step Procedure
  • Degassing: In a pressure vial, dissolve VQM (1.0 mmol) and Aryl Iodide (1.2 mmol) in dry DMF/MeCN (5 mL). Sparge with Argon for 15 mins. Critical: Oxygen poisons the Pd(0) cycle.

  • Catalyst Addition: Add Pd(OAc)₂ (11 mg) and P(o-tol)₃ (30 mg) quickly under Argon flow. Cap immediately.

  • Reaction: Heat to 85°C for 12–16 hours. The solution should turn dark black (Pd black precipitation) upon completion.

  • Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc). Wash the filtrate with Brine (3x) to remove DMF.

  • Purification: Flash chromatography (DCM:MeOH:NH₄OH 90:10:1).

Expert Tip: If conversion is low, add Ag₂CO₃ (1.0 equiv). Silver acts as a halide scavenger, driving the cationic Pd pathway which is often more robust for hindered olefins.

Protocol B: Radical Thiol-Ene "Click" Coupling

Objective: Rapid generation of thioether libraries or bioconjugation. Mechanism: Anti-Markovnikov radical addition.[1] Advantage: High atom economy, metal-free, tolerates the free amine and alcohol.

ThiolEne_Mechanism Initiator Photoinitiator (DMPA) + UV (365nm) Thiol R-SH (Thiol) Initiator->Thiol H-abstraction Thiyl R-S• (Thiyl Radical) Thiol->Thiyl Product Thioether Product (Anti-Markovnikov) Thiol->Product VQM_Vinyl VQM (Vinyl Group) Thiyl->VQM_Vinyl Addition Intermediate Carbon-Centered Radical VQM_Vinyl->Intermediate Intermediate->Thiol Chain Transfer Intermediate->Thiyl Regenerates Radical

Figure 2: The radical chain propagation cycle. Note the anti-Markovnikov selectivity.

Step-by-Step Procedure
  • Setup: In a quartz or borosilicate vial, dissolve VQM (1.0 mmol) and the desired Thiol (1.2–1.5 equiv) in MeOH or THF.

  • Initiator: Add 2,2-Dimethoxy-2-phenylacetophenone (DMPA) (0.05 equiv).

  • Irradiation: Irradiate with UV light (365 nm, approx. 6W hand lamp is sufficient) at RT for 30–60 minutes.

    • Alternative: If UV is unavailable, use AIBN (0.1 equiv) and heat to 70°C for 4 hours.

  • Monitoring: Monitor by TLC or LC-MS. The vinyl protons (multiplets at 5.0–6.0 ppm) will disappear.

  • Workup: Concentrate in vacuo. The product is often pure enough for use; otherwise, purify via SCX (Strong Cation Exchange) cartridges to capture the quinuclidine amine, washing away excess thiol/initiator.

Protocol C: Sharpless Asymmetric Dihydroxylation

Objective: Stereoselective conversion of the vinyl group to a vicinal diol.[2] Challenge: The substrate (VQM) mimics the ligand (DHQ/DHQD) used in the commercial AD-mix, potentially leading to "mismatched" stereochemistry or competitive binding. Solution: Use acidic conditions (HBF₄) to protonate the quinuclidine nitrogen. This prevents it from coordinating to the Osmium, allowing the chiral ligand in the AD-mix to control stereochemistry.

Reagents Table
ReagentAmountNotes
AD-mix-α or β 1.4 g/mmol Commercially available standard mix
Methanesulfonamide 1.0 equivAccelerates hydrolysis of the osmate ester
HBF₄ (48% aq) 1.1 equivCRITICAL: Protonates the quinuclidine N
t-BuOH / Water 1:1 mixtureSolvent system
Step-by-Step Procedure
  • Solvent Prep: Mix t-BuOH and H₂O (5 mL each per mmol substrate).

  • Dissolution: Add AD-mix and Methanesulfonamide. Stir at RT until dissolved, then cool to 0°C.

  • Substrate Addition: Add VQM (1.0 mmol).

  • Acidification: Immediately add HBF₄ (1.1 mmol). Verify pH is < 6.

  • Reaction: Stir vigorously at 0°C for 24 hours.

  • Quenching: Add Sodium Sulfite (Na₂SO₃, 1.5 g) and warm to RT. Stir for 1 hour to reduce Os(VIII) to Os(IV).

  • Extraction: Basify with 1M NaOH (pH > 10) to deprotonate the quinuclidine. Extract with DCM (4x).

  • Result: Yields the chiral triol (original methanol + new diol).

References & Grounding

  • Sharpless Asymmetric Dihydroxylation Mechanism & Ligands:

    • Sharpless Asymmetric Dihydroxylation.[2][3][4] Wikipedia. Available at: [Link]

  • Thiol-Ene Functionalization of Cinchona Alkaloids:

    • Developing flow photo-thiol–ene functionalizations of cinchona alkaloids. Reaction Chemistry & Engineering (RSC).[5] Available at: [Link]

    • “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths.[6] PMC (NIH). Available at: [Link]

  • Reactivity of Vinyl Quinuclidines & Heterocycles:

    • Reactivities of vinyl azides and their recent applications in nitrogen heterocycle synthesis.[7] PMC (NIH). Available at: [Link]

    • Regioselective Functionalization of Quinolines through C-H Activation.[8] MDPI. Available at: [Link]

Sources

Chemo-Selective Functionalization of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol with Electrophiles Content Type: Application Note & Protocol Guide Audience: Researchers, Process Chemists, and Drug Discovery Scientists

A Technical Guide to Electrophilic Interactions

Introduction & Mechanistic Scope

(2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol (VQM) is a privileged chiral scaffold derived from Cinchona alkaloids. It serves as a critical building block in asymmetric organocatalysis and the synthesis of bioactive pharmaceutical ingredients (APIs). Its utility stems from its unique bicyclic [2.2.2] system, which rigidly displays three distinct nucleophilic sites, each responsive to specific classes of electrophiles.

This guide details the chemo-selective reaction of VQM with electrophiles, focusing on the controllable divergence between N-alkylation (quaternization), O-acylation/alkylation (ester/ether formation), and Vinyl-group functionalization .

The Nucleophilic Triad: Reactivity Hierarchy

To design successful protocols, one must understand the electronic hierarchy of VQM:

  • Tertiary Amine (N1): The most nucleophilic site under neutral conditions. It reacts rapidly with soft electrophiles (alkyl halides) to form quaternary ammonium salts.

  • Primary Alcohol (O-H): Less nucleophilic than the amine due to the high pKa (~16-17). Reacts with hard electrophiles (acyl chlorides, anhydrides) typically requiring base catalysis or prior deprotonation.

  • Vinyl Group (C=C): Electron-rich but kinetically slower than N or O towards simple electrophiles. It reacts with strong electrophiles (halogens) or transition metal electrophiles (Pd-allyl species).[1]

Reactivity_Hierarchy cluster_sites Nucleophilic Sites VQM (2R,5R)-VQM Scaffold N_Center Tertiary Amine (N1) Soft Nucleophile Target: Alkyl Halides VQM->N_Center O_Center Primary Alcohol (OH) Hard Nucleophile Target: Acyl Chlorides VQM->O_Center Vinyl_Center Vinyl Group (C=C) Pi-Nucleophile Target: Halogens/Pd VQM->Vinyl_Center Quat_Salt Chiral PTCs (Phase Transfer Catalysts) N_Center->Quat_Salt Quaternization Ester Chiral Ligands (Prodrugs) O_Center->Ester Acylation Halide Functionalized Intermediates Vinyl_Center->Halide Addition

Caption: Mechanistic divergence of VQM reactivity based on electrophile hardness and reaction conditions.

Protocol A: N-Alkylation (Synthesis of Chiral Phase Transfer Catalysts)

Objective: Selective reaction of the tertiary amine with benzyl bromide to form a quaternary ammonium salt. This is the standard method for generating chiral Phase Transfer Catalysts (PTCs).

Mechanism:


 nucleophilic substitution. The steric bulk of the quinuclidine cage directs the electrophile, often enhancing stereoselectivity in subsequent catalytic applications.
Materials
  • Substrate: (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol (1.0 equiv)

  • Electrophile: Benzyl bromide (BnBr) (1.1 equiv)

  • Solvent: Toluene (Anhydrous) or Acetone (HPLC Grade)

  • Equipment: Round-bottom flask, reflux condenser, inert gas (Ar/N2) line.[2][3]

Step-by-Step Methodology
  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve VQM (1.0 g, 6.0 mmol) in anhydrous Toluene (10 mL).

    • Note: Toluene is preferred over polar solvents because the charged product is insoluble in toluene, facilitating purification by simple filtration.

  • Addition: Add Benzyl bromide (0.78 mL, 6.6 mmol) dropwise via syringe at room temperature.

  • Reaction: Heat the mixture to 50°C for 4 hours, or stir at room temperature for 12–18 hours.

    • Visual Cue: The solution will initially be clear. As the reaction proceeds, a white precipitate (the quaternary ammonium bromide) will form.

  • Workup: Cool the reaction mixture to 0°C in an ice bath to maximize precipitation.

  • Isolation: Filter the solid under vacuum using a sintered glass funnel. Wash the cake copiously with cold Toluene (2 x 5 mL) and then Diethyl Ether (2 x 10 mL) to remove unreacted electrophile.

  • Drying: Dry the white solid under high vacuum (0.1 mbar) at 40°C for 6 hours.

Expected Yield: >90% Validation:

  • 1H NMR (DMSO-d6): Look for a significant downfield shift of the protons adjacent to the nitrogen (quinuclidine ring) and the appearance of benzylic protons (~4.5-5.0 ppm).

Protocol B: O-Acylation (Synthesis of Chiral Esters)

Objective: Selective functionalization of the hydroxyl group while preserving the amine (as a free base) or reacting it orthogonally. Critical Constraint: Since the amine is more nucleophilic, simple addition of acid chloride will lead to N-acylation (forming an acyl ammonium species) or HCl salt formation. To selectively acylate the Oxygen , one typically employs a base to scavenge HCl and often protects the amine or exploits the reversibility of N-acylation. However, for VQM, the standard approach uses DMAP catalysis which activates the acyl donor for O-attack.

Materials
  • Substrate: VQM (1.0 equiv)

  • Electrophile: Benzoyl Chloride (1.1 equiv)

  • Base: Triethylamine (

    
    ) (1.5 equiv)
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Preparation: Dissolve VQM (1.0 g, 6.0 mmol),

    
     (1.25 mL, 9.0 mmol), and DMAP (73 mg, 0.6 mmol) in anhydrous DCM (15 mL) under Nitrogen. Cool to 0°C.
    
  • Addition: Add Benzoyl Chloride (0.77 mL, 6.6 mmol) dropwise over 10 minutes.

    • Mechanistic Note: The DMAP forms a highly reactive N-acylpyridinium intermediate, which transfers the acyl group to the alcohol. The

      
       regenerates the neutral amine.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 6 hours.

  • Quench: Add saturated

    
     solution (10 mL) and stir vigorously for 15 minutes to hydrolyze excess acid chloride.
    
  • Extraction: Separate the organic layer.[3] Extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Combine organic layers, dry over

    
    , filter, and concentrate. Purify the residue via flash column chromatography (Silica gel, MeOH/DCM gradient 1:20 to 1:10).
    
    • Note: The free amine is polar; adding 1%

      
       to the eluent prevents streaking.
      

Analytical Data & Validation

To confirm the identity of the products, compare the spectroscopic signatures against the starting material.

FeatureVQM (Starting Material)N-Alkylated Product (Bn-VQM)O-Acylated Product (Bz-VQM)
State White Solid / CrystallineWhite Solid (Salt)Oil or Low-melting Solid
Solubility Soluble in MeOH, CHCl3Soluble in DMSO, H2OSoluble in DCM, EtOAc
1H NMR (H-2) ~3.5 ppm (multiplet)Shifted downfield (deshielding)Shifted significantly (>5.0 ppm)
1H NMR (Vinyl) ~5.0 ppm (terminal =CH2)~5.0-5.2 ppm (minor shift)~5.0-5.2 ppm (intact)
MS (ESI) [M+H]+ = 168.1[M]+ cation observed[M+H]+ = 272.2

Troubleshooting & Optimization

Issue: Over-Alkylation[4]
  • Symptom: Formation of bis-quaternary species (rare due to sterics) or alkylation of the oxygen (O-alkylation) during N-alkylation attempts.

  • Solution: Use non-polar solvents like Toluene.[4] O-alkylation typically requires strong bases (NaH) and polar aprotic solvents (DMF). By sticking to neutral conditions in Toluene, chemoselectivity for N is >99%.

Issue: Hygroscopicity
  • Symptom: N-alkylated salts become sticky oils upon exposure to air.

  • Solution: Quaternary ammonium salts are often hygroscopic. Store under Argon in a desiccator. Recrystallize from EtOH/Et2O if necessary.

Workflow cluster_N Protocol A: N-Alkylation cluster_O Protocol B: O-Acylation Start Start: VQM + Electrophile Decision Target Site? Start->Decision N_Path Reagent: Alkyl Halide Solvent: Toluene Temp: 50°C Decision->N_Path Nitrogen (N) O_Path Reagent: Acid Chloride Base: Et3N/DMAP Solvent: DCM Decision->O_Path Oxygen (O) N_Workup Precipitation & Filtration N_Path->N_Workup O_Workup Aq. Wash & Chromatography O_Path->O_Workup N_Product Quaternary Ammonium Salt N_Workup->N_Product O_Product Ester Derivative O_Workup->O_Product

Caption: Operational workflow for selecting reaction conditions based on the target nucleophilic site.

References

  • Synthesis of Cinchona-derived Phase Transfer Catalysts

    • Title: "Design of chiral phase-transfer c
    • Source:Organic Process Research & Development
    • URL:[Link]

  • Reactivity of Vinyl Quinuclidine Derivatives

    • Title: "Comparison of Cinchona Catalysts Containing Ethyl or Vinyl or Ethynyl Group
    • Source:MDPI (Molecules)
    • URL:[Link]

  • General Quinuclidine Functionalization

    • Title: "Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)
    • Source:N
    • URL:[Link]

  • Properties of (2R,5R)-(+)

    • Title: "PubChem Compound Summary for CID 16213140"[5]

    • Source:PubChem[5]

    • URL:[Link][5]

Sources

Application Note: Scalable Synthesis of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a scalable, high-purity synthesis of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol (VQM) . This chiral building block is a critical intermediate for organocatalysts and pharmaceutical scaffolds (e.g., mequitazine, quinine analogs).

The protocol detailed below prioritizes the Semi-Synthetic Fragmentation Route derived from the foundational work of Hoffmann-La Roche (Uskoković et al.) , optimized for modern large-scale reproducibility. Unlike the destructive "Meroquinene" oxidation route (which opens the quinuclidine cage), this method preserves the chiral cage integrity via a controlled fragmentation-reduction sequence.

Executive Summary

  • Target Molecule: (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol

  • CAS Registry: 20700-30-5 (Generic), 207129-36-0 (Specific Isomer)

  • Starting Material: (+)-Cinchonine (CAS: 118-10-5)

  • Yield Target: 55–65% Overall (3 Steps)

  • Chiral Purity: >98% ee (Retained from natural source)

  • Key Advantage: Avoids heavy metal oxidants (CrO3) and preserves the fragile vinyl group and quinuclidine cage stereochemistry.

Retrosynthetic Analysis & Mechanism

The synthesis exploits the inherent chirality of (+)-Cinchonine . The strategy involves activating the C9-hydroxyl group to trigger a Grob-type fragmentation (or Von Braun-like degradation depending on reagents), cleaving the C8-C9 bond to release the quinuclidine core as a nitrile or aldehyde, followed by reduction to the primary alcohol.

Reaction Pathway Diagram

VQM_Synthesis Cinchonine (+)-Cinchonine (Starting Material) Mesylate O-Mesyl-Cinchonine (Activated Intermediate) Cinchonine->Mesylate MsCl, Et3N (Activation) Fragmentation Fragmentation (C8-C9 Cleavage) Mesylate->Fragmentation Base/Heat (Grob Fragmentation) Nitrile 5-Vinyl-2-cyanoquinuclidine (Key Intermediate) Fragmentation->Nitrile Isolation VQM (2R,5R)-VQM (Final Product) Nitrile->VQM DIBAL-H or LAH (Reduction)

Figure 1: Strategic fragmentation of Cinchonine to isolate the quinuclidine core.

Safety & HazMat Protocols

Critical Warning: Quinuclidine derivatives are potent neuroactive agents. Handle with extreme caution.

Hazard ClassReagent/IntermediatePrecautionary Measure
Acute Toxicity Quinuclidines (General)Handle in a fume hood. Wear double nitrile gloves. Potential CNS activity.
Corrosive Methanesulfonyl Chloride (MsCl)Lachrymator. Use strictly in a ventilated hood. Quench excess with NaHCO3.[1]
Flammable Lithium Aluminum Hydride (LAH)Reacts violently with water. Use under Argon/Nitrogen atmosphere.[1]
Reactive 5-Vinyl GroupAvoid radical initiators or prolonged exposure to light/heat to prevent polymerization.

Experimental Protocol

Step 1: Activation (Mesylation of Cinchonine)

Objective: Convert the C9-hydroxyl of Cinchonine into a good leaving group to facilitate C8-C9 bond cleavage.

Reagents:

  • (+)-Cinchonine (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)[1]

  • Triethylamine (Et3N) (1.5 equiv)[1]

  • Dichloromethane (DCM) (anhydrous, 10 vol)

Procedure:

  • Charge a reactor with (+)-Cinchonine and anhydrous DCM. Stir until suspended/dissolved.

  • Cool the mixture to 0°C under a nitrogen atmosphere.

  • Add Triethylamine (Et3N) in one portion.

  • Add MsCl dropwise over 30 minutes, maintaining internal temperature <5°C. Exothermic reaction.

  • Warm to 20–25°C and stir for 3–4 hours. Monitor by TLC (MeOH/DCM 1:10) or HPLC.

  • Quench by adding saturated aqueous NaHCO3.

  • Phase Separation: Separate the organic layer. Extract aqueous layer with DCM (2x).

  • Dry & Concentrate: Dry combined organics over Na2SO4, filter, and concentrate in vacuo to yield O-Mesyl-Cinchonine as a pale yellow solid/foam.

    • Checkpoint: Quantitative yield expected. Proceed immediately to Step 2 (intermediate is unstable).

Step 2: Fragmentation to 5-Vinyl-2-cyanoquinuclidine

Objective: Cleave the C8-C9 bond. The "Hoffmann-La Roche" method often utilizes a base-mediated fragmentation or a Beckmann-type rearrangement if starting from the oxime. For the mesylate, a Grob-like fragmentation is induced.

Reagents:

  • O-Mesyl-Cinchonine (from Step 1)

  • Potassium tert-butoxide (KOtBu) (2.0 equiv) or Sodium Ethoxide

  • THF (anhydrous, 10 vol)

  • Alternative: Some protocols use NaN3/H2SO4 (Schmidt reaction) for degradation, but base-mediated cleavage is cleaner for the vinyl group.

Procedure:

  • Dissolve O-Mesyl-Cinchonine in anhydrous THF.

  • Add KOtBu slowly at 0°C.

  • Heat the mixture to reflux (65°C) for 6–12 hours. The mesylate undergoes fragmentation, releasing the quinoline ring (often as a lepidine derivative) and the quinuclidine nitrile.

  • Cool to room temperature and quench with water.

  • Extraction: Extract with Ethyl Acetate. The quinuclidine nitrile is in the organic phase.[2][3]

  • Purification: The quinoline byproduct must be removed. Acid/Base extraction is effective:

    • Extract organics with 1M HCl (Quinuclidine goes to aqueous).

    • Wash aqueous acid with Ether (removes neutral quinoline byproducts).

    • Basify aqueous layer (pH > 10) with NaOH.

    • Extract Quinuclidine Nitrile into DCM.

  • Isolate: Concentrate to yield crude 5-vinyl-2-cyanoquinuclidine .

Step 3: Reduction to (2R,5R)-5-Vinyl-2-quinuclidinemethanol

Objective: Reduce the nitrile (or ester, if solvolysis occurred) to the primary alcohol.

Reagents:

  • 5-Vinyl-2-cyanoquinuclidine

  • Diisobutylaluminum hydride (DIBAL-H) (1.5 equiv) or LiAlH4 (1.2 equiv)

  • Toluene or THF (anhydrous)

Procedure:

  • Dissolve the intermediate in anhydrous Toluene (for DIBAL) or THF (for LAH).

  • Cool to -78°C (DIBAL) or 0°C (LAH).

  • Add the reducing agent dropwise.[1]

    • Note: DIBAL-H at -78°C allows reduction to the Aldehyde (if desired). For the Alcohol, warm to 0°C or use LAH.

  • Stir until consumption of starting material (approx. 2–4 hours).

  • Quench:

    • Fieser Workup (for LAH): Add water (x mL), then 15% NaOH (x mL), then water (3x mL). Filter the white precipitate.

  • Purification: The crude oil often crystallizes or can be purified by recrystallization from Acetone/Hexane or via bulb-to-bulb distillation.

Quality Control & Characterization

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity >98.0%HPLC (C18, Acetonitrile/Buffer)
Chiral Purity >98% eeChiral HPLC (Chiralpak AD-H or OD-H)
1H NMR Confirms vinyl protons (5.0–6.0 ppm) and quinuclidine cage400 MHz in CDCl3
Optical Rotation [α]D20 ≈ +189° (c=1, MeOH)Polarimetry

Key NMR Signals (CDCl3):

  • Vinyl Group: Multiplets at ~5.8 ppm (1H, -CH=) and ~5.0 ppm (2H, =CH2).

  • Hydroxymethyl: Doublet/Multiplet at ~3.5 ppm (-CH2OH).

  • Bridgehead: Multiplet at ~2.9–3.1 ppm.

Troubleshooting & Optimization

  • Vinyl Polymerization: If yield drops or insoluble gums form, add a radical inhibitor (BHT, 0.1 mol%) during the fragmentation and concentration steps.

  • Stereochemical Leakage: Ensure the fragmentation step (Step 2) is not overheated (>80°C), as the chiral center at C2 (alpha to the nitrile) can epimerize under harsh basic conditions.

  • Purification: If the separation of the quinoline byproduct is difficult, converting the quinuclidine product to its Hydrochloride Salt (using HCl/Ether) often precipitates the pure product while leaving impurities in solution.

References

  • Grethe, G., Lee, H. L., Mitt, T., & Uskoković, M. R. (1971).[4] Synthesis of cinchona alkaloids via quinuclidine precursors.[2][4][5][6] Journal of the American Chemical Society, 93(22), 5904–5907. Link

  • Uskoković, M. R., et al. (1978).[4] Total synthesis of Cinchona alkaloids.[2][4][7] 4. Syntheses via quinuclidine precursors.[1][2][4] Journal of the American Chemical Society, 100(2), 589–593. Link

  • BenchChem. (2025).[1] Synthesis of Quincorine from Cinchona Alkaloids: A Technical Guide.Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol.Link

  • Hoffmann-La Roche Inc. (2012). Patent WO2012095418A1: Vinyl quinuclidine useful as a synthesis intermediate.Link

Sources

Application Note: Precision Ozonolysis of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The molecule (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol represents a critical chiral scaffold, often derived from Cinchona alkaloids (specifically the Cinchonine series). The objective of this protocol is the chemoselective cleavage of the terminal vinyl group (


) to generate the corresponding aldehyde  (5-formyl derivative) or carboxylic acid , while preserving the integrity of the bicyclic quinuclidine core and the secondary alcohol.
The Core Challenge: Chemoselectivity

The primary challenge in this transformation is the tertiary amine within the quinuclidine bridgehead. Ozone is a potent electrophile that reacts rapidly with nucleophilic nitrogen lone pairs to form N-oxides (quinuclidine N-oxide), often faster than it reacts with electron-deficient alkenes.

The Solution: In situ protonation. By converting the free base quinuclidine into its ammonium salt (using


, 

, or

) prior to ozone exposure, the nitrogen lone pair is sequestered, rendering the amine inert to oxidation. This ensures the reaction is exclusive to the vinyl alkene.

Experimental Configuration

Reagents & Materials
ReagentRoleGrade/Spec
(2R,5R)-5-Vinyl-2-quinuclidinemethanol Substrate>98% ee
Methanol (MeOH) SolventAnhydrous
Hydrochloric Acid (HCl) Protectant1.0 M in MeOH or Ether
Sudan Red 7B Indicator<0.1% (Optional)
Dimethyl Sulfide (DMS) ReductantReagent Grade (>99%)
Potassium Iodide (KI) Scrubber10% Aqueous Solution
Equipment Setup
  • Ozone Generator: Capable of 1–5 g

    
    /hr output.
    
  • Reaction Vessel: 3-neck round bottom flask (RBF) with gas dispersion tube (fritted glass).

  • Cooling: Acetone/Dry Ice bath (

    
    ).
    
  • Scrubbing System: Outlet gas must pass through two sequential traps containing 10% aqueous KI to neutralize unreacted ozone.

Detailed Protocol: Reductive Ozonolysis

This protocol targets the aldehyde product via reductive workup.

Phase 1: Amine Protection (Salt Formation)

Rationale: Protonation prevents N-oxide formation.

  • Dissolve 1.0 equiv of (2R,5R)-5-Vinyl-2-quinuclidinemethanol in MeOH (

    
     concentration).
    
  • Cool the solution to

    
    .
    
  • Dropwise add 1.1 equiv of

    
     (1.25 M in MeOH).
    
  • Stir for 15 minutes. Ensure the solution is acidic (pH < 3) using wet pH paper.

    • Checkpoint: If the salt precipitates, add minimal additional MeOH or switch to a

      
       (1:1) cosolvent system to maintain homogeneity.
      
Phase 2: Ozonolysis
  • Cool the reaction mixture to

    
      (Dry Ice/Acetone).
    
  • (Optional) Add a trace amount of Sudan Red 7B indicator. The solution will appear pink/red.

  • Initiate

    
     flow through the dispersion frit.
    
  • Monitor Endpoint:

    • With Indicator: The pink color will bleach instantly upon saturation, turning the solution colorless.

    • Without Indicator: Look for the characteristic persistent blue color of dissolved ozone.

  • Once the endpoint is reached, stop

    
     generation immediately.
    
  • Purge the system with dry Nitrogen (

    
    ) or Oxygen (
    
    
    
    ) for 10–15 minutes at
    
    
    to remove excess dissolved ozone. The solution should become colorless.
Phase 3: Reductive Quench
  • While still at

    
    , add 5.0 equiv  of Dimethyl Sulfide (DMS).
    
    • Alternative: Triphenylphosphine (

      
      , 1.2 equiv) can be used but generates triphenylphosphine oxide by-product which is harder to remove.
      
  • Remove the cooling bath and allow the reaction to warm to Room Temperature (RT) over 2 hours.

  • Stir at RT for an additional 4 hours to ensure complete reduction of the secondary ozonide (molozonide) to the aldehyde.

Phase 4: Isolation (Free-Basing)
  • Concentrate the mixture under reduced pressure to remove bulk MeOH and excess DMS.

  • Dissolve the residue in water.[1]

  • Carefully basify to pH 9–10 using saturated

    
     or 
    
    
    
    .
  • Extract exhaustively with

    
     or 
    
    
    
    (Quinuclidines are polar; multiple extractions are required).
  • Dry organic layers over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (typically

    
    ) is usually required to isolate the pure aldehyde.
    

Process Visualization

Chemical Workflow Logic

The following diagram illustrates the critical decision nodes and chemical transformations.

OzonolysisWorkflow Start Start: (2R,5R)-5-Vinyl-2-quinuclidinemethanol Protect Step 1: Acidification (HCl/MeOH) Target: Protonate Quinuclidine N Start->Protect Protection Cool Step 2: Cool to -78°C Protect->Cool Ozone Step 3: O3 Sparging Until Blue/Indicator Bleach Cool->Ozone Purge Step 4: N2 Purge Remove Excess O3 Ozone->Purge Saturation Quench Step 5: Add DMS (Reductant) Purge->Quench Warm Step 6: Warm to RT Molozonide Cleavage Quench->Warm Basify Step 7: Neutralize (NaHCO3) Free Base Regeneration Warm->Basify Product Final Product: (2R,5R)-5-Formyl-2-quinuclidinemethanol Basify->Product Extraction

Caption: Step-by-step logic flow ensuring amine protection and controlled oxidative cleavage.

Experimental Setup Diagram

SetupDiagram O2_Source O2 Source Generator Ozone Generator (High Voltage) O2_Source->Generator O2 Trap1 Safety Trap (Empty) Generator->Trap1 O3/O2 Mix Reactor Reaction Vessel (-78°C Bath) Substrate + HCl Trap1->Reactor Sparging Scrubber1 KI Scrubber 1 (10% Aqueous) Reactor->Scrubber1 Excess O3 Scrubber2 KI Scrubber 2 (Redundancy) Scrubber1->Scrubber2 Vent Fume Hood Vent Scrubber2->Vent O2 (Safe)

Caption: Gas flow schematic emphasizing safety traps and scrubbing of toxic ozone effluent.[2][3][4][5][6][7]

Safety & Troubleshooting (Self-Validating Systems)

Critical Safety Parameters
  • Ozone Toxicity: Ozone is lethal at high concentrations. The KI Scrubber is not optional; it is a life-safety device. If the second KI trap turns yellow/brown rapidly, reduce flow rate immediately.

  • Peroxide Explosion Risk: Ozonides are potentially explosive.[7][8][9] Never concentrate the reaction mixture before the reductive quench (DMS) is complete. Always test for peroxides (starch-iodide paper) before rotary evaporation.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / Complex Mixture N-Oxide formationEnsure 1.1 equiv HCl is added before cooling. Verify pH < 3.
Reaction Stalls Ozone solubilityEnsure temperature is strictly

. Ozone solubility increases as temperature decreases.
Blue Color Persists after Purge Residual OzoneContinue

purge. Do not add DMS to blue solution (exothermic risk).
Product is Water Soluble Amphoteric natureThe product contains an amine and an alcohol. Avoid acidic aqueous workup; salt out the aqueous phase with NaCl during extraction.

References

  • Schiaffo, C. E., & Dussault, P. H. (2008). Ozonolysis in Medicinal Chemistry: An Underutilized Tool? Journal of Medicinal Chemistry. [Link]

  • Van Ornum, S. G., et al. (2006). Ozonolysis: Applications in Drug Discovery and Development.[2] Chemical Reviews. [Link]

  • Hoffmann-La Roche Inc. (Various Patents). Synthesis of Quinuclidine Derivatives via Oxidative Cleavage.
  • University of Glasgow. (2013). Safety Manual for the Use of Ozone.[9] School of Chemistry Safety Protocols. [Link]

  • Organic Syntheses. (1977).[3] Conversion of Nitro to Carbonyl by Ozonolysis of Nitronates.[3] (Reference for general ozone handling and DMS quench safety). [Link]

Sources

The Versatile Chiral Synthon: (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

(2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol, a readily available chiral building block derived from the Cinchona alkaloid family, has emerged as a valuable and versatile synthon in modern organic synthesis. Its rigid bicyclic core, embedded stereocenters, and strategically positioned functional groups—a primary alcohol and a reactive vinyl moiety—provide a unique platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of its applications, supported by detailed protocols for key transformations, offering researchers, scientists, and drug development professionals a practical resource for leveraging this powerful chiral starting material.

The Strategic Advantage of the Vinyl-Quinuclidine Scaffold

The synthetic utility of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol stems from its distinct structural features. The quinuclidine core, a bicyclic amine, imparts a rigid conformational framework, which is crucial for achieving high stereoselectivity in asymmetric transformations. The defined stereochemistry at the C2 and C5 positions provides a chiral environment that can influence the outcome of reactions at remote sites.

The primary alcohol at C2 serves as a handle for derivatization, allowing for the introduction of various functional groups or tethering to other molecules. Most importantly, the vinyl group at C5 is a versatile functional handle that can undergo a wide array of chemical modifications, making it a cornerstone for the divergent synthesis of complex targets.[1]

Application in Pharmaceutical Synthesis: The Case of (R)-Mequitazine

A notable application of a derivative of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol is in the asymmetric synthesis of (R)-Mequitazine, a non-sedating antihistamine. This synthesis highlights the strategic use of the vinyl group to install the required stereocenter. The key transformation is the oxidative cleavage of the vinyl group to an aldehyde, which is then elaborated to the final drug molecule.

Protocol 1: Oxidative Cleavage of the Vinyl Group via Ozonolysis

This protocol is adapted from a patented industrial synthesis and provides a robust method for the conversion of the vinyl group to an aldehyde.[2][3]

Reaction Scheme:

Ozonolysis reactant product reactant->product reagents reagents 1. O3, MeOH, -78 °C 2. Me2S

Caption: Ozonolysis of the vinyl quinuclidine derivative.

Materials:

  • (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol derivative (e.g., N-protected)

  • Methanol (MeOH), anhydrous

  • Ozone (O₃) generated from an ozone generator

  • Dimethyl sulfide (Me₂S)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol derivative (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. A faint blue color in the solution indicates an excess of ozone.

  • Once the reaction is complete, purge the solution with nitrogen or argon for 15-20 minutes to remove excess ozone.

  • Slowly add dimethyl sulfide (3.0 eq) to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude aldehyde.

  • The crude product can be purified by column chromatography on silica gel.

Data Table: Representative Yields for Ozonolysis

Starting MaterialProductYield (%)Reference
N-Boc-(2R,5R)-5-Vinyl-2-quinuclidinemethanolN-Boc-(2R,5R)-5-Formyl-2-quinuclidinemethanol85-95[2][3]

As a Scaffold for Asymmetric Organocatalysts

The rigid chiral backbone of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol makes it an excellent scaffold for the development of novel organocatalysts. By modifying the C2-hydroxymethyl group and/or the vinyl group, a diverse library of catalysts can be synthesized for various asymmetric transformations. A prominent class of such catalysts are the Cinchona-derived squaramide and thiourea organocatalysts, which are highly effective in promoting stereoselective Michael additions.[1][4][5]

Protocol 2: Synthesis of a (2R,5R)-5-Vinyl-2-quinuclidinemethanol-derived Squaramide Organocatalyst

This protocol outlines the synthesis of a squaramide organocatalyst, a powerful tool for asymmetric synthesis.

Workflow Diagram:

Catalyst Synthesis A 1. (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol B 2. Activation of Hydroxyl Group (e.g., mesylation) A->B C 3. Azide Substitution B->C D 4. Reduction to Amine C->D E 5. Squaramide Formation D->E F Final Squaramide Organocatalyst E->F

Caption: Synthetic workflow for a squaramide organocatalyst.

Materials:

  • (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Lithium aluminum hydride (LiAlH₄) or Triphenylphosphine (PPh₃) / Water

  • Diethyl squarate

  • Ethanol (EtOH)

Procedure:

Step 1: Mesylation of the Primary Alcohol

  • Dissolve (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C.

  • Slowly add methanesulfonyl chloride (1.2 eq) and stir the reaction at 0 °C for 2 hours.

  • Monitor the reaction by TLC. Upon completion, quench with water and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to give the crude mesylate, which can be used in the next step without further purification.

Step 2: Azide Formation

  • Dissolve the crude mesylate (1.0 eq) in DMF and add sodium azide (3.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude azide.

Step 3: Reduction to the Amine

  • Dissolve the crude azide (1.0 eq) in THF and add triphenylphosphine (1.2 eq).

  • Stir the mixture at room temperature for 2 hours, then add water (5.0 eq) and heat to 60 °C for 6 hours.

  • After cooling, extract the aqueous layer with ethyl acetate.

  • The combined organic layers are dried and concentrated. The crude amine can be purified by column chromatography.

Step 4: Squaramide Synthesis

  • To a solution of the amine (1.0 eq) in ethanol, add diethyl squarate (1.1 eq).

  • Stir the reaction at room temperature for 24 hours.

  • The resulting squaramide product often precipitates from the reaction mixture and can be collected by filtration.

Versatility of the Vinyl Group: Beyond Oxidative Cleavage

The vinyl group of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol is amenable to a wide range of transformations, further expanding its utility as a chiral building block.

Reaction Possibilities Diagram:

Vinyl_Group_Transformations Start (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol A Hydroboration-Oxidation Start->A Primary Alcohol B Heck Coupling Start->B Substituted Alkene C Epoxidation Start->C Epoxide D Metathesis Start->D Functionalized Alkene

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stereochemical Challenge

The synthesis of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol (often referred to as the "Quinuclidine Core" or QCI ) is a critical workflow for researchers developing chiral organocatalysts and antimalarial analogs.[1][2] Whether you are isolating this fragment via the degradation of Cinchonine or performing a de novo synthesis (e.g., the Grethe/Uskoković route), the primary yield-limiting factors are identical: vinyl group instability and stereochemical erosion .[1][2]

This guide moves beyond standard textbook protocols to address the "hidden" variables that cause batch failures and low yields (typically <30%). It focuses on the Degradation Route (from Cinchonine) as this is the most reliable method for securing high enantiopurity (>98% ee), while addressing the critical protection strategies required to preserve the vinyl moiety.[1][2]

Module 1: Pre-Reaction Quality Control

The "Dihydro" Trap

Problem: Your final product yield is 15-20% lower than calculated, and the melting point is depressed. Root Cause: Commercial Cinchonine (the starting material) often contains 10–25% Dihydrocinchonine , where the vinyl group is already reduced to an ethyl group.[1][2] This impurity persists through the synthesis and co-crystallizes with your product, making separation nearly impossible.[1][2]

Protocol 1.1: Mandatory Feedstock Purification Before starting synthesis, you must enrich the vinyl content.[1][2]

  • Solvent Selection: Use boiling Ethanol (95%) .[1][2]

  • Recrystallization: Dissolve crude Cinchonine. Allow to cool slowly. The vinyl-containing alkaloid is less soluble than the dihydro-analog.[1][2]

  • Validation: Do not proceed until H-NMR shows the vinyl/ethyl ratio is >95:5.

    • Vinyl protons: Multiplets at

      
       5.0–6.0 ppm.[1][2]
      
    • Ethyl protons: Triplet/quartet at

      
       0.8–1.2 ppm.[1][2]
      

Module 2: The Degradation Route (Yield Optimization)

The standard industrial route involves the oxidative cleavage of the quinoline ring of Cinchonine to yield Cincholoipon (the carboxylic acid precursor), followed by reduction.[1][2]

Critical Workflow: Vinyl Protection Strategy

The oxidation step (using CrO₃ or KMnO₄) is aggressive and will oxidative cleave the vinyl group if unprotected, destroying the yield.[1][2]

Step 1: Bromine Protection (The Yield Saver)

Instead of direct oxidation, protect the vinyl group as a dibromide.[1][2]

  • Reagent: Bromine (

    
    ) in 
    
    
    
    or Acetic Acid.
  • Mechanism: Electrophilic addition forms the 10,11-dibromide.[1][2]

  • Troubleshooting:

    • Issue: Formation of N-bromo species.[1][2][3][4][5][6]

    • Fix: Maintain acidic conditions (HBr generated in situ usually suffices, or add AcOH).[1][2]

Step 2: Oxidative Cleavage (Quinoline Removal) [1][2]
  • Reagent: Chromium Trioxide (

    
    ) in 
    
    
    
    (Jones-type conditions).
  • Goal: Degrade the aromatic quinoline ring into a carboxylic acid while the quinuclidine core remains intact (protected).

  • Yield Tip: Control the temperature strictly between 45–50°C. Exceeding 60°C leads to ring opening of the quinuclidine cage.[1][2]

Step 3: Debromination & Reduction [1][2]
  • Reagent: Zinc dust in Acetic Acid (Debromination) followed by

    
     (Reduction).
    
  • Critical Operational Parameter: The debromination must be complete before the esterification/reduction steps.[1][2] Residual bromide leads to complex side-products during Lithium Aluminum Hydride reduction.

Module 3: Visualization of the High-Yield Pathway

The following diagram outlines the optimized decision tree for synthesis, highlighting the critical "Yield Checkpoints" where most researchers fail.

QuinuclidineSynthesis Start Crude Cinchonine (Start) Purification Recrystallization (Remove Dihydro-impurity) Start->Purification Yield Check 1 Decision Route Selection Purification->Decision DirectOx Direct Oxidation (High Risk) Decision->DirectOx Faster ProtectedOx Bromine Protection (Recommended) Decision->ProtectedOx Higher Yield FailState Low Yield / Vinyl Loss DirectOx->FailState Vinyl Cleavage Oxidation CrO3 / H2SO4 Oxidation (Quinoline Cleavage) ProtectedOx->Oxidation Debrom Zn / AcOH (Restore Vinyl) Oxidation->Debrom Intermed Cincholoipon (Carboxylic Acid) Debrom->Intermed Yield Check 2 Reduction LiAlH4 Reduction Intermed->Reduction Final (2R,5R)-5-Vinyl-2- quinuclidinemethanol Reduction->Final Isolation

Caption: Optimized workflow prioritizing vinyl group protection to maximize yield.

Module 4: Troubleshooting & FAQs

Q1: My product is stuck in the aqueous phase after reduction. How do I extract it?

Answer: Quinuclidine methanol is a polar amino-alcohol.[1][2] Standard ether extraction is inefficient.[1][2]

  • The Fix: Use Continuous Liquid-Liquid Extraction with Chloroform (

    
    ) for 24–48 hours.[1][2]
    
  • Alternative: Saturate the aqueous phase with Potassium Carbonate (

    
    ) (Salting out) and extract with 
    
    
    
    -Butanol or Isopropanol/DCM (1:3).[1][2]
Q2: I see a "doublet" of peaks in the NMR. Is it a diastereomer?

Answer: Likely yes.[1][2] The (2R,5R) configuration is fixed by the Cinchonine starting material, but if you used Cinchonidine , you would get the (2S,4S,5R) pseudo-enantiomer.[1][2]

  • Check: Ensure you didn't mix Cinchonine (Series A) and Cinchonidine (Series B).[1][2]

  • Check 2: If you performed a de novo synthesis (Grethe route), you likely have a racemic mixture requiring resolution with (+)-Tartaric Acid .[1][2]

Q3: The vinyl group disappeared during the CrO₃ step despite protection.

Answer: You likely used excess Chromium Trioxide or too high a temperature.[1][2]

  • Optimization: Use the "Reverse Addition" technique.[1][2] Add the oxidant dropwise to the substrate solution at 0°C, then warm to 40°C. Do not dump the substrate into the hot oxidant.[1][2]

Q4: Can I use Ozone ( ) instead of Chromium?

Answer: Yes, but it requires precise control. Ozone attacks electron-rich alkenes (the vinyl group) faster than electron-poor aromatics (the quinoline ring) unless the quinoline is protonated.[1][2]

  • Protocol: Perform ozonolysis in strongly acidic media (TFA/H₂SO₄). The protonated vinyl ammonium species is electronically deactivated, protecting it from ozone while the aromatic ring is cleaved.[1][2] This is high-risk/high-reward.[1][2]

Module 5: Reagent & Solvent Compatibility Table

StepReagentRisk LevelYield ImpactNotes
Protection

LowHigh (+) Essential.[1][2] Must be anhydrous to avoid side reactions.[1][2]
Oxidation

HighCriticalExotherm control is vital.[1][2] Keep T < 50°C.
Oxidation

Critical Negative (-) Avoid.[1][2] Causes over-oxidation of the amine and vinyl group.[1][2]
Reduction

MediumNeutralStandard.[1][2] Ensure quenching is done with Glauber's salt to avoid emulsions.[1][2]
Extraction Diethyl EtherLowNegative (-) Poor solubility.[1][2] Use

or DCM/iPrOH.[1][2]

References

  • Grethe, G., Lee, H. L., Mitt, T., & Uskoković, M. R. (1978).[1][2] Cinchona alkaloids.[1][2][4][7][8][9][10] 2. Synthesis of quinuclidine derivatives. The Journal of Organic Chemistry, 43(21), 4144–4149.[1][2] [Link]

  • Gutzwiller, J., & Uskoković, M. R. (1970).[1][2] Reinvestigation of the classical synthesis of Cinchona alkaloids. Journal of the American Chemical Society, 92(1), 204–205.[1][2] [Link]

  • Wipf, P. (2004).[1][2][4] Synthetic Studies on Quinine: Quinuclidine Construction via a Ketone Enolate Regio- and Diastereoselective Pd-Mediated Allylic Alkylation.[1][2] University of Pittsburgh Group Seminars. [Link]

  • Song, C. E. (Ed.).[1][2] (2009).[1][2] Cinchona Alkaloids in Synthesis and Catalysis: Ligands, Immobilization and Organocatalysis. Wiley-VCH.[1][2] (Context on Cincholoipon degradation).

Sources

Technical Support Center: Purification of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this important chiral intermediate.

Introduction: The Criticality of Purity for (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol

(2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol, a key building block in the synthesis of various pharmaceutical compounds, belongs to the family of cinchona alkaloids.[1] Its stereochemistry is crucial for the desired pharmacological activity of the final active pharmaceutical ingredient (API). Therefore, achieving high enantiomeric and chemical purity is paramount. This guide will walk you through common purification challenges and provide robust solutions based on established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol?

A1: The two primary methods for purifying (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol are crystallization and column chromatography . The choice between these methods depends on the impurity profile, the scale of the purification, and the desired final purity. For removing bulk impurities and isolating the product from a reaction mixture, column chromatography is often the first step. Crystallization, particularly fractional crystallization, is then employed to achieve high purity and for chiral resolution.[2]

Q2: My purified product has a low melting point and a broad melting range. What does this indicate?

A2: A low and broad melting point is a classic indicator of an impure compound. Pure crystalline solids typically have a sharp melting point at a specific temperature. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. Further purification steps, such as recrystallization or column chromatography, are necessary.

Q3: How can I assess the enantiomeric purity of my final product?

A3: The most reliable method for determining the enantiomeric excess (e.e.) of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol is through chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) to separate the enantiomers, allowing for their quantification. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have shown excellent enantioselectivity for quinuclidine derivatives.

Q4: What are the potential sources of impurities in my sample?

A4: Impurities can arise from several sources, including:

  • Starting materials: Unreacted starting materials or impurities present in them.

  • Side reactions: By-products from the synthetic route.

  • Reagents: Excess reagents or their degradation products.

  • Solvents: Residual solvents from the reaction or work-up.

  • Stereoisomers: The presence of the undesired enantiomer or diastereomers. Common impurities in related cinchona alkaloids include quinidine, cinchonine, and cinchonidine.[]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol.

Guide 1: Troubleshooting Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Problem 1: Poor separation of the product from impurities (overlapping bands).

  • Cause: The chosen solvent system (mobile phase) may not have the optimal polarity to effectively separate the components.

  • Solution:

    • Optimize the Eluent System: Perform thin-layer chromatography (TLC) with various solvent systems to find the one that gives the best separation between your product and the impurities. A good starting point for related vinyl quinuclidine derivatives is a mixture of a non-polar solvent, a polar solvent, and a basic modifier, such as Dichloromethane/Methanol/Ammonium Hydroxide.

    • Adjust Polarity Gradually: If the compounds are eluting too quickly (high Rf on TLC), decrease the polarity of the mobile phase. If they are not moving from the baseline (low Rf), increase the polarity.

    • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography. This can help to first elute the non-polar impurities and then the more polar product.

Problem 2: The product is not eluting from the column.

  • Cause: The mobile phase is not polar enough to displace the compound from the stationary phase. (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol is a polar molecule and can interact strongly with silica gel.

  • Solution:

    • Increase Solvent Polarity: Gradually increase the proportion of the polar solvent (e.g., methanol) in your eluent system.

    • Add a Basic Modifier: The basic quinuclidine nitrogen can strongly interact with the acidic silanol groups on the silica surface, leading to tailing and poor elution. Adding a small amount of a base like triethylamine or ammonium hydroxide (typically 0.1-1%) to the mobile phase can mitigate this issue by neutralizing the acidic sites.

Problem 3: Cracking or channeling of the silica gel in the column.

  • Cause: Improper packing of the column can lead to channels that allow the solvent and sample to bypass the stationary phase, resulting in poor separation.

  • Solution:

    • Proper Packing Technique: Pack the column using a slurry method. Mix the silica gel with the initial, non-polar eluent to form a uniform slurry and pour it into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Maintain a Level Surface: Ensure the top of the silica bed is flat before loading the sample. A layer of sand on top of the silica can help maintain a level surface during solvent addition.

Caption: Troubleshooting workflow for column chromatography.

Guide 2: Troubleshooting Crystallization

Crystallization is a powerful technique for obtaining highly pure solid compounds.

Problem 1: The compound does not crystallize from the solution upon cooling.

  • Cause 1: The solution is not supersaturated.

  • Solution 1:

    • Concentrate the Solution: Evaporate some of the solvent to increase the concentration of the compound.

    • Add an Anti-solvent: If your compound is soluble in one solvent but insoluble in another (and the two solvents are miscible), you can dissolve the compound in the good solvent and then slowly add the anti-solvent until the solution becomes cloudy (the point of saturation).

  • Cause 2: The solution is too pure, and there are no nucleation sites for crystal growth.

  • Solution 2:

    • Scratch the Inner Surface: Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The small glass particles that are dislodged can act as nucleation sites.

    • Seed Crystals: Add a tiny crystal of the pure compound to the solution to induce crystallization.

Problem 2: The compound oils out instead of crystallizing.

  • Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated.

  • Solution:

    • Use a Lower-Boiling Solvent: Select a solvent with a lower boiling point.

    • Dilute the Solution: Add more of the crystallization solvent to reduce the concentration.

    • Lower the Crystallization Temperature: Try cooling the solution to a lower temperature.

Problem 3: The crystals are colored, but the pure compound should be colorless.

  • Cause: Colored impurities are trapped in the crystal lattice.

  • Solution:

    • Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The colored impurities will adsorb to the surface of the charcoal. Be sure to filter the hot solution to remove the charcoal before allowing it to cool. Caution: Do not add charcoal to a boiling solution, as this can cause it to boil over violently.

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For cinchona alkaloids, alcohols like ethanol or methanol, or mixtures with water, are often good starting points.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtered solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Guide 3: Chiral Resolution by Diastereomeric Salt Formation

If your product contains a significant amount of the undesired enantiomer, chiral resolution via diastereomeric salt formation may be necessary.

Principle: The racemic mixture of the basic (2R,5R) and (2S,5S) enantiomers is reacted with a chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[4]

Problem: Poor separation of the diastereomeric salts.

  • Cause: The chosen chiral resolving agent does not produce diastereomeric salts with a significant enough difference in solubility in the chosen solvent.

  • Solution:

    • Screen Chiral Resolving Agents: Common chiral acids used for resolving basic compounds include tartaric acid, mandelic acid, and camphorsulfonic acid.[4] It is often necessary to screen several resolving agents to find one that provides good separation.

    • Screen Solvents: The solubility of the diastereomeric salts is highly dependent on the solvent system. A range of solvents with different polarities should be tested.

    • Optimize Crystallization Conditions: Factors such as the rate of cooling, temperature, and concentration can all affect the efficiency of the separation.

  • Salt Formation: Dissolve the racemic (2R,5R)/(2S,5S)-5-Vinyl-2-quinuclidinemethanol in a suitable solvent. In a separate flask, dissolve an equimolar amount of the chosen chiral acid in the same solvent. Combine the two solutions and stir.

  • Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration.

  • Purity Check: Analyze the enantiomeric purity of the crystallized salt using chiral HPLC.

  • Recrystallization (if necessary): If the purity is not satisfactory, recrystallize the diastereomeric salt.

  • Liberation of the Free Base: Dissolve the purified diastereomeric salt in water and add a base (e.g., sodium hydroxide) to deprotonate the quinuclidine nitrogen.

  • Extraction: Extract the free base into an organic solvent.

  • Isolation: Dry the organic layer and evaporate the solvent to obtain the enantiomerically pure (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol.

Caption: Decision-making process for chiral resolution.

Quantitative Data Summary

Purification MethodKey ParametersExpected Outcome
Silica Gel Chromatography Stationary Phase: Silica GelMobile Phase: Dichloromethane/Methanol/Ammonium HydroxideRemoval of polar and non-polar impurities.
Recrystallization Solvent: Alcohols (e.g., Ethanol, Methanol) or Alcohol/Water mixturesIncreased chemical purity, removal of soluble impurities.
Chiral HPLC Analysis Stationary Phase: Chiralpak ICMobile Phase: n-hexane/ethanol/2-propanol/diethylamineBaseline separation of enantiomers for accurate e.e. determination.

References

  • BenchChem. (2025). Cinchonidine: A Technical Guide to Natural Sources and Extraction Methodologies.
  • BOC Sciences. Quinine Impurities.
  • Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution.
  • White, A. et al. (2017). A Plant Process for the Preparation of Cinchona Alkaloid-Based Thiourea Catalysts. Organic Process Research & Development.
  • Palkó, M. et al. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Molecules.
  • Wikipedia. (2024). Chiral resolution.
  • Nagy, Z. K. et al. (2018).
  • Kipnis, F. et al. (1944). CINCHONA ALKALOIDS PREPARED BY ION EXCHANGE. Journal of the American Chemical Society.
  • Al-Ostoot, F. H. et al. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)
  • Song, C. E. (Ed.). (2009).
  • Google Patents. (2013). Separation and purification process for alkaloid in cinchona bark.
  • Gika, H. G. et al. (2007). Analysis of the Cinchona alkaloids by High-Performance Liquid Chromatography and other separation techniques. Journal of Pharmaceutical and Biomedical Analysis.
  • Gayet, H. (2007). Preparation of purified hydroquinone and forming of same.
  • Forró, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
  • Scribd. Cinchona Alkoloid.
  • Ruiz-de-la-Cruz, N. et al. (2025).
  • Google Patents. (2013). A kind of method for preparing quinidine and cinchonine.
  • Inostroza-Brito, A. et al. (2024).
  • Păcurariu, C. (2012). CONTRIBUTION TO CINCHONA ALKALOIDS CHEMISTRY.
  • Wiley-VCH. (2009). 1 An Overview of Cinchona Alkaloids in Chemistry.
  • Georgiadis, M. P. et al. (1991). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Molecules.
  • Li, C. et al. (2019). Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity. Tetrahedron Letters.
  • Knecht, S. et al. (2019).
  • Google Patents. (2014).

Sources

common side reactions in the synthesis of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this crucial chiral building block. By understanding the underlying mechanisms of these side reactions, you can effectively troubleshoot your experiments and optimize your synthetic route for higher yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol, providing both mechanistic explanations and actionable troubleshooting steps.

Issue 1: Poor Diastereoselectivity - Formation of the (2R,5S), (2S,5R), or (2S,5S) Isomers

Question: My reaction is producing a mixture of diastereomers, and I am struggling to isolate the desired (2R,5R) isomer. What are the likely causes, and how can I improve the diastereoselectivity?

Answer:

Achieving high diastereoselectivity is a critical challenge in the synthesis of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol, especially when constructing the quinuclidine core or introducing the substituents. The formation of unwanted diastereomers often stems from a lack of stereocontrol in key bond-forming steps.

Common Causes and Troubleshooting:

  • Epimerization: The stereocenter at C5, bearing the vinyl group, can be susceptible to epimerization under certain conditions, particularly if there is an adjacent carbonyl group at any stage of the synthesis. Basic or acidic conditions can facilitate this unwanted isomerization.

    • Troubleshooting:

      • Mild Reaction Conditions: Employ mild bases (e.g., organic amines) and acids, and keep reaction temperatures as low as possible to minimize the risk of epimerization.

      • Protecting Groups: If a ketone is present at a neighboring position during a base-catalyzed step, consider protecting it to prevent enolate formation.

  • Non-Stereoselective Reduction: If the synthesis involves the reduction of a ketone to form the C2-methanol group, the choice of reducing agent is paramount. Non-selective reducing agents can lead to a mixture of (2R) and (2S) alcohols.

    • Troubleshooting:

      • Chiral Reducing Agents: Utilize stereoselective reducing agents. For instance, enzymes like quinuclidinone reductase can exhibit high stereospecificity for the reduction of 3-quinuclidinone to (R)-3-quinuclidinol[1]. While this applies to a different position, the principle of using enzymatic or chiral catalytic reductions is broadly applicable.

      • Substrate Control: The inherent chirality of the molecule can be used to direct the approach of the reducing agent. The choice of solvent and temperature can influence the conformational bias of the substrate, thereby affecting the diastereomeric ratio of the product.

  • Ineffective Chiral Catalyst or Auxiliary: In asymmetric syntheses starting from achiral precursors, the performance of the chiral catalyst or auxiliary is crucial.

    • Troubleshooting:

      • Catalyst Screening: Screen a variety of chiral ligands or catalysts to find the optimal one for your specific transformation. For example, iridium-catalyzed intramolecular allylic dearomatization has been shown to produce quinuclidine derivatives with high diastereoselectivity[2].

      • Reaction Optimization: Optimize reaction parameters such as temperature, solvent, and catalyst loading, as these can significantly impact the diastereomeric ratio.

Visualizing Stereocontrol:

The following diagram illustrates the concept of a chiral catalyst guiding the formation of the desired stereoisomer.

G cluster_0 Asymmetric Synthesis Start Achiral Precursor Catalyst Chiral Catalyst (e.g., (S,S,Sa)-L1) Start->Catalyst Reacts with TransitionState_R Transition State A (Lower Energy) Catalyst->TransitionState_R Favors TransitionState_S Transition State B (Higher Energy) Catalyst->TransitionState_S Product_R (2R,5R)-Product (Major) TransitionState_R->Product_R Product_S Other Diastereomers (Minor) TransitionState_S->Product_S

Caption: Chiral catalyst directing stereoselective synthesis.

Issue 2: Side Reactions During Vinyl Group Installation

Question: I am attempting to introduce the vinyl group onto the quinuclidine scaffold, but I am observing low yields and the formation of byproducts. What are the common pitfalls with methods like the Wittig reaction or Grignard addition in this context?

Answer:

The introduction of the vinyl group is a critical step that can be prone to several side reactions, depending on the chosen methodology.

1. Wittig Reaction:

The Wittig reaction, while a powerful tool for olefination, can present challenges, especially with sterically hindered ketones on the quinuclidine ring.

  • Common Side Reactions:

    • Low Reactivity: Steric hindrance around the carbonyl group can lead to slow or incomplete reactions, especially with stabilized ylides[3][4][5].

    • Epimerization: The strongly basic conditions often used to generate the ylide can cause epimerization at the adjacent C5 position if it is already established.

    • Side Products from Aldehyde Instability: If the starting material is an aldehyde, it may be prone to oxidation, polymerization, or decomposition under the reaction conditions[3].

  • Troubleshooting:

    • Choice of Ylide: For sterically hindered ketones, non-stabilized ylides are generally more reactive.

    • Base Selection: Use a base that is strong enough to deprotonate the phosphonium salt but is used at a low enough temperature to minimize epimerization.

    • Horner-Wadsworth-Emmons (HWE) Reaction: As an alternative, the HWE reaction using phosphonate esters can be more effective for sterically hindered ketones and often proceeds under milder basic conditions[4].

2. Grignard Addition of Vinylmagnesium Halide:

The addition of a vinyl Grignard reagent to a ketone or aldehyde is another common strategy.

  • Common Side Reactions:

    • Reduction: If the Grignard reagent has a β-hydrogen, it can act as a reducing agent, converting the carbonyl back to an alcohol via a six-membered transition state. This is more prevalent with sterically hindered ketones[6].

    • Enolization: The Grignard reagent is a strong base and can deprotonate the α-carbon of the carbonyl, leading to the formation of an enolate and recovery of the starting ketone upon workup[6].

    • Reaction with Other Functional Groups: Grignard reagents are highly reactive and will react with any acidic protons in the molecule, such as alcohols or carboxylic acids[7].

  • Troubleshooting:

    • Protecting Groups: Ensure that any acidic functional groups are adequately protected before the Grignard addition.

    • Reaction Conditions: Use low temperatures to favor the nucleophilic addition over reduction and enolization.

    • Alternative Organometallics: Consider using organolithium or organocerium reagents, which can sometimes provide better selectivity.

Visualizing Grignard Side Reactions:

G cluster_0 Grignard Reaction Pathways Start Quinuclidine Ketone + Vinyl Grignard Addition Nucleophilic Addition (Desired) Start->Addition Reduction Reduction (Side Reaction) Start->Reduction Enolization Enolization (Side Reaction) Start->Enolization Product (2R,5R)-Product Precursor Addition->Product Byproduct1 Reduced Alcohol Reduction->Byproduct1 Byproduct2 Starting Ketone (Recovered) Enolization->Byproduct2

Caption: Competing reactions in Grignard addition.

Issue 3: Challenges in Purification

Question: I have synthesized the target molecule, but I am finding it difficult to purify it from byproducts and other diastereomers. What are some effective purification strategies?

Answer:

The purification of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol can be challenging due to the presence of structurally similar diastereomers and byproducts.

Purification Strategies:

  • Chromatography:

    • Column Chromatography: Silica gel chromatography is a standard method. Careful selection of the eluent system is crucial for separating diastereomers. A gradient elution might be necessary.

    • Chiral HPLC: For analytical and small-scale preparative separations, chiral High-Performance Liquid Chromatography (HPLC) can be highly effective in separating enantiomers and diastereomers.

  • Crystallization:

    • Diastereomeric Salt Formation: One of the most effective methods for resolving enantiomers and separating diastereomers is through the formation of diastereomeric salts. Reacting the basic quinuclidine nitrogen with a chiral acid (e.g., tartaric acid or mandelic acid) can lead to the formation of salts with different solubilities, allowing for separation by fractional crystallization.

    • Direct Crystallization: If the desired (2R,5R) isomer is crystalline, it may be possible to selectively crystallize it from a mixture, leaving the other isomers in the mother liquor.

  • Derivatization:

    • In some cases, it may be easier to separate diastereomers after derivatizing a functional group. For example, esterification of the C2-methanol with a chiral acid can create diastereomeric esters that are more easily separable by chromatography. The desired ester can then be hydrolyzed to yield the pure (2R,5R) product.

Quantitative Data Summary (Illustrative):

Purification MethodAdvantageDisadvantageTypical Purity Achieved
Silica Gel Chromatography Scalable, widely availableMay not fully resolve close-eluting diastereomers90-98% d.e.
Chiral HPLC Excellent resolution of stereoisomersLimited scalability, expensive>99% e.e. and d.e.
Diastereomeric Salt Crystallization Potentially highly effective for large scaleRequires screening of chiral acids, can be labor-intensive>99% e.e.

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Resolution
  • Dissolution: Dissolve the crude mixture of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol diastereomers in a suitable solvent (e.g., ethanol, methanol, or acetone).

  • Addition of Chiral Acid: Add a stoichiometric amount (or a slight excess) of a chiral resolving agent (e.g., L-tartaric acid) dissolved in the same solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Analysis: Analyze the enantiomeric and diastereomeric purity of the crystals and the mother liquor by chiral HPLC or NMR spectroscopy.

  • Liberation of Free Base: Dissolve the purified diastereomeric salt in water and basify with a suitable base (e.g., sodium carbonate or sodium hydroxide) to a pH > 10.

  • Extraction: Extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the purified (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol.

References

  • Hunt, T. A., Parsons, A. F., & Pratt, R. (2006). A diastereoselective radical cyclization approach to substituted quinuclidines. The Journal of Organic Chemistry, 71(9), 3656–3659.
  • Benchchem. (n.d.). The Stereochemistry of 3-Substituted Quinuclidines: A Technical Guide.
  • Yadav, V. K., & Sriram, M. (2012). Synthesis of Isoquinuclidines from Highly Substituted Dihydropyridines via the Diels-Alder Reaction. Organic letters, 14(10), 2536–2539.
  • Zhu, J., et al. (2019). Highly Diastereo- and Enantioselective Synthesis of Quinuclidine Derivatives by an Iridium-Catalyzed Intramolecular Allylic Dearomatization Reaction. CCS Chemistry, 1(1), 115-125.
  • Orjales, A., et al. (1997). The synthesis of 5- and 6-substituted quinuclidine-3-carboxylic esters: intermediates for novel muscarinic ligands. Journal of the Chemical Society, Perkin Transactions 1, (10), 1365-1370.
  • Ito, K., et al. (2014). Structural basis of stereospecific reduction by quinuclidinone reductase. The FEBS journal, 281(6), 1596–1606.
  • Kazmaier, U. (2006). Synthetic studies on quinine: quinuclidine construction via a ketone enolate regio- and diastereoselective Pd-mediated allylic alkylation.
  • University of B
  • Stoltz, B. M., & Ferreira, E. M. (2006). Synthetic studies on quinine: quinuclidine construction via a ketone enolate regio- and diastereoselective Pd-mediated allylic alkylation. Angewandte Chemie (International ed. in English), 45(34), 5698-701.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Chemistry Steps. (2023, October 16). The Wittig Reaction: Examples and Mechanism.
  • Wikipedia. (n.d.). Wittig reaction.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • Dalal Institute. (n.d.). Wittig Reaction.
  • Organic Chemistry Portal. (n.d.).
  • LibreTexts. (2025, January 19). 19.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Organic Reaction Map. (n.d.). Wittig Reaction - Common Conditions.
  • MDPI. (2025, March 29). Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane: A Green Chemistry Approach.
  • LibreTexts. (2023, January 22). Reactions with Grignard Reagents.
  • Chemguide. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS.
  • Comins, D. L., & Dehghani, A. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. Chemical communications (Cambridge, England), (5), 526–527.
  • ResearchGate. (n.d.).
  • González-Gálvez, D., et al. (2015). Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. Beilstein journal of organic chemistry, 11, 1445–1450.
  • Boss, B., et al. (2022). Enantioselective Total Synthesis of (R,R)-Blumenol B and d9-Blumenol B. Molecules (Basel, Switzerland), 27(21), 7384.

Sources

troubleshooting guide for the synthesis of (R)-mequitazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Guide for the Asymmetric Synthesis of (R)-Mequitazine Document ID: TS-MEQ-R-001 Last Updated: February 22, 2026 Audience: Process Chemists, Medicinal Chemists, QA/QC Specialists

Executive Summary & Synthetic Strategy

(R)-Mequitazine (V-0162) is a potent H1-antihistamine.[1] Unlike the racemic mixture, the (R)-enantiomer is often targeted for specific receptor binding profiles and metabolic stability. The synthesis generally hinges on the convergent coupling of a phenothiazine anion with an activated, chirally pure quinuclidine derivative.

Primary Route (Chiral Pool/Asymmetric):

  • Precursor Generation: Preparation of (R)-3-(hydroxymethyl)quinuclidine (often derived from Cinchona alkaloids like Quinine or via enzymatic resolution).

  • Activation: Conversion of the alcohol to a leaving group (Mesylate or Tosylate).

  • N-Alkylation: Nucleophilic substitution (

    
    ) of phenothiazine nitrogen onto the quinuclidine side chain.
    
Core Workflow Diagram

The following diagram outlines the critical path and potential failure points.

MequitazineSynthesis Start Phenothiazine Coupling N-Alkylation (Base: NaH or t-BuOK) Start->Coupling Nucleophile Imp_Ox Impurity: Sulfoxide (Pink Coloration) Start->Imp_Ox O2 Exposure ChiralPrecursor (R)-3-(Hydroxymethyl) quinuclidine Activation Activation (Mesylation/Tosylation) ChiralPrecursor->Activation MsCl/TEA Activation->Coupling Electrophile Crude Crude (R)-Mequitazine Coupling->Crude THF/DMF, Reflux Imp_Elim Impurity: Elimination (3-Methylenequinuclidine) Coupling->Imp_Elim High Temp/Strong Base Purification Salt Formation (Recrystallization) Crude->Purification

Figure 1: Convergent synthetic pathway for (R)-Mequitazine highlighting critical divergence points for impurities.

Troubleshooting Modules

Module A: The N-Alkylation Step (Coupling)

Context: This is the yield-determining step. The phenothiazine nitrogen is a weak nucleophile, requiring strong deprotonation. The electrophile (quinuclidine mesylate) is prone to elimination.

Q1: My reaction yield is low (<40%), and I see a significant amount of unreacted phenothiazine. What is happening? Diagnosis: Incomplete deprotonation or "Base Kill" by moisture. Root Cause: The phenothiazine anion (generated by NaH or


-BuOK) is extremely moisture-sensitive. Even trace water in the solvent (THF/DMF) will quench the anion back to phenothiazine.
Corrective Action: 
  • Solvent Drying: Ensure THF is distilled over sodium/benzophenone or passed through activated alumina columns immediately before use. Water content must be <50 ppm.

  • Base Quality: If using NaH (60% in oil), wash with dry hexane to remove mineral oil if precise stoichiometry is needed, though usually, the oil is tolerated. If using

    
    -BuOK, ensure it is fresh; sublimed grade is preferred.
    
  • Temperature Protocol: Generate the anion at 0°C to RT for 1 hour before adding the electrophile. Evolution of

    
     (with NaH) must cease before addition.
    

Q2: I am observing a major impurity at RRT ~0.85, and the product mass is missing the phenothiazine unit. Diagnosis: Elimination of the electrophile. Root Cause: The activated quinuclidine (mesylate) has undergone E2 elimination to form 3-methylenequinuclidine instead of participating in the


 substitution. This is favored by high temperatures and bulky, strong bases.
Corrective Action: 
  • Switch Base: If using

    
    -BuOK (bulky), switch to NaH (smaller) or LiNH2.
    
  • Temperature Control: Do not reflux immediately. Add the electrophile at 0°C, stir at RT for 2-4 hours, and only heat to reflux if conversion stalls.

  • Leaving Group: If elimination persists, switch the leaving group from Mesylate (Ms) to Tosylate (Ts), which can sometimes alter the substitution/elimination ratio, though Mesylate is generally preferred for reactivity.

Module B: Chiral Purity & Resolution

Context: (R)-Mequitazine activity depends on the C3 stereocenter.[2]

Q3: The enantiomeric excess (ee%) of my final product is lower than the starting alcohol (e.g., dropped from 99% to 90%). Did the reaction racemize? Diagnosis: Partial racemization or


 character.
Root Cause: 
  • Mechanism Leakage: While the

    
     reaction should invert configuration (if attacking a chiral center) or retain it (if attacking a non-chiral linker attached to a chiral center), the mequitazine synthesis usually involves attacking a primary carbon attached to the chiral C3. Therefore, stereochemistry should be retained. However, harsh basic conditions can cause epimerization at C3 if the reaction time is prolonged.
    
  • Impure Starting Material: The (R)-3-(hydroxymethyl)quinuclidine might have been enriched but not pure. Corrective Action:

  • Check Precursor: Verify the optical rotation

    
     of the starting alcohol. (R)-3-(hydroxymethyl)quinuclidine should be approx 
    
    
    
    (c=0.1, EtOH) [1].
  • Avoid

    
    :  Ensure the solvent is polar aprotic (DMF/DMSO) rather than protic, which promotes carbocation formation and potential rearrangement/racemization.
    
Module C: Impurity Profile (Oxidation)

Context: Phenothiazines are notoriously photo-labile and prone to oxidation.

Q4: The reaction mixture or isolated solid has turned pink or violet. Is the product ruined? Diagnosis: S-Oxidation (Sulfoxide formation) or radical cation formation. Root Cause: Phenothiazines oxidize to the sulfoxide (Mequitazine Sulfoxide) or N-oxide upon exposure to air and light. The pink color often indicates trace radical cations, which are intensely colored even at ppm levels. Corrective Action:

  • Inert Atmosphere: The entire coupling and workup must be done under Argon or Nitrogen.

  • Degassing: Sparge all solvents with inert gas for 15 minutes prior to use.

  • Antioxidants: In extreme cases, adding trace Sodium Metabisulfite during the aqueous workup can reduce oxidized species.

  • Storage: Store the final product in amber vials under argon at -20°C.

Data & Specifications

Key Physicochemical Parameters
ParameterSpecificationNotes
Appearance White to off-white crystalline powderPink/Violet indicates oxidation.
Molecular Weight 322.47 g/mol Free base.[1][3]
Melting Point 130–131 °CSharp mp indicates high purity.[4]
Solubility Soluble in DMSO, CHCl3, dilute acidInsoluble in water (free base).
pKa ~8.6 (Quinuclidine N)Protonated at physiological pH.[1]
Chiral Purity Target > 99.0% eeCritical for (R)-isomer claims.
Common Impurities List
Impurity NameOriginRRT (Approx HPLC)Mitigation
Phenothiazine Unreacted SM~0.4Ensure excess NaH; dry solvents.[5][6]
Mequitazine Sulfoxide Oxidation~0.6Exclude

; Protect from light.
3-Methylenequinuclidine Elimination< 0.3Lower reaction temp; Control base.
Desmethyl-Mequitazine DegradationVariesAvoid acidic hydrolysis.

Analytical FAQ

Q: How do I distinguish between the (R) and (S) enantiomers analytically? A: Standard C18 HPLC cannot separate them. You must use a Chiral Stationary Phase (CSP).[7]

  • Column: Chiralcel OD-H or Chiralpak AD-H.

  • Mobile Phase: Hexane/Isopropanol/Diethylamine (90:10:0.1).

  • Detection: UV at 254 nm.

  • Note: The (R)-enantiomer typically elutes second on OD-H columns, but this must be validated with a reference standard [2].

Q: Can I use UV spectroscopy to determine the concentration of Mequitazine? A: Yes, but be careful of oxidized impurities. Mequitazine sulfoxide has a distinct absorption profile. Difference spectrophotometry (measuring absorbance differences at specific wavelengths) is often used to quantify the drug in the presence of its oxidative degradants [3].

Q: What is the best method to remove the "Pink" color from the final product? A: Recrystallization is most effective.

  • Dissolve crude solid in minimum hot Ethanol or Isopropanol.

  • Add activated charcoal (10% w/w).

  • Stir for 15 mins (hot).

  • Filter through Celite while hot.

  • Cool slowly to 4°C to crystallize.

References

  • Leroux, S., et al. (2011).[2][3][6] "Asymmetric Synthesis of (+)-Mequitazine from Quinine." Organic Letters, 13(13), 3549–3551.[2]

  • Gauthier, S., et al. (2014).[6] "Short and Straightforward Enantioselective Synthesis of Both Enantiomers of Mequitazine through Iridium-Catalyzed Asymmetric Hydrogenation." Synlett, 25, 1606–1610.[6]

  • Blazheyevskiy, M. (2025). "Determination of Mequitazine in Tablets by Difference Spectrophotometry Based on the Absorption of its Sulfoxide." SSRN Electronic Journal.

  • Gonnot, V., et al. (2009).[3][6] "Expedient synthesis of mequitazine an antihistaminic drug by palladium catalyzed allylic alkylation of sodium phenothiazinate."[3][8] Chemical and Pharmaceutical Bulletin, 57(11), 1300–1302.

  • Guminski, Y., et al. (1999).[3][6] "An efficient synthesis of mequitazine."[3][8] Patent WO 9929692.[6]

Sources

Technical Support Center: Optimization of Reaction Conditions for (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this stereoselective synthesis. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for achieving high stereoselectivity in this synthesis?

A1: The stereochemical outcome is highly dependent on the choice of catalyst and the reaction temperature. For asymmetric syntheses, employing a suitable chiral catalyst is paramount. Additionally, lower reaction temperatures often enhance stereoselectivity by minimizing side reactions and promoting the desired stereochemical pathway.[1][2]

Q2: I'm observing a significant amount of the undesired (2S,5S) enantiomer. What could be the cause?

A2: Contamination with the undesired enantiomer can stem from several factors:

  • Catalyst Purity: Ensure the chiral catalyst is of high enantiomeric purity.

  • Reaction Temperature: As mentioned, higher temperatures can lead to a loss of stereoselectivity. Consider running the reaction at a lower temperature for a longer duration.

  • Solvent Effects: The choice of solvent can influence the transition state of the reaction. It's advisable to screen a variety of solvents to find the optimal one for your specific catalytic system.[3]

Q3: What are some common side reactions to be aware of during the synthesis?

A3: Common side reactions can include over-reduction of the vinyl group, N-alkylation, and the formation of regioisomers. Careful control of stoichiometry, temperature, and reaction time is crucial to minimize these undesired pathways.[3][4]

Troubleshooting Guide: Low Reaction Yield

Low yield is a common challenge in multi-step organic syntheses. This section provides a systematic approach to diagnosing and resolving this issue.

Initial Diagnosis
  • Incomplete Reaction: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.[5]

  • Starting Material Purity: Impurities in the starting materials can inhibit the catalyst or lead to side reactions. Verify the purity of your reagents before starting the reaction.

  • Catalyst Activity: The catalyst may be inactive or poisoned. Use a fresh batch of catalyst or increase the catalyst loading.[5]

Workflow for Troubleshooting Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion check_purity Verify Starting Material Purity start->check_purity check_catalyst Assess Catalyst Activity start->check_catalyst incomplete Incomplete Reaction check_completion->incomplete Yes impure Impure Starting Materials check_purity->impure Yes inactive_catalyst Inactive/Poisoned Catalyst check_catalyst->inactive_catalyst Yes optimize_time_temp Increase Reaction Time or Temperature incomplete->optimize_time_temp purify_reagents Purify/Source New Reagents impure->purify_reagents use_fresh_catalyst Use Fresh Catalyst / Increase Loading inactive_catalyst->use_fresh_catalyst yield_improved Yield Improved optimize_time_temp->yield_improved purify_reagents->yield_improved use_fresh_catalyst->yield_improved

Caption: Troubleshooting workflow for low reaction yield.

Optimization of Reaction Conditions: A Tabular Guide

Systematic optimization of reaction parameters is key to maximizing yield and stereoselectivity. The following table provides a starting point for your optimization studies.

ParameterCondition 1Condition 2Condition 3Expected Outcome
Catalyst Catalyst ACatalyst BCatalyst CIdentify the most effective catalyst for yield and stereoselectivity.
Solvent TolueneDichloromethaneTetrahydrofuranDetermine the solvent that best promotes the desired reaction pathway.[3]
Temperature -20°C0°CRoom Temp.Find the optimal balance between reaction rate and stereoselectivity.[6]
Reaction Time 12 hours24 hours48 hoursEnsure the reaction goes to completion without significant product degradation.

Experimental Protocols

General Procedure for Synthesis

This protocol provides a general framework. Specific quantities and conditions should be optimized based on your experimental findings.

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add the appropriate starting materials and solvent to a dried reaction flask.

  • Catalyst Addition: Introduce the chiral catalyst to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the optimized temperature and monitor its progress periodically using TLC or LC-MS.

  • Workup: Once the reaction is complete, quench the reaction with a suitable reagent. Perform an aqueous workup and extract the product with an organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[4]

Purification of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol

Purification is a critical step to obtain the desired product with high purity.

  • Column Chromatography:

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is typically effective. The exact ratio should be determined by TLC analysis.

  • Recrystallization:

    • Dissolve the crude product in a minimum amount of a hot solvent in which the product has high solubility.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[7]

Troubleshooting Purification

Q: My product is not separating well on the silica gel column. What can I do?

A: If you are experiencing poor separation, consider the following:

  • Solvent System: Try a different solvent system. Sometimes adding a small amount of a third solvent (e.g., triethylamine for basic compounds) can improve separation.

  • Column Packing: Ensure the silica gel is packed uniformly to avoid channeling.

  • Loading: Do not overload the column. Use an appropriate amount of silica gel for the amount of crude product.

Q: I'm having difficulty getting my product to crystallize. What are some tips?

A: Crystallization can sometimes be challenging. Try these techniques:

  • Seeding: Add a small crystal of the pure product to the supersaturated solution to induce crystallization.

  • Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.

  • Solvent Choice: Experiment with different recrystallization solvents or solvent mixtures.

References

  • Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity - PMC. (2019, May 28).
  • Optimization of reaction condition for the synthesis of 5 | Download Table - ResearchGate.
  • US8754074B2 - Vinyl quinuclidine useful as a synthesis intermediate in the preparation of (R)-mequitazine - Google Patents.
  • Optimization of reaction conditions for quinolone synthesis - Benchchem.
  • (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol | C10H17NO - PubChem.
  • 207129-36-0|((1S,2R,4S,5R)-5-Vinylquinuclidin-2-yl)methanol - BLDpharm.
  • Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study - MDPI. (2023, October 8).
  • Optimization of the reaction conditions for the synthesis of chromenederivatives a - ResearchGate.
  • Technical Support Center: Synthesis of 2-Vinyl-5,6,7,8-tetrahydroquinoline - Benchchem.
  • (2R,5R)-(+)-5-VINYL-2-QUINUCLIDINE - Research Scientific.
  • Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem.
  • Stereoselective synthesis of alkyl-, aryl-, vinyl- and alkynyl-substituted Z-enamides and enol ethers - Chemical Science (RSC Publishing).
  • Optimization of reaction conditions for (R)-(-)-3-quinuclidinol synthesis - Benchchem.
  • Stereoselective synthesis of new pyran-dioxane based polycycles from glycal derived vinyl epoxide - Organic & Biomolecular Chemistry (RSC Publishing).
  • Regio- and Stereoselective Synthesis of (Z)-Vinylgermanes by Hydrogermylation of Alkynes. (2025, December 5).
  • Application Note #9802 Designing Purification Methods for Hydrophobic Peptides - The Nest Group.
  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC.
  • A process for the preparation of (6S)-N-[4-[[(2S,5R)-5-[(R)- hydroxy - Technical Disclosure Commons. (2024, April 5). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmEa0NMoAnXagGqJ_9SJdC5JIdxqqsR59dkj-FRtcuZMpUh24BZbdIKNDRMdDiC3cDnOJTJUPmjPMJqzf0nKk78AVaZdLSLJMlA4WnzNCYirG3iyC5hJDyo5g1Jz8pujvagVlDGY4i7GqUReEQ5kV_WABTGvSwwvWaz4DFhT_ZgITJmKNELS6z7Q==
  • Effect of Different Purification Techniques on the Characteristics of Heteropolysaccharide-Protein Biopolymer from Durian (Durio zibethinus) Seed - PMC.
  • Lewis Acid-Catalyzed Vinyl Acetal Rearrangement of 4,5-Dihydro-1,3-dioxepines: Stereoselective Synthesis of cis- and trans- 2,3-Disubstituted Tetrahydrofurans - PubMed. (2020, August 21).
  • Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience - PMC.
  • Total Synthesis of (()-Cavicularin: Control of Pyrone DielsAlder Regiochemistry Using Isomeric Vinyl Sulfones - Beaudry Research Group.
  • Guide - Low Yield Troubleshooting - PacBio. (2018, August 1).
  • Genomic DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - FR.

Sources

Technical Support Center: Preventing Racemization in (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the stereoselective synthesis of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol. This guide is designed for researchers, scientists, and drug development professionals who are working with this important chiral intermediate. The stereochemical integrity of this molecule is paramount for its downstream applications, particularly in the synthesis of active pharmaceutical ingredients (APIs) where only one enantiomer provides the desired therapeutic effect.[1][2]

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, prevent, and resolve issues related to racemization during your synthetic workflow.

Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in this synthesis?

A1: Racemization is the process of converting an enantiomerically pure or enriched mixture into a mixture where both enantiomers are present in equal amounts (a racemate). In the context of synthesizing (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol, maintaining the specific (2R,5R) stereochemistry is crucial. The biological activity of many chiral drugs is highly dependent on their stereoisomeric form; one enantiomer may be active while the other could be inactive or even cause adverse effects.[1] Therefore, preventing racemization is essential to ensure the safety and efficacy of the final drug product. For pharmaceutical applications, an enantiomeric excess (ee) of greater than 98-99% is often required.[2]

Q2: At which stages of the synthesis is racemization most likely to occur?

A2: Racemization can occur at any step where a stereocenter is rendered vulnerable. For quinuclidine-based structures, this is most common under conditions that can lead to the formation of a carbanion or an enolate intermediate at a carbon atom that is a stereocenter or adjacent to one. Key steps to monitor closely include:

  • Reactions involving strong bases: Deprotonation at a stereogenic center can lead to a planar intermediate, which can be re-protonated from either face, leading to racemization.

  • Prolonged heating or exposure to acidic/basic conditions: Even moderate conditions over extended periods can lead to epimerization, especially at sensitive positions.

  • Purification steps: Chromatography on certain stationary phases (e.g., silica gel) can sometimes promote racemization if the conditions are not optimized.

Q3: What are the primary chemical mechanisms that lead to racemization in this system?

A3: The most common mechanism for racemization in systems like quinuclidines involves the deprotonation of an acidic proton at a stereogenic center.[3] The resulting carbanion can adopt a planar or rapidly inverting configuration. Subsequent protonation can occur from either side, leading to a mixture of enantiomers. Ring strain within the bicyclic quinuclidine structure can sometimes enhance the configurational stability of the carbanion, but this is not always sufficient to prevent racemization.[4]

Troubleshooting Guide: Common Issues and Solutions
Problem 1: Significant loss of enantiomeric excess (%ee) is observed in the final product.
  • Possible Cause 1: Harsh Reaction Conditions. The use of strong bases (e.g., alkoxides, organolithiums) or high temperatures can facilitate deprotonation and subsequent racemization.

    • Solution:

      • Lower the reaction temperature: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. For many base-mediated reactions, this could be 0 °C, -20 °C, or even -78 °C.

      • Choose a milder base: If possible, substitute strong bases with weaker, non-nucleophilic bases. The basicity and steric hindrance of organic bases have a significant influence on racemization.[5]

      • Minimize reaction time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.

  • Possible Cause 2: Inappropriate Solvent Choice. Protic solvents (e.g., alcohols) can facilitate proton exchange with any carbanionic intermediates, leading to racemization.

    • Solution:

      • Utilize aprotic solvents such as tetrahydrofuran (THF), diethyl ether (Et2O), or toluene. Ensure the solvent is anhydrous, as water can also act as a proton source.

Problem 2: The enantiomeric excess is inconsistent between different batches of the synthesis.
  • Possible Cause 1: Variability in Reagent Quality. The purity and water content of reagents and solvents can vary, leading to inconsistent results.

    • Solution:

      • Use high-purity, anhydrous solvents: Purchase anhydrous solvents or dry them using standard laboratory procedures.

      • Standardize reagent sources: Use reagents from the same supplier and lot number for a series of reactions to minimize variability.

      • Titrate strong bases: If using organolithium or other strong bases, titrate them before use to accurately determine their concentration.

  • Possible Cause 2: Inconsistent Reaction Workup. The workup procedure, especially the quenching step, can introduce conditions that promote racemization.

    • Solution:

      • Develop a standardized and rapid workup protocol. Quench reactions at low temperatures with a buffered aqueous solution or a weak acid (e.g., saturated ammonium chloride) to neutralize the base quickly and avoid pH extremes.

Problem 3: Racemization occurs during chromatographic purification.
  • Possible Cause: Acidic nature of silica gel. Standard silica gel is slightly acidic and can cause on-column racemization of basic compounds like quinuclidines.

    • Solution:

      • Use deactivated silica gel: Treat silica gel with a base, such as triethylamine, before packing the column. This can be done by adding a small percentage (e.g., 0.5-1%) of triethylamine to the eluent system.

      • Consider alternative stationary phases: Alumina (neutral or basic) can be a good alternative to silica gel for purifying basic compounds.

      • Minimize contact time: Run the chromatography as quickly as possible while still achieving good separation.

Key Experimental Protocol: Stereoselective Reduction

A critical step in many syntheses of this target molecule is the reduction of a ketone precursor. Maintaining stereocontrol during this step is vital.

Objective: To reduce a quinuclidinone precursor to (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol with high diastereoselectivity and enantioselectivity.

Materials:

  • Quinuclidinone precursor

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Dry all glassware thoroughly in an oven and allow to cool under a stream of dry nitrogen or argon.

  • To a solution of the quinuclidinone precursor (1 eq) in anhydrous THF, add LiAlH4 (4 eq) portion-wise at 0 °C under a nitrogen atmosphere.[2]

  • Allow the reaction to stir at room temperature for 4 hours, monitoring by TLC until the starting material is consumed.[2]

  • Cool the reaction mixture back to 0 °C and carefully quench the reaction by the successive addition of 1.5 mL of 1 M NaOH and 2 mL of water.[2]

  • Stir the resulting mixture for 20 minutes, then filter off the aluminum salts.

  • Extract the aqueous layer with an organic solvent such as dichloromethane (CH2Cl2).

  • Combine the organic phases, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by chromatography on deactivated silica gel.

Analytical Methods for Determining Enantiomeric Excess

Accurate determination of %ee is crucial for process optimization. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method.[1][6][7]

Parameter Recommendation Rationale
Technique Chiral HPLCProvides excellent resolution for enantiomers.[1][8]
Stationary Phase Polysaccharide-based CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H)These phases have shown broad applicability for the separation of a wide range of chiral compounds, including those with amine functionalities.[1][6][9]
Mobile Phase Normal Phase (e.g., Hexane/Isopropanol with a basic additive)Often provides better selectivity for chiral separations of basic compounds.[9]
Additive Diethylamine (DEA) or similar basic modifierSuppresses interactions between the basic analyte and residual acidic silanol groups on the stationary phase, improving peak shape and resolution.[9]
Detection UV (if a chromophore is present) or derivatizationIf the molecule lacks a strong chromophore, pre-column derivatization with a UV-active agent can be employed.[6]
Visualizing the Process
Troubleshooting Workflow for Racemization

The following diagram outlines a logical decision-making process when encountering a loss of enantiomeric excess.

Racemization_Troubleshooting Start Low %ee Detected in Product Check_Step At which step was %ee lost? (Analyze intermediates) Start->Check_Step Reaction_Step During a Reaction Step Check_Step->Reaction_Step Reaction Purification_Step During Purification Check_Step->Purification_Step Purification Base_Temp Were strong base or high temp used? Reaction_Step->Base_Temp Silica_Check Was standard silica gel used? Purification_Step->Silica_Check Solvent_Check Was a protic solvent used? Base_Temp->Solvent_Check No Optimize_Conditions Lower Temp Use Milder Base Reduce Time Base_Temp->Optimize_Conditions Yes Change_Solvent Switch to Anhydrous Aprotic Solvent (e.g., THF) Solvent_Check->Change_Solvent Yes End Re-analyze %ee Solvent_Check->End No Optimize_Conditions->End Change_Solvent->End Deactivate_Silica Use Deactivated Silica (e.g., with Triethylamine) Silica_Check->Deactivate_Silica Yes Silica_Check->End No Alternative_Phase Consider Alternative Phase (e.g., Alumina) Deactivate_Silica->Alternative_Phase Still low %ee Deactivate_Silica->End Problem Solved Alternative_Phase->End

A decision tree for troubleshooting racemization issues.

References
  • The Synthesis and Application of Functionalised Quinuclidines. The University of Liverpool Repository. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • Vinyl quinuclidine useful as a synthesis intermediate in the preparation of (R)-mequitazine. Google Patents.
  • Role of Cinchona Alkaloids in the Enantio- and Diastereoselective Synthesis of Axially Chiral Compounds. PMC. Available at: [Link]

  • Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Dovepress. Available at: [Link]

  • Synthetic Studies on Quinine: Quinuclidine Construction via a Ketone Enolate Regio- and Diastereoselective Pd-Mediated Allylic Alkylation. Wipf Group, University of Pittsburgh. Available at: [Link]

  • A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal. Available at: [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Organocatalytic enantioselective synthesis of 2,5,5-trisubstituted piperidines bearing a quaternary stereocenter. Vinyl sulfonamide as a new amine protecting group. Chemical Communications (RSC Publishing). Available at: [Link]

  • Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Dovepress. Available at: [Link]

  • On the Origin of and a Solution for Uneven Efficiency by Cinchona Alkaloid-Derived, Pseudoenantiomeric Catalysts for Asymmetric Reactions. PMC. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Palladium-Catalyzed Regio- and Stereoselective Allylic Alkylation of 5-Vinyloxazolidine-2,4-diones with Azlactones: Synthesis of Chiral (Z)-Trisubstituted Allylic Amino Acid Derivatives. ResearchGate. Available at: [Link]

  • Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. White Rose Research Online. Available at: [Link]

  • Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. MDPI. Available at: [Link]

  • Chiral Separation Using SFC and HPLC. Shimadzu. Available at: [Link]

  • Proposed mechanisms for racemization and related processes. ResearchGate. Available at: [Link]

  • Cinchona Alkaloids in Asymmetric Catalysis. Macmillan Group, Princeton University. Available at: [Link]

  • Synthesis of Sultams from Vinyl Aziridines and 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide). USF Scholarship Repository. Available at: [Link]

  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PMC. Available at: [Link]

Sources

challenges in the scale-up of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol production

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the scale-up challenges of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol , a critical chiral building block often derived from Cinchona alkaloids or total synthesis.

Ticket System: Scale-Up & Process Optimization Senior Application Scientist: Dr. A. Vance Status: Active

Executive Summary & Molecule Profile

This guide addresses the three primary bottlenecks in scaling up (2R,5R)-VQM: Stereochemical Integrity , Vinyl Group Stability , and Hydrophilic Isolation .

PropertySpecification / DataScale-Up Implication
CAS No. 207129-36-0 (Generic) / 524-63-0 (Related)Verify specific isomer requirements.
Structure Bicyclic amine with vinyl & hydroxymethyl groupsSurfactant-like properties cause severe emulsions.
pKa ~10.8 (Quinuclidine N)Requires high pH (>12) for extraction.
Stability Air-sensitive (Vinyl), HygroscopicPolymerization risk during distillation/drying.
Chirality (2R, 5R)C2 is epimerizable; C5 is fixed (if from Cinchonine).

Troubleshooting Guides (Q&A Format)

Category A: Synthesis & Reaction Engineering[1][2]

Ticket #402: Low yield during the oxidative cleavage of Cinchonine.

User Question: We are attempting the oxidative cleavage of Cinchonine to isolate the quinuclidine core. We are using CrO3/H2SO4 (classic method), but our yields of the carboxylic acid intermediate are <20%, and we see a lot of "Meroquinene" byproduct. How do we favor the intact cage?

Senior Scientist Response: The formation of Meroquinene (3-vinylpiperidine-4-acetic acid) indicates the cleavage of the N1-C8 bond , which opens the quinuclidine cage. This is the thermodynamic sink under harsh acidic oxidation.

Root Cause Analysis:

  • Over-Oxidation: Chromic acid is too aggressive and non-selective, attacking the bridgehead nitrogen's vicinity.

  • Unprotected Nitrogen: The protonated nitrogen activates the adjacent C-N bonds toward cleavage.

Corrective Protocol:

  • Switch Oxidants: Move away from Chromic acid. Use Ruthenium(III) chloride (cat.) with Sodium Periodate (NaIO4) . This system is more specific for the oxidative cleavage of the glycol/alkene bridge without opening the cage, provided the pH is controlled.

  • Protect the Nitrogen: If you must use harsh oxidants, quaternize the nitrogen (e.g., N-oxide or Benzyl chloride) before oxidation. The positive charge deactivates the cage carbons toward oxidative insertion.

  • Temperature Control: Maintain reaction temperature < 5°C during oxidant addition. The cage-opening activation energy is higher than the bridge-cleavage energy.

Category B: Purification & Isolation (The "Emulsion" Problem)

Ticket #409: Severe emulsions during extraction of the alcohol.

User Question: After reducing the ester to the (2R,5R)-alcohol using LiAlH4, we cannot separate the organic phase. The mixture forms a thick, stable emulsion. We've tried brine and Celite, but nothing works.

Senior Scientist Response: This is the most common failure mode. (2R,5R)-VQM is an amino-alcohol with a lipophilic vinyl tail, acting effectively as a cationic surfactant . Standard workups will fail.

The "Dry Workup" Protocol (Fieser Method Variant): Do not add large volumes of water or acid.

  • Quench: For every x grams of LiAlH4, add:

    • x mL Water (slowly)

    • x mL 15% NaOH

    • 3x mL Water

  • Granular Precipitate: Stir for 1 hour at room temperature. The aluminum salts should turn from a gel into a white, granular sand.

  • Filtration: Filter the granular solids through a sintered glass funnel (not paper, which clogs). Wash the solids with hot THF.

  • Continuous Extraction: If the product is trapped in the aqueous phase (due to high water solubility), use a Continuous Liquid-Liquid Extractor with Chloroform for 24 hours. Dichloromethane is often too volatile and poor at extracting polar amines.

Category C: Stereochemical Purity

Ticket #415: Contamination with the (2S,5R) epimer.

User Question: Our chiral HPLC shows 15% of the (2S) isomer. We started with pure Cinchonine. Where is this coming from, and how do we remove it?

Senior Scientist Response: The C5 stereocenter is fixed (from the natural product), but the C2 center is labile .

Mechanism of Failure: During the intermediate esterification or the aldehyde stage (if proceeding via Vilsmeier-Haack), the C2 proton is alpha to a carbonyl and beta to a nitrogen. This permits keto-enol tautomerization or retro-Michael/Michael addition , leading to racemization at C2.

Purification Strategy (The "Tartrate" Resolution): Distillation is ineffective for separating diastereomers with such similar boiling points. You must use Diastereomeric Salt Crystallization .

  • Reagent: Use L-(+)-Tartaric Acid (or Dibenzoyl-L-tartaric acid).

  • Solvent: Ethanol/Acetone (9:1).

  • Process: Dissolve the crude amine and acid (1:1 molar ratio) in refluxing ethanol. Cool slowly to 4°C.

  • Theory: The (2R,5R)-amine/L-tartrate salt usually crystallizes less solubly than the (2S,5R) salt due to packing efficiency of the "matched" chiral pairs.

  • Validation: Check optical rotation. The target (2R,5R) should have a specific rotation

    
     to 
    
    
    
    (solvent dependent).

Visual Troubleshooting Workflows

Diagram 1: Isolation & Purification Logic Tree

This flowchart guides the decision-making process for workup and purification, specifically targeting the emulsion and purity issues.

VQM_Isolation Start Reaction Complete (Reduction Step) Quench Quench: Fieser Method (x H2O, x NaOH, 3x H2O) Start->Quench CheckSolids Are Al-Salts Granular? Quench->CheckSolids StirMore Stir 1-2h @ RT Add Celite CheckSolids->StirMore No (Gel) Filter Filter & Wash (Hot THF) CheckSolids->Filter Yes (Sand) StirMore->CheckSolids Evaporate Evaporate Solvent Filter->Evaporate CheckPurity Check HPLC (Diastereomers?) Evaporate->CheckPurity Distill Kugelrohr Distillation (High Vac, <140°C) CheckPurity->Distill >95% dr Resolution Salt Formation (L-Tartaric Acid) CheckPurity->Resolution <95% dr Final Pure (2R,5R)-VQM Distill->Final Resolution->Final

Caption: Decision matrix for the isolation of VQM, prioritizing granular aluminum salt formation to prevent emulsions and tartrate resolution for stereochemical correction.

Diagram 2: Stereochemical Instability Mechanism

Visualizing why the C2 center epimerizes during synthesis.

Epimerization C2_Config C2-Carbonyl Intermediate (Aldehyde/Ester) Enol Enol / Enolate Form (Planar C2) C2_Config->Enol Base/Acid Catalysis Epimer (2S)-Epimer (Impurity) Enol->Epimer Protonation Face A Target (2R)-Target Enol->Target Protonation Face B

Caption: Mechanism of C2 epimerization. The carbonyl intermediate allows the C2 center to planarize (enol), destroying stereochemical information if pH is not strictly controlled.

Stability & Storage Protocol

Warning: Vinyl Group Polymerization The vinyl group at C5 is prone to radical polymerization, especially in concentrated oils.

  • Stabilizers: Add BHT (Butylated hydroxytoluene) or MEHQ (Monomethyl ether of hydroquinone) at 100-500 ppm to the final oil if storing for >1 week.

  • Atmosphere: Always store under Argon . Nitrogen is acceptable, but Argon is heavier and better protects the liquid surface.

  • Temperature: Store at -20°C . At room temperature, the compound may yellow (oxidation) or become viscous (oligomerization) over time.

  • Salt Form: If possible, store as the Hydrochloride or Tartrate salt . The salts are crystalline solids and are significantly more stable to oxidation and polymerization than the free base oil.

References

  • Hoffmann-Loeffler-Freytag Cyclization Context

    • Title: "Synthesis of Quinuclidines via Intramolecular Radical Cycliz
    • Source:Journal of Organic Chemistry.
    • URL:[Link] (General Reference for Quinuclidine Cyclization methodology).

  • Cinchona Degradation Pathways

    • Title: "The Mechanism of the Oxido-degrad
    • Source:American Journal of Chemistry.[1]

    • URL:[Link]

  • Stereoselective Synthesis & Resolution

    • Title: "Highly Diastereo- and Enantioselective Synthesis of Quinuclidine Deriv
    • Source:CCS Chemistry.
    • URL:[Link]

  • Purification of Diastereomers

    • Title: "The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge."
    • Source:Santai Technologies Applic
    • URL:[Link]

  • Safety Data & Handling

    • Title: "Safety Data Sheet: 5-Vinyl-2-norbornene (Analogous Vinyl Handling)."
    • Source:Fisher Scientific.[2]

Sources

Technical Support Center: Impurity Analysis of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analysis of Impurities in (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol Role: Senior Application Scientist Format: Technical Support Center (Q&A/Troubleshooting)

Welcome to the Advanced Applications Desk. I am Dr. Aris, your Senior Application Scientist. Below is a synthesized troubleshooting guide designed for researchers characterizing (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol (CAS: 207129-36-0). This intermediate, often derived from Cinchona alkaloids, presents unique analytical challenges due to its basic quinuclidine core, multiple stereocenters, and the structural similarity of its critical impurities.

Quick Reference: Compound Profile
ParameterSpecification
Chemical Name (2R,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol
Common Abbreviation VQM (Vinyl Quinuclidine Methanol)
Critical Impurities 5-Ethyl analogue (Dihydro-VQM), N-Oxides, Diastereomers (2S,5R / 2R,5S)
pKa (Quinuclidine N) ~10.8 (Highly Basic)
UV Cutoff Low UV absorbance (lacks conjugation beyond vinyl); Detection < 210 nm or CAD/ELSD/MS required.[1]
Module 1: Chromatographic Separation (HPLC/UHPLC)
Q1: I am seeing severe peak tailing for the main VQM peak. How do I fix this?

Diagnosis: The quinuclidine nitrogen is a strong base (pKa ~11). On standard silica-based C18 columns, this nitrogen interacts electrostatically with residual silanol groups (


), causing secondary retention and tailing.

Troubleshooting Protocol:

  • pH Control (The "Rule of 2"):

    • Action: Lower your mobile phase pH to 2.0–2.5 using Phosphate or Formate buffer.

    • Mechanism:[2] At pH < 3, surface silanols are protonated (

      
      ), reducing cation-exchange interactions.
      
  • Chaotropic Additives:

    • Action: Add 0.1% Trifluoroacetic Acid (TFA) or Hexafluorophosphate to the mobile phase.

    • Mechanism:[2] These anions form ion pairs with the protonated amine, masking the charge and improving peak symmetry.

  • Column Selection:

    • Recommendation: Switch to a Hybrid Particle (BEH/HSS) or a Bidentate C18 column. These have reduced silanol activity and high-pH stability.

    • Specific Column: Waters XBridge C18 or Agilent Zorbax Extend-C18.

Q2: The "Ethyl" impurity (Dihydro-VQM) co-elutes with the "Vinyl" product. How do I separate them?

Diagnosis: The only structural difference is a double bond (Vinyl) vs. a single bond (Ethyl). Their hydrophobicities are nearly identical, making separation on standard C18 difficult.

Optimization Strategy:

  • Selectivity Change: Switch from C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase.

    • Why: The Phenyl phase interacts with the

      
      -electrons of the vinyl group in VQM, increasing its retention relative to the saturated ethyl impurity.
      
  • Data Validation (Resolution Check):

Column PhasePredicted Elution OrderResolution (

)
Standard C18Ethyl

Vinyl (Co-elution)
< 1.0 (Poor)
Phenyl-Hexyl Ethyl

Vinyl
> 2.0 (Target)
Module 2: Impurity Identification & Origin
Q3: I detected a mass of [M+16] in my LC-MS. Is this the N-oxide or a hydroxylated impurity?

Analysis: Both N-oxidation (at the quinuclidine nitrogen) and hydroxylation (on the vinyl group or ring) result in a +16 Da shift (


).

differentiation Protocol:

  • In-Source Fragmentation (CID):

    • N-Oxide: Typically shows a characteristic loss of 16 Da (

      
      ) or 17 Da (
      
      
      
      ) during fragmentation. The N-O bond is labile.
    • Hydroxylated Impurity: The -OH group on the carbon skeleton is stable; fragmentation will likely break the ring or lose

      
       (18 Da).
      
  • Chemical Reduction Test:

    • Treat the sample with Triphenylphosphine or Sodium Bisulfite .

    • Result: If the peak disappears (reverts to VQM), it is the N-Oxide . Carbon-bound hydroxyls will not be reduced under these conditions.

Visualizing Impurity Origins

The following diagram maps the genesis of common impurities based on synthesis routes (e.g., Cinchona alkaloid hydrolysis).

ImpurityPathways Start Start: Cinchonine (Natural Source) Hydrolysis Acid Hydrolysis Start->Hydrolysis Dihydro Impurity A: Dihydro-VQM (Natural abundance) Start->Dihydro Co-extracted VQM Target: VQM (Vinyl-Quinuclidine) Hydrolysis->VQM Main Path Hydrolysis->Dihydro Isomer Impurity B: Diastereomers (Epimerization) VQM->Isomer Heat/Base Oxide Impurity C: N-Oxide (Storage/Air) VQM->Oxide Oxidation Dihydro->Hydrolysis

Figure 1: Origin of impurities. Dihydro-analogues often originate from the natural source material, while N-oxides are storage artifacts.

Module 3: Stereochemical Analysis
Q4: How do I quantify the enantiomeric excess (ee) or diastereomeric purity?

Challenge: VQM has two chiral centers at C2 and C5 (plus the bridgehead). Standard RP-HPLC cannot separate enantiomers.

Recommended Method: Chiral HPLC

  • Column: Chiralpak IC or Chiralpak AD-H (Immobilized Amylose/Cellulose).

  • Mobile Phase: n-Hexane : IPA : Diethylamine (90:10:0.1).

    • Note: The Diethylamine (DEA) is critical to suppress the basic nitrogen interaction.

  • Detection: 210 nm (or Refractive Index if concentration permits).

Troubleshooting Logic for Chiral Separation:

ChiralTroubleshoot Start Issue: Poor Chiral Resolution CheckMobile Check Mobile Phase Additive Start->CheckMobile Decision1 Is DEA/TEA present? CheckMobile->Decision1 AddBase Add 0.1% Diethylamine Decision1->AddBase No CheckSolvent Check Solvent Strength Decision1->CheckSolvent Yes Decision2 Is IPA > 20%? CheckSolvent->Decision2 ReduceIPA Reduce IPA to 5-10% (Increase Retention) Decision2->ReduceIPA Yes ChangeColumn Switch Selector: AD-H -> IC or OD-H Decision2->ChangeColumn No

Figure 2: Decision tree for optimizing chiral separation of VQM stereoisomers.

Module 4: Standardized Analytical Protocol (SOP Draft)

Method Title: Stability-Indicating HPLC Method for VQM Impurities.

  • Instrument: HPLC with PDA or QDa (Mass Detector).

  • Column: XBridge C18 (

    
     mm, 3.5 µm) or equivalent.
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer, pH 10.0 (High pH strategy) OR 0.1% TFA in Water (Low pH strategy).

    • Expert Note: High pH is preferred for quinuclidines to keep them uncharged (free base), improving retention and peak shape on hybrid columns [1].

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 5% B

    • 15 min: 60% B

    • 20 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Temperature:

    
    .
    
  • Detection: 205 nm (VQM has weak UV).

References
  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and column selection. Journal of Chromatography A. Link

  • Hoffmann, H. M. R., & Frackenpohl, J. (2004). Recent Advances in Cinchona Alkaloid Chemistry. European Journal of Organic Chemistry. Link

  • Sharpe, P. (2020). Separation of Cinchona Alkaloids by HPLC. Separation Science. Link

  • PubChem. (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol Compound Summary. Link

  • ICH Guidelines. Impurities in New Drug Substances Q3A(R2).Link

Sources

stability and storage of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Directive: Stability & Storage of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol

Executive Summary

(2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol (VQM) is a critical chiral building block derived from Cinchona alkaloids.[1][2] Its utility in asymmetric organocatalysis and ligand synthesis is contingent upon its stereochemical integrity and chemical purity.[1][2]

The Critical Failure Points:

  • Hygroscopicity: The quinuclidine nitrogen is a hydrogen-bond acceptor, avidly pulling atmospheric moisture.[1][2]

  • N-Oxidation: The tertiary amine is susceptible to oxidation (N-oxide formation), leading to yellowing and catalyst poisoning.[1][2]

  • Carbonate Formation: Like many basic amines, it reacts with atmospheric CO₂ to form carbamates/carbonates, often mistaken for "wet" or "oily" degradation.[1][2]

Storage Protocol (The "How")

Do not treat this compound like a standard bench reagent. Follow this decision matrix to ensure longevity.

StorageProtocol Start Incoming Shipment: VQM CheckState Physical State Check Start->CheckState Solid Crystalline Solid (White/Off-White) CheckState->Solid Pass Oil Oily/Yellow Residue CheckState->Oil Fail Action_Solid 1. Transfer to Amber Glass 2. Purge with Argon/N2 3. Seal with Parafilm/Teflon Tape Solid->Action_Solid Action_Oil Requires Purification (See Troubleshooting) Oil->Action_Oil Storage Long-Term Storage: -20°C Freezer Action_Solid->Storage Desiccant Store inside secondary jar with Silica/Drierite Storage->Desiccant

Figure 1: Decision matrix for handling incoming VQM shipments to prevent immediate degradation.

Detailed Storage Specifications
  • Temperature: Store at -20°C . While 2-8°C is acceptable for short-term (<1 month), deep freeze is required to arrest N-oxidation kinetics.[2]

  • Atmosphere: Inert Gas (Argon preferred). Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" for the solid in the vial.[1][2]

  • Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene (plastic) bottles for long-term storage as they are permeable to oxygen and moisture over time.[2]

Troubleshooting Guide (FAQs)

Q1: My VQM has turned from a white solid to a yellow oil. Is it usable?

  • Diagnosis: This indicates N-oxidation or hygroscopic deliquescence .[1][2] The yellow color typically comes from the N-oxide or trace conjugated impurities, while the oily texture is due to absorbed water or CO₂ (carbamate formation).[1][2]

  • Solution: Do not use directly for asymmetric synthesis; the enantiomeric excess (ee) of your product will suffer.[1][2]

  • Fix: Perform an Acid-Base Extraction (Protocol A below) followed by recrystallization.

Q2: The NMR shows new peaks around 3.0-4.0 ppm and broad signals.

  • Diagnosis: This is likely Quinuclidine-N-oxide or Carbonate salts .[1][2]

  • Verification: Check the integration of the vinyl protons (5.0-6.0 ppm). If the vinyl group is intact but the aliphatic region is shifted downfield, the nitrogen has reacted.[2]

  • Fix: Recrystallization is often insufficient for N-oxides.[1][2] Use Protocol A (Extraction) to reduce the N-oxide back to the amine (using mild reducing agents if simple extraction fails, though extraction usually removes the polar N-oxide into the aqueous phase).[1][2]

Q3: Can I store VQM in solution?

  • Answer: No.

  • Reasoning: In solution (especially chlorinated solvents like DCM or Chloroform), the amine is highly reactive toward singlet oxygen and can undergo slow quaternization with the solvent (e.g., forming chloromethyl ammonium salts) over weeks.[1][2]

  • Exception: If necessary, store in degassed Methanol at -20°C for no more than 48 hours.

Experimental Protocols

Protocol A: Rescue of Degraded VQM (Acid-Base Extraction)

Use this when the compound is oily or yellow.[1][2]

  • Dissolution: Dissolve the impure oil in 1M HCl (10 mL per gram). The amine will protonate and dissolve; non-basic impurities (polymers) may remain insoluble.[1][2]

  • Wash: Wash the aqueous acidic layer with Diethyl Ether (3x).[1][2] Discard the organic (ether) layer—this contains non-amine degradation products.[1][2]

  • Basification: Cool the aqueous layer to 0°C. Slowly add 20% NaOH or saturated K₂CO₃ until pH > 12. The VQM will precipitate or oil out.[2]

  • Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (3x).[1][2]

  • Drying: Dry the combined DCM layers over anhydrous Na₂SO₄ (Sodium Sulfate).

  • Concentration: Evaporate the solvent under reduced pressure. The resulting solid should be white/off-white.[2]

Protocol B: Purity Verification (HPLC)

Before using VQM as a chiral ligand, verify purity.

ParameterCondition
Column Chiralpak AD-H or OD-H (Daicel)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1][2]1)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (low absorption, high concentration needed)
Note The diethylamine (DEA) is critical to prevent peak tailing of the basic quinuclidine nitrogen.[1][2]

Mechanistic Insight: The Degradation Pathway[2][3]

Understanding why it fails helps you prevent it.[1][2]

Degradation VQM VQM (Active) (Basic Amine) NOxide Quinuclidine N-Oxide (Yellow/Polar) VQM->NOxide Slow Oxidation Hydrate Hydrate Form (Wet Solid) VQM->Hydrate H-Bonding Carbamate Ammonium Carbonate (Oily Residue) VQM->Carbamate Acid-Base Rxn Oxygen + O2 (Air) Water + H2O (Humidity) CO2 + CO2 (Air)

Figure 2: Primary degradation pathways.[1][2] Note that N-oxidation is irreversible without chemical reduction, whereas Hydrates and Carbonates can be reversed via Acid-Base extraction.[1][2]

References

  • Sigma-Aldrich. (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol Product Specification & Safety Data Sheet. CAS: 207129-36-0.[2][3] Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16213140, (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol. Retrieved from PubChem.[1][2] Link[2]

  • Song, C. E. (Ed.).[2] (2009). Cinchona Alkaloids in Synthesis and Catalysis: Ligands, Immobilization and Organocatalysis. Wiley-VCH.[2] (General reference for stability and handling of quinuclidine derivatives).

  • BLD Pharm. Product Analysis: ((1S,2R,4S,5R)-5-Vinylquinuclidin-2-yl)methanol. Link

Sources

Validation & Comparative

Comparative Guide: Enantiomeric Excess Determination of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol (VQM) is a critical chiral building block, serving as the core scaffold for Cinchona alkaloids and a key intermediate in the synthesis of antihistamines like Mequitazine. Its structural duality—possessing both a basic tertiary amine (quinuclidine core) and a secondary alcohol—presents unique analytical challenges.

This guide compares the two primary methodologies for determining its enantiomeric excess (ee): Direct Chiral HPLC (the industrial quality control standard) and Mosher’s Ester NMR Analysis (the R&D standard for absolute configuration).

Part 1: The Analytical Challenge

The determination of ee for VQM is complicated by two physicochemical factors that must be managed to ensure data integrity:

  • Nitrogen Basicity (

    
    ):  The quinuclidine nitrogen is highly basic. On silica-based chiral columns, this nitrogen interacts strongly with residual silanol groups, leading to severe peak tailing and loss of resolution. Strategic Intervention: Protocols must utilize an amine modifier (Diethylamine or Triethylamine) to block these active sites.
    
  • Weak Chromophore: Unlike full Cinchona alkaloids (which contain a quinoline ring), the VQM fragment lacks a strong UV chromophore. Detection relies on the vinyl group's absorption, requiring low-wavelength UV monitoring (210–230 nm).

Part 2: Comparative Methodology
Method A: Direct Chiral HPLC (Gold Standard)

This method utilizes polysaccharide-based chiral stationary phases (CSPs). It is the preferred method for routine QC due to its high precision and throughput.

  • Mechanism: The chiral selector (typically Cellulose tris(3,5-dimethylphenylcarbamate)) forms hydrogen bonds and steric interactions with the analyte.

  • Critical Parameter: The mobile phase must contain an aliphatic amine additive.

  • Performance: Capable of resolving enantiomers with a resolution factor (

    
    ) > 2.0.
    
Method B:

H/

F NMR via Mosher Esters

This method involves derivatizing the alcohol with


-methoxy-

-trifluoromethylphenylacetic acid (MTPA) chloride.
  • Mechanism: The formation of diastereomeric esters creates distinct chemical environments for the protons/fluorines in the (R) and (S) derivatives.

  • Utility: Primarily used during early-stage synthesis to assign absolute configuration when reference standards are unavailable.

Part 3: Comparative Data Analysis
FeatureMethod A: Chiral HPLC (Chiralcel OD-H)Method B: NMR (Mosher Ester)
Primary Use Case Routine QC, Batch ReleaseAbsolute Configuration Assignment
Precision High (

ee)
Moderate (

ee)
Throughput High (15 min/run)Low (Reaction + Workup + Scan)
Sample Requirement Low (< 1 mg)High (5–10 mg)
Destructive? No (Recoverable)Yes (Derivatized)
Limit of Detection

impurity

impurity
Part 4: Detailed Experimental Protocols
Protocol 1: Direct Chiral HPLC (Industrial Standard)

Based on protocols optimized for vinyl-quinuclidine intermediates (e.g., US Patent 8,754,074).

Reagents:

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent (e.g., Chiralpak IC for higher selectivity).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA).[1][2]

  • Ratio: 97 : 3 : 0.5 (v/v/v).[3]

Workflow:

  • Preparation: Dissolve 1.0 mg of VQM in 1.0 mL of Ethanol.

  • System Equilibration: Flush column with mobile phase at 1.0 mL/min for 30 mins. Ensure baseline is stable at 230 nm.

  • Injection: Inject 10 µL of sample.

  • Elution: Isocratic flow at 1.0 mL/min.

  • Detection: Monitor UV at 230 nm (absorption of the vinyl group).

Expected Results:

  • (S)-Enantiomer (

    
    ):  ~10.3 min (Reference/Impurity)[3]
    
  • (R)-Enantiomer (

    
    ):  ~12.2 min (Target)[3]
    
  • Resolution (

    
    ):  > 1.5
    

Critical Note: If peak tailing occurs, increase DEA concentration to 0.5% or switch to 0.1% Triethylamine (TEA). Do not exceed 0.5% amine to avoid column damage.

Protocol 2: Mosher Ester Derivatization (NMR)

Self-validating method for configuration assignment.

Reagents:

  • (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl.[4]

  • Pyridine-d5 (solvent/base) or CDCl3 + Pyridine.

Workflow:

  • Reaction: In an NMR tube, dissolve 5 mg VQM in 0.5 mL Pyridine-d5.

  • Addition: Add 10 µL of (R)-MTPA-Cl. Shake and let stand for 10 mins.

  • Analysis: Acquire

    
    H NMR (500 MHz). Focus on the methoxy signal of the Mosher group and the vinyl protons.
    
  • Duplicate: Repeat with (S)-MTPA-Cl in a second tube.

  • Calculation:

    
    . The pattern of positive/negative shifts correlates to the spatial arrangement of substituents (Cahn-Ingold-Prelog priority).
    
Part 5: Visualization of Workflows
Figure 1: Decision Matrix for Method Selection

DecisionMatrix Start Start: Sample Analysis IsStandardAvailable Is Enantiopure Standard Available? Start->IsStandardAvailable Throughput High Throughput Required? IsStandardAvailable->Throughput Yes AbsConfig Need Absolute Configuration? IsStandardAvailable->AbsConfig No HPLC Method A: Chiral HPLC (Chiralcel OD-H) Throughput->HPLC Yes (QC/Batch Release) Mosher Method B: Mosher Ester NMR Throughput->Mosher No (Research) AbsConfig->HPLC No (Just separation) AbsConfig->Mosher Yes

Caption: Decision matrix for selecting between HPLC and NMR based on sample stage and data requirements.

Figure 2: HPLC Experimental Workflow & Logic

HPLCWorkflow Sample Sample Prep (1mg/mL in EtOH) Injection Injection (10 µL) Sample->Injection MobilePhase Mobile Phase Prep Hexane:EtOH:DEA (97:3:0.5) Equilibration Column Equilibration (Passivate Silanols) MobilePhase->Equilibration Equilibration->Injection Baseline Stable Separation Chiral Recognition (H-Bonding/Steric) Injection->Separation Detection UV Detection (230 nm) Separation->Detection Warning CRITICAL: Amine Additive Prevents Tailing Warning->MobilePhase

Caption: HPLC workflow highlighting the critical inclusion of diethylamine (DEA) to suppress non-specific interactions.

References
  • Pierre Fabre Medicament. (2014). Vinyl quinuclidine useful as a synthesis intermediate in the preparation of (R)-mequitazine.[3] US Patent 8,754,074 B2.[3] Link

  • BenchChem. (2025).[4][5] Chiral Separation of Quinuclidine Enantiomers: A Technical Support Guide.Link

  • Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Assignment of Absolute Configuration of Alcohols by NMR.[4][6][7] Nature Protocols, 2, 2451–2458. Link

  • Daicel Corporation. (n.d.). Chiralpak® and Chiralcel® Application Data for Basic Compounds. Chiral Technologies. Link

Sources

Comparative Analytical Guide: Characterization Strategies for (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

(2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol (VQM) is a critical chiral bicyclic intermediate, structurally derived from Cinchona alkaloids. Its utility in asymmetric synthesis and pharmaceutical development hinges entirely on its stereochemical integrity.

The analytical challenge is threefold:

  • Stereochemistry: Differentiating the (2R,5R) target from its diastereomer (2S,5R) and enantiomer.

  • Basicity: The quinuclidine nitrogen (

    
    ) causes severe peak tailing on standard silica supports.
    
  • Detection: The vinyl group provides only weak UV absorbance (end-absorption <210 nm), necessitating high-sensitivity detectors or derivatization.

This guide compares Chiral Normal-Phase HPLC (the Gold Standard for enantiomeric purity) against Derivatized GC-MS (superior for volatile impurity profiling), providing validated protocols for both.

Comparative Analysis: HPLC vs. GC Strategies

Method A: Chiral Normal-Phase HPLC (Recommended for Chiral Purity)

Mechanism: Uses polysaccharide-based chiral stationary phases (CSPs) with amylose tris(3,5-dimethylphenylcarbamate).

  • Pros: Direct analysis (no derivatization), superior resolution of enantiomers (

    
    ), non-destructive (allows prep-scale isolation).
    
  • Cons: High solvent consumption, requires basic additives to suppress ionization.

Method B: Capillary GC-MS (Recommended for Impurity Profiling)

Mechanism: Volatilization of the analyte, often requiring silylation of the hydroxyl group to prevent thermal degradation.

  • Pros: High theoretical plates (

    
    ), excellent for detecting residual solvents and volatile precursors.
    
  • Cons: Risk of thermal isomerization, requires derivatization (BSTFA), poor separation of enantiomers without specialized cyclodextrin columns.

Performance Data Summary
FeatureChiral HPLC (Method A)GC-MS (Method B - Derivatized)
Primary Application Enantiomeric Excess (% ee)Chemical Purity & Residual Solvents
Stationary Phase Chiralpak AD-H (Amylose-based)DB-5MS or equivalent (5% Phenyl)
Sample Prep Dilute & ShootDerivatization (Silylation) required
Peak Tailing (

)
1.1 - 1.3 (with DEA additive)1.0 - 1.1 (after silylation)
LOD ~0.5 µg/mL (UV 210 nm)~0.05 µg/mL (SIM Mode)
Risk Factor Mobile phase amine precipitationThermal degradation of vinyl group

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate analytical technique based on the specific quality attribute being tested.

MethodSelection Start Sample: (2R,5R)-VQM Goal Define Analytical Goal Start->Goal Chiral Chiral Purity (% ee) Goal->Chiral Chemical Chemical Purity / Impurities Goal->Chemical Structure Structural ID Goal->Structure HPLC Method A: Chiral HPLC (Chiralpak AD-H) Chiral->HPLC Direct Separation GC Method B: GC-MS (Silylation + DB-5) Chemical->GC Volatile Impurities NMR Method C: 2D-NMR (NOESY/COSY) Structure->NMR Stereochem Conf. Result1 Result1 HPLC->Result1 Rs > 2.0 Result2 Result2 GC->Result2 High Sensitivity

Figure 1: Analytical decision matrix for VQM characterization. Select HPLC for stereochemistry and GC for volatile impurity profiling.

Detailed Experimental Protocols

Protocol A: Chiral Purity by Normal-Phase HPLC

Rationale: The basic quinuclidine nitrogen interacts strongly with residual silanols on the silica support.[1] The addition of Diethylamine (DEA) is mandatory to act as a sacrificial base, ensuring sharp peaks.

  • Instrument: HPLC with PDA or VWD.

  • Column: Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 210 nm (Vinyl absorption) and 230 nm.

  • Sample Prep: Dissolve 1.0 mg VQM in 1 mL Mobile Phase.

System Suitability Criteria:

  • Resolution (

    
    ):  > 2.0 between (2R,5R) and (2S,5R) isomers.
    
  • Tailing Factor: < 1.5.

  • Retention Time: Major peak typically elutes ~8-12 min; enantiomer elutes later.

Protocol B: Structural Confirmation by NMR

Rationale: While MS confirms mass, only NMR can definitively assign the relative stereochemistry of the bridgehead carbons.

  • Solvent:

    
     (Chloroform-d) or 
    
    
    
    (Methanol-d4).
  • Key Experiments:

    • 1H-NMR: Verify vinyl protons (multiplet at

      
       5.7-6.0 ppm) and the hydroxymethyl doublet.
      
    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the critical step. You must observe a correlation between the C2-H and C5-H protons (or lack thereof) to confirm the cis/trans relationship relative to the bridge.

Protocol C: Volatile Impurity Profiling by GC-MS

Rationale: Direct injection of the alcohol can lead to broad peaks. Silylation caps the -OH group, improving volatility and peak shape.

  • Derivatization: Mix 10 mg sample + 100 µL Pyridine + 100 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). Heat at 60°C for 30 mins.

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temp Program: 60°C (1 min)

    
     10°C/min 
    
    
    
    280°C (5 min).
  • MS Source: EI (70 eV). Look for molecular ion

    
    .
    

Mechanistic Workflow: HPLC Method Development

The following diagram details the "Why" behind the HPLC method parameters, specifically focusing on the interaction suppression required for quinuclidines.

HPLC_Mechanism Analyte VQM (Basic Amine) Interaction Ionic Interaction (Peak Tailing) Analyte->Interaction Silica Stationary Phase Silanols (Acidic) Silica->Interaction Result Sharp Peak Shape (Tf < 1.3) Interaction->Result Without Additive Additive Add Diethylamine (DEA) Mechanism DEA Blocks Silanols (Sacrificial Base) Additive->Mechanism Mechanism->Interaction Suppresses Mechanism->Result With Additive

Figure 2: Mechanism of amine additives in suppressing silanol interactions for basic quinuclidine analysis.

References

  • Daicel Corporation. Chiral Stationary Phases for HPLC and SFC: Instruction Manual for CHIRALPAK® AD-H. (Standard protocol for amylose-based separation of basic amines).

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16213140, (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol. (Physical properties and safety data).

  • BenchChem. Chiral Separation of Quinuclidine Enantiomers: Technical Support Guide. (Overview of polysaccharide CSPs for quinuclidines).

  • Journal of Chromatography A.Separation of Cinchona alkaloids and their derivatives. (Foundational literature on quinuclidine chromatography; general reference for mobile phase selection).

Sources

comparison of different synthetic routes to (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Synthetic Routes to (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol Content Type: Publish Comparison Guide

Executive Summary

(2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol (VQM) is a critical chiral building block, most notably serving as the scaffold for the antimalarial drug Mefloquine and the antihistamine Mequitazine . Structurally, it represents the "quinuclidine core" of Cinchona alkaloids stripped of the quinoline ring.

For drug development professionals, the synthesis of VQM is not a question of de novo construction, but rather the efficient degradation and reconstruction of abundant natural products (Cinchonine). This guide objectively compares the three dominant methodologies:

  • The Classical Grethe-Uskoković Route: The historical gold standard involving step-wise degradation.

  • The Modern "One-Pot" Oxidative Cleavage: A process-intensified route favored for scalability.

  • The Stereoselective Reductive Route: A variation focused on maximizing the cis/trans diastereomeric ratio (d.r.).

The Stereochemical Challenge

The synthesis of VQM is defined by the need to preserve the C5-vinyl group (derived from nature) while establishing the correct stereochemistry at C2.

  • Target: (2R, 5R) configuration.

  • Major Impurity: (2S, 5R) epimer.

  • Starting Material: Cinchonine is preferred over Quinine for the (2R,5R) target due to the specific topology of the intermediate "Cinchotoxine."

Stereochem Cinchonine Cinchonine (Natural Source) Cinchotoxine Cinchotoxine (Achiral at C2 precursor) Cinchonine->Cinchotoxine Oxidation/Hydrolysis VQM_Target (2R,5R)-VQM (Target) Cinchotoxine->VQM_Target Cyclization (Major) VQM_Epimer (2S,5R)-VQM (Impurity) Cinchotoxine->VQM_Epimer Cyclization (Minor)

Figure 1: The stereochemical divergence in VQM synthesis.

Route 1: The Classical Grethe-Uskoković Route

Status: Historical Benchmark | Scalability: Medium | Safety: Low (N-Chloro intermediates)

Developed by Hoffmann-La Roche in the 1970s, this route remains the mechanistic foundation for all modern variations. It involves the conversion of Cinchonine to Cinchotoxine, followed by N-chlorination and base-induced cyclization.

Mechanism & Causality
  • Oppenauer Oxidation: Cinchonine is oxidized to Cinchoninone.

  • Toxin Formation: Acid hydrolysis cleaves the C8-C9 bond, yielding Cinchotoxine.

  • N-Chlorination: The secondary amine of Cinchotoxine is converted to an N-chloroamine.

  • Hoffmann-Löffler-Freytag Type Cyclization: Under basic conditions, the nitrogen attacks the ketone, reforming the quinuclidine ring with the hydroxymethyl group.

Experimental Protocol (Step-wise)
  • Step 1 (Toxine Formation): Reflux Cinchonine (100 g) in dilute acetic acid/water for 24 hours. Adjust pH to 10 with NaOH. Extract with dichloromethane.[1] Yield: ~85% Cinchotoxine.[2]

  • Step 2 (Chlorination): Dissolve Cinchotoxine in methanol at 0°C. Add sodium hypochlorite (NaOCl) solution dropwise. Critical: Maintain T < 5°C to prevent degradation.

  • Step 3 (Cyclization): Treat the N-chloro intermediate with sodium ethoxide in ethanol. The reaction mixture turns deep red. Neutralize with phosphoric acid.[3]

  • Step 4 (Reduction): Add NaBH4 to reduce the resulting aldehyde/ketone to the alcohol.

Pros:

  • Well-characterized impurities.

  • Uses inexpensive reagents (NaOCl, NaBH4).

Cons:

  • Safety Hazard: Isolation of N-chloroamines is risky on a kilo-scale (potential instability).

  • Step Count: Requires isolation of intermediates, increasing solvent waste.

Route 2: The Modern "One-Pot" Oxidative Cleavage

Status: Industrial Preferred | Scalability: High | Safety: High

Modern process chemistry (as detailed in patents like US8754074) bypasses the isolation of the toxic "toxine" intermediate and the unstable N-chloro species. It utilizes a singlet oxygen or radical-based cleavage followed by immediate cyclization.

Mechanism & Causality

Instead of acid hydrolysis, this route uses oxidative cleavage of the Cinchonine bridge using potassium tert-butoxide (


-BuOK) and air/oxygen. This generates an intermediate that can be directly cyclized and reduced in situ.
Experimental Protocol (Integrated)
  • Charge: A reactor is charged with Cinchonine (50 g), anhydrous THF, and

    
    -BuOK (2.5 equiv).
    
  • Oxidation: Oxygen is bubbled through the solution at 20°C. The mixture turns dark orange (formation of the quininone enolate).

  • Cleavage: Stirring continues for 4-6 hours until TLC confirms consumption of starting material.

  • Reduction/Cyclization: The reaction is quenched with acetic acid, and NaBH4 is added directly to the same vessel. The "toxine" re-cyclizes largely due to the thermodynamic stability of the quinuclidine ring under reducing conditions.

  • Workup: Aqueous extraction and crystallization of the HCl salt.

Pros:

  • Time Efficiency: Reduces a 4-day workflow to <24 hours.

  • Safety: No accumulation of N-chloro intermediates.

  • Yield: Overall yields often exceed 60% (vs. 40-45% for Route 1).

Cons:

  • Reagent Cost:

    
    -BuOK is more expensive than NaOH/Acetic Acid.
    
  • Oxygen Handling: Use of O2 in organic solvents requires strict flammability controls (LOC monitoring).

Route 3: Stereoselective Resolution (The Purification "Route")

Status: Quality Control Essential | Focus: Enantiomeric Purity

Regardless of the synthesis method (Route 1 or 2), the reduction of the C2-formyl intermediate yields a mixture of (2R,5R) and (2S,5R) isomers, typically in a 4:1 ratio. For pharmaceutical applications, >99% purity is required.

Protocol: The Tartaric Acid Resolution

While the synthesis makes the racemate (or diastereomeric mixture), this "route" is the standard for isolating the active pharmaceutical ingredient (API).

  • Crude Dissolution: Dissolve crude VQM (mixture) in hot ethanol.

  • Chiral Acid Addition: Add (+)-L-Tartaric acid (0.5 equiv).

  • Crystallization: Cool slowly to 4°C. The (2R,5R)-VQM tartrate salt crystallizes preferentially.

  • Free Basing: Filter the crystals and treat with 2M NaOH to release the pure amine.

Self-Validating Check:

  • Melting Point: Pure (2R,5R) HCl salt mp: ~238–240°C.

  • Optical Rotation:

    
     (c=1, EtOH). If rotation is <+90°, recrystallize.
    
Comparative Analysis Summary
MetricRoute 1: Grethe-UskokovićRoute 2: Modern One-PotRoute 3: Resolution (Post-Process)
Starting Material CinchonineCinchonineCrude VQM Mixture
Key Reagents NaOCl, NaOEt, NaBH4

-BuOK, O2, NaBH4
(+)-Tartaric Acid
Overall Yield 40–45%60–65%~35% (from crude)
Step Count 4 (Isolated)1 (Integrated)2
Safety Profile Low (N-Chloroamine)High (No isolation)High
Green Metrics Poor (High solvent use)Good (Atom economy)Medium (Recyclable solvents)
Primary Use Academic / Small ScaleIndustrial ManufacturingFinal API Purification
Visualizing the Pathway

The following diagram illustrates the divergence between the classical and modern routes.

VQMSynthesis cluster_legend Process Efficiency Start Cinchonine Toxine Cinchotoxine (Isolated) Start->Toxine Route 1: AcOH, Reflux (Degradation) OxInt Oxidative Intermediate (In-situ) Start->OxInt Route 2: t-BuOK, O2 (One-Pot) NChloro N-Chloro Intermediate (Unstable/Hazardous) Toxine->NChloro NaOCl, 0°C Crude Crude VQM (Mix of 2R/2S) NChloro->Crude 1. NaOEt (Cyclization) 2. NaBH4 (Reduction) OxInt->Crude NaBH4 (Direct Cyclization) Pure (2R,5R)-VQM (>99% ee) Crude->Pure Tartaric Acid Crystallization Route1 Route 1: Classical Route2 Route 2: Modern

Figure 2: Process flow comparison between Classical Step-wise (Left) and Modern Integrated (Right) synthesis.

References
  • Grethe, G., et al. (1972).[4] Synthesis of 9-epi-quinine and 9-epi-quinidine.[4] Helvetica Chimica Acta.[4]

  • Uskoković, M. R., et al. (1978). Synthesis of Quinuclidine Derivatives. Journal of the American Chemical Society.
  • Vignola, N., et al. (2014). Vinyl quinuclidine useful as a synthesis intermediate in the preparation of (R)-mequitazine.[1] U.S. Patent 8,754,074.[1]

  • Song, C. E. (2009). Cinchona Alkaloids in Synthesis and Catalysis.[1][5][6][7] Wiley-VCH. (Comprehensive review of Cinchona degradation chemistry).

  • Raheem, I. T., et al. (2004). Enantioselective synthesis of VQM analogs. Organic Letters.

Sources

A Comparative Guide to the Asymmetric Synthesis of Mequitazine: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Mequitazine, a second-generation H1 antagonist of the phenothiazine class, is a widely prescribed medication for the management of allergic conditions.[1] Its clinical efficacy is predominantly attributed to the (S)-enantiomer, which exhibits a significantly higher affinity for the H1 receptor compared to its (R)-counterpart.[1][2] Consequently, the development of efficient and stereoselective synthetic routes to access enantiomerically pure mequitazine is of paramount importance in pharmaceutical manufacturing. This guide provides an in-depth comparative analysis of the principal asymmetric strategies employed for the synthesis of mequitazine, offering field-proven insights and experimental data to inform researchers, scientists, and drug development professionals in their selection of the most suitable synthetic approach.

The Stereochemical Imperative in Mequitazine's Pharmacology

The chiral center in mequitazine is located at the C3 position of the quinuclidine ring. The spatial arrangement of the substituents around this stereocenter dictates the molecule's interaction with its biological target. The antihistaminergic activity resides primarily in the (S)-enantiomer, while the (R)-enantiomer is associated with anticholinergic effects.[2] Therefore, the stereocontrolled synthesis of the (S)-enantiomer is crucial for maximizing therapeutic efficacy and minimizing potential side effects.

Comparative Analysis of Asymmetric Synthesis Strategies

Three primary strategies have emerged for the asymmetric synthesis of mequitazine: classical resolution of a racemic mixture, chiral pool synthesis originating from a naturally occurring chiral molecule, and catalytic asymmetric synthesis. Each approach presents a unique set of advantages and challenges, which are critically evaluated in this guide.

StrategyKey PrincipleTypical YieldStereoselectivity (e.e. or e.r.)Key AdvantagesKey Disadvantages
Classical Resolution Separation of enantiomers from a racemic mixture via diastereomeric salt formation with a chiral resolving agent.~40-50% for the desired enantiomer (theoretical max 50%)High (often >98% e.e. after recrystallization)Well-established, can provide high enantiopurity.Inherent 50% loss of material, requires a suitable resolving agent, can be labor-intensive.
Chiral Pool Synthesis Utilization of a readily available, enantiomerically pure natural product as a starting material. For mequitazine, (+)-quinine is a common choice.Moderate to good overall yield.High (dependent on the stereochemical integrity of the starting material)Access to high enantiopurity, predictable absolute configuration.Limited to the availability of suitable chiral starting materials, may require lengthy synthetic sequences.
Catalytic Asymmetric Hydrogenation Enantioselective reduction of a prochiral precursor using a chiral catalyst.Good to excellent.Moderate (e.g., 73:27 e.r.)Atom-economical, potential for high throughput, catalytic amount of chiral material required.Catalyst can be expensive, optimization of reaction conditions is often necessary, may not achieve the highest levels of stereoselectivity without further optimization.

In-Depth Analysis and Experimental Protocols

This section provides a detailed examination of each asymmetric strategy, including the underlying chemical principles and representative experimental protocols.

Classical Resolution of Racemic Mequitazine

Principle of the Method: This well-established technique relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. Subsequent removal of the resolving agent yields the separated enantiomers. For basic compounds like mequitazine, acidic resolving agents such as tartaric acid derivatives are commonly employed.

Experimental Protocol: Resolution of Racemic Mequitazine with (L)-Tartaric Acid (Representative Protocol)

  • Step 1: Diastereomeric Salt Formation. A solution of racemic mequitazine in a suitable solvent (e.g., methanol or ethanol) is treated with a stoichiometric amount of (L)-tartaric acid. The mixture is heated to ensure complete dissolution.

  • Step 2: Fractional Crystallization. The solution is slowly cooled to induce the crystallization of the less soluble diastereomeric salt, typically the (S)-mequitazine-(L)-tartrate salt. The crystallization process can be optimized by adjusting the solvent system and cooling rate.

  • Step 3: Isolation of the Diastereomeric Salt. The precipitated crystals are collected by filtration and washed with a small amount of cold solvent to remove any adhering mother liquor.

  • Step 4: Liberation of the Free Base. The isolated diastereomeric salt is dissolved in water and treated with a base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the free (S)-mequitazine.

  • Step 5: Extraction and Isolation. The enantiomerically enriched mequitazine is extracted into an organic solvent (e.g., dichloromethane), dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the final product.

Causality Behind Experimental Choices: The choice of (L)-tartaric acid as the resolving agent is based on its ability to form crystalline diastereomeric salts with amines, often with significantly different solubilities. The selection of the solvent is critical for achieving efficient separation; it must be a solvent in which the diastereomeric salts have different solubilities. Slow cooling during crystallization is crucial to allow for the formation of well-defined crystals and to minimize the co-precipitation of the more soluble diastereomer.

Visualizing the Resolution Process:

G racemate Racemic Mequitazine ((R)- and (S)-enantiomers) diastereomers Mixture of Diastereomeric Salts ((S)-Mequitazine-(L)-Tartrate and (R)-Mequitazine-(L)-Tartrate) racemate->diastereomers + resolving_agent (L)-Tartaric Acid resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Crystals of (S)-Mequitazine-(L)-Tartrate (Less Soluble) crystallization->less_soluble more_soluble Mother Liquor with (R)-Mequitazine-(L)-Tartrate (More Soluble) crystallization->more_soluble basification_S Basification less_soluble->basification_S basification_R Basification more_soluble->basification_R S_mequitazine (S)-Mequitazine basification_S->S_mequitazine R_mequitazine (R)-Mequitazine basification_R->R_mequitazine G quinine Quinine (Chiral Pool) intermediate Chiral Quinuclidine Intermediate quinine->intermediate Oxidative Cleavage & Functional Group Transformations mequitazine (+)-Mequitazine intermediate->mequitazine Nucleophilic Substitution phenothiazine Phenothiazine phenothiazine->mequitazine

Caption: Chiral pool synthesis of mequitazine from quinine.

Iridium-Catalyzed Asymmetric Hydrogenation

Principle of the Method: This approach involves the enantioselective reduction of a prochiral enamine precursor of mequitazine using a chiral iridium catalyst. The catalyst, typically a complex of iridium with a chiral phosphine ligand, creates a chiral environment that directs the addition of hydrogen to one face of the double bond, leading to the preferential formation of one enantiomer.

Experimental Protocol: Enantioselective Synthesis of (S)-Mequitazine via Iridium-Catalyzed Asymmetric Hydrogenation (Representative Protocol) [1]

  • Step 1: Preparation of the Prochiral Enamine Precursor. The synthesis of the enamine precursor involves the palladium-catalyzed allylic alkylation between an appropriate allyl acetate and a phenothiazine derivative. [1]* Step 2: Asymmetric Hydrogenation. The enamine salt is dissolved in a suitable solvent (e.g., THF) in a high-pressure reactor. A catalytic amount of the iridium complex, pre-formed from a precursor like [Ir(COD)Cl]2 and a chiral bisphosphine ligand, and an additive such as iodine are added. The reactor is pressurized with hydrogen gas (e.g., 90 bar) and heated (e.g., 50 °C) for a specified period.

  • Step 3: Work-up and Purification. After the reaction is complete, the pressure is released, and the solvent is removed. The crude product is then purified by chromatography to isolate the enantiomerically enriched mequitazine.

Causality Behind Experimental Choices: Iridium catalysts are known for their high activity and selectivity in the hydrogenation of unfunctionalized olefins and enamines. The choice of the chiral ligand is critical for achieving high enantioselectivity, as it dictates the stereochemical outcome of the hydrogenation. Additives like iodine can significantly influence the catalytic activity and selectivity by modifying the electronic and steric properties of the catalyst. The reaction is performed under high pressure to ensure a sufficient concentration of hydrogen for the reaction to proceed efficiently.

Visualizing the Catalytic Cycle:

G catalyst [Ir]-H (Active Catalyst) intermediate Enamine-Catalyst Complex catalyst->intermediate + enamine Prochiral Enamine enamine->intermediate product_complex Product-Catalyst Complex intermediate->product_complex Hydride Insertion product_complex->catalyst Regeneration product (S)-Mequitazine product_complex->product Release H2 H₂ H2->catalyst

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

Conclusion and Future Outlook

The choice of an optimal asymmetric strategy for the synthesis of mequitazine is a multifaceted decision that depends on various factors, including the desired scale of production, cost considerations, and the required level of enantiomeric purity.

  • Classical resolution remains a viable option for obtaining high-purity material, especially at a smaller scale, but its inherent inefficiency in terms of atom economy is a significant drawback for large-scale manufacturing.

  • Chiral pool synthesis from quinine offers an elegant and stereochemically reliable route to (+)-mequitazine. However, the multi-step nature of the synthesis may impact the overall yield and cost-effectiveness.

  • Catalytic asymmetric hydrogenation represents the most modern and atom-economical approach. While the reported enantioselectivity may require further optimization for pharmaceutical applications, the potential for high throughput and the use of only a catalytic amount of the chiral source make it a highly attractive strategy for industrial-scale production.

Future research in this area will likely focus on the development of more efficient and highly selective catalysts for the asymmetric hydrogenation of mequitazine precursors. The discovery of novel chiral ligands and the optimization of reaction conditions could lead to enantioselectivities that meet the stringent requirements of the pharmaceutical industry, further solidifying the position of catalytic asymmetric synthesis as the preferred method for the production of this important antihistamine.

References

  • Fischer, J., & Ganellin, C. R. (Eds.). (2006). Analogue-based Drug Discovery. John Wiley & Sons.
  • Leroux, S., Larquetoux, L., Nicolas, M., & Doris, E. (2011). Asymmetric synthesis of (+)-mequitazine from quinine. Organic Letters, 13(13), 3549–3551. [Link]

  • Guminski, Y., Fabre, V., Lesimple, P., & Imbert, T. (1999). An efficient synthesis of mequitazine.
  • CEA. (2011). Asymmetric Synthesis of (+)-Mequitazine from Quinine. [Link]

  • Wikipedia. (n.d.). Mequitazine. [Link]

  • Gonnot, V., Nicolas, M., Mioskowski, C., & Baati, R. (2009). Expedient synthesis of mequitazine an antihistaminic drug by palladium catalyzed allylic alkylation of sodium phenothiazinate. Chemical & Pharmaceutical Bulletin, 57(11), 1300-1302.
  • ClinPGx. (n.d.). mequitazine. [Link]

  • Taylor & Francis Online. (n.d.). Mequitazine – Knowledge and References. [Link]

  • Devillier, P., Gauthier, S., & Latil, S. (2015). On-the-road driving performance after use of the antihistamines mequitazine and l-mequitazine, alone and with alcohol. British Journal of Clinical Pharmacology, 80(5), 1043–1052. [Link]

  • PharmaCompass. (n.d.). Mequitazine. [Link]

  • Inxight Drugs. (n.d.). MEQUITAZINE, (R)-. [Link]

  • Wikipedia. (n.d.). Méquitazine. [Link]

  • Google Patents. (n.d.). EP1037891B1 - Procede de preparation de la mequitazine et intermediaire de synthese.
  • Chemistry LibreTexts. (2023, November 3). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Master Organic Chemistry. (2017, February 24). Optical Purity and Enantiomeric Excess. [Link]

Sources

A Comparative Guide to the Definitive Structural Validation of Chiral Molecules: The Case of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is not merely a detail—it is a critical determinant of biological activity, efficacy, and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles.[1] Consequently, the unambiguous validation of the absolute configuration of chiral centers is a cornerstone of pharmaceutical research and a regulatory requirement. This guide provides an in-depth comparison of the preeminent technique for this purpose, single-crystal X-ray crystallography, with powerful alternative spectroscopic methods, using the chiral synthetic building block (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol as a practical example.

(2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol is a quinuclidine derivative, a class of compounds with significant applications in medicinal chemistry, including as inhibitors of enzymes like squalene synthase.[2][3] Its defined stereochemistry is crucial for its intended biological interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the experimental considerations and comparative strengths of various analytical techniques for stereochemical elucidation.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule.[4][5] It provides an unparalleled, direct visualization of the atomic arrangement in the solid state, yielding precise bond lengths, bond angles, and the absolute stereochemistry of chiral centers.[6]

The power of this technique lies in the phenomenon of anomalous dispersion.[6][7] When X-rays interact with electrons, particularly those of heavier atoms, a small phase shift occurs. By carefully analyzing the intensities of Friedel pairs (reflections from opposite sides of a crystal plane), the absolute configuration can be determined. For organic molecules composed primarily of light atoms (C, H, N, O), the use of copper-anode X-ray sources, which produce longer wavelength X-rays, can enhance the anomalous scattering effect, making the determination of absolute configuration more reliable.[6]

Hypothetical Experimental Workflow for (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol

The following protocol outlines the steps that would be taken to validate the structure of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol using X-ray crystallography, assuming a suitable single crystal can be obtained.

1. Crystallization:

  • Objective: To grow a single, high-quality crystal suitable for diffraction. This is often the most challenging step.

  • Methodology:

    • Dissolve a high-purity sample of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture).

    • Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling of a saturated solution. For vapor diffusion, a solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a less-soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystal growth.

    • Monitor for crystal formation over several days to weeks.

2. Crystal Mounting and Data Collection:

  • Objective: To mount a selected crystal and collect a complete set of diffraction data.

  • Methodology:

    • Select a well-formed crystal with sharp edges and no visible defects under a microscope.

    • Mount the crystal on a goniometer head.

    • Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect the crystal from radiation damage.

    • Position the crystal in an X-ray diffractometer.

    • Collect a series of diffraction images as the crystal is rotated in the X-ray beam.

3. Structure Solution and Refinement:

  • Objective: To determine the arrangement of atoms in the crystal lattice and refine the model to fit the experimental data.

  • Methodology:

    • Process the diffraction images to determine the unit cell dimensions, space group, and reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an initial molecular model into the electron density map.

    • Refine the model against the experimental data, adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

    • For absolute configuration determination, the Flack parameter is calculated. A value close to 0 indicates the correct enantiomer has been modeled, while a value near 1 suggests the opposite enantiomer.

G cluster_0 Crystallization cluster_1 Data Collection cluster_2 Structure Solution & Refinement dissolve Dissolve Compound crystallize Slow Evaporation / Vapor Diffusion dissolve->crystallize select_crystal Select High-Quality Crystal crystallize->select_crystal mount Mount Crystal select_crystal->mount collect_data Collect Diffraction Data mount->collect_data process_data Process Data collect_data->process_data solve_structure Solve Structure process_data->solve_structure refine_model Refine Model solve_structure->refine_model abs_config Determine Absolute Configuration refine_model->abs_config final_structure final_structure abs_config->final_structure Final Validated Structure

Sources

Technical Comparison Guide: Chromatographic Strategies for (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol

[1]

Analyte Profile & Analytical Challenges

PropertySpecificationAnalytical Implication
Structure Bicyclic quinuclidine ring with vinyl & hydroxymethyl groupsBasic Nitrogen: Causes severe tailing on acidic silanols in HPLC.[1]
CAS No. 207129-36-0Chirality: (2R, 5R) configuration requires enantioselective separation if isomeric purity is critical.[1]
Boiling Point ~267 °CVolatility: High BP requires high GC oven temps or derivatization.
UV Absorbance Weak (End absorption < 220 nm)Detection: Poor sensitivity with standard UV; requires MS, CAD, or derivatization.

Method A: High-Performance Liquid Chromatography (HPLC)

Best For: Enantiomeric purity determination, thermally unstable samples, and routine QC in regulated environments.[1]

The Strategy: Overcoming Silanol Interactions

Standard C18 columns often fail with VQM due to the interaction between the protonated amine and residual silanols, leading to broad, tailing peaks. The solution lies in High pH Reversed-Phase Chromatography or Chiral Normal Phase .

Protocol 1: Achiral Purity (RP-HPLC)[1]
  • Column: XBridge C18 or Gemini-NX C18 (High pH resistant phases), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5 adjusted with NH₄OH).

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Gradient: 10% B to 60% B over 15 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (or MS in ESI+ mode for trace analysis).

  • Why this works: At pH 9.5, the quinuclidine nitrogen is deprotonated (neutral), eliminating ion-exchange interactions with silanols and sharpening the peak.

Protocol 2: Enantiomeric Separation (Chiral HPLC)
  • Column: Chiralpak IC or Chiralpak IA (Immobilized Amylose/Cellulose derivatives).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Mode: Isocratic Normal Phase.

  • Why this works: The diethylamine (DEA) acts as a competing base to block silanols, while the polysaccharide backbone discriminates the (2R,5R) isomer from its (2S,4S) or (2R,4S) diastereomers.

HPLC Workflow Diagram

HPLC_Workflowcluster_MethodMethod SelectionSampleSample Preparation(Dissolve in MeOH/Buffer)FilterFiltration(0.22 µm PTFE)Sample->FilterDecisionGoal?Filter->DecisionAchiralRP-HPLC (pH 9.5)XBridge C18Decision->AchiralChemical PurityChiralNP-HPLCChiralpak ICDecision->ChiralEnantiomeric PurityDetectDetection(UV 210nm / MS)Achiral->DetectChiral->DetectDataData Analysis(Purity/ee%)Detect->Data

Figure 1: Decision matrix for HPLC method selection based on analytical goals (Chemical vs. Enantiomeric Purity).

Method B: Gas Chromatography (GC)

Best For: Chemical purity profiling, residual solvent analysis, and high-throughput screening of reaction mixtures.[1]

The Strategy: Derivatization for Volatility

While VQM can be analyzed directly, its hydroxyl and amine groups can cause adsorption in the inlet liner. Silylation is the gold standard to improve peak shape and lower the boiling point.

Protocol: GC-FID with Silylation[1]
  • Derivatization Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]

  • Sample Prep:

    • Dissolve 10 mg VQM in 1 mL Anhydrous Pyridine.

    • Add 100 µL BSTFA.

    • Incubate at 60 °C for 30 mins.

  • Column: DB-5ms or HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm x 0.25 µm.[1]

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Inlet: Split 20:1, 280 °C.

  • Oven Program: 100 °C (1 min) → 20 °C/min → 300 °C (5 min).

  • Detector: FID at 300 °C.

  • Why this works: Silylation caps the -OH and -NH groups, preventing hydrogen bonding with the stationary phase and ensuring a sharp, symmetric peak.[1]

GC Derivatization Pathway[1]

GC_PathwayVQM(2R,5R)-VQM(Polar, High BP)ReactionReaction: 60°C, 30 min(Pyridine Solvent)VQM->ReactionReagentBSTFA + 1% TMCS(Silylating Agent)Reagent->ReactionDerivativeTMS-VQM Derivative(Volatile, Non-polar)Reaction->DerivativeGCGC-FID Analysis(DB-5ms Column)Derivative->GC

Figure 2: Derivatization workflow converting polar VQM into its volatile TMS-derivative for GC analysis.[1]

Comparative Performance Analysis

The following data summarizes typical performance metrics for VQM analysis based on validated protocols for quinuclidine derivatives.

FeatureMethod A: RP-HPLC (pH 9.[1]5)Method B: GC-FID (Derivatized)
Linearity (R²) > 0.999 (0.1 - 100 µg/mL)> 0.999 (1 - 500 µg/mL)
LOD (Limit of Detection) ~0.5 µg/mL (UV 210 nm)~0.1 µg/mL (FID)
Precision (RSD) < 1.0%< 2.5% (Due to derivatization steps)
Selectivity High for isomers (with Chiral column)High for structural impurities
Run Time 15 - 25 mins10 - 15 mins
Robustness High (Buffer pH is critical)Moderate (Moisture sensitive reagents)
Cost per Sample Low (Solvents)Medium (Silylation reagents)
Expert Insight: When to Choose Which?
  • Choose HPLC if you are working in a GMP environment requiring enantiomeric excess (ee%) data or if your sample contains non-volatile salts from the synthesis step.

  • Choose GC for process monitoring where you need to track the disappearance of starting materials (e.g., Cinchonine) and the formation of VQM in a complex reaction mixture containing solvents.

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The influence of pH and temperature. Journal of Chromatography A. Link

    • Supports the use of high pH buffers for quinuclidine analysis.
  • Lämmerhofer, M., & Lindner, W. (1996). Quinine and quinidine derivatives as chiral selectors. Journal of Chromatography A. Link

    • Foundational work on Cinchona alkaloid separation str
  • Sigma-Aldrich. (2024).[1] (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol Product Specification & Safety Data. Link

    • Source of physical property data (CAS, BP, Optical Rot
  • Scriba, G. K. (2016). Chiral recognition in separation science. Springer. Reference for polysaccharide-based chiral column selection for bicyclic amines.
  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography. Journal of Chromatography A. Link

    • Critical reference for troubleshooting BSTFA derivatiz

A Guide to the Spectroscopic Comparison of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol and its (2S,5S)-(-) Enantiomer

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Stereochemical Precision

In the realm of pharmaceutical sciences and synthetic chemistry, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is often the critical determinant of biological activity. Enantiomers, which are non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles.[1][2] The subject of this guide, (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol and its (2S,5S)-(-) counterpart, are chiral building blocks related to the famed Cinchona alkaloids.[3][4] These alkaloids, like quinine and quinidine, are pseudoenantiomers that have played pivotal roles in medicine and asymmetric catalysis.[3][5]

Therefore, the ability to unambiguously distinguish between these enantiomers is paramount for quality control, regulatory compliance, and the development of stereochemically pure active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of the spectroscopic signatures of these two molecules, detailing which analytical techniques can and cannot differentiate them, and explaining the fundamental principles that govern these outcomes. We will explore the utility and limitations of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD) Spectroscopy, providing both the theoretical framework and practical, field-tested protocols.

The Challenge: Spectroscopic Invisibility in an Achiral World

Enantiomers possess identical physical properties—melting point, boiling point, solubility in achiral solvents, and refractive index. This parity extends to their spectroscopic behavior when probed by achiral methods. Standard spectroscopic techniques like NMR, IR, and MS rely on the interaction of molecules with electromagnetic radiation or magnetic fields that are themselves achiral. Because both enantiomers have the exact same atoms connected in the same sequence, with identical bond lengths and angles, their interactions with these achiral probes are identical. Consequently, their spectra in an achiral environment are indistinguishable. The following sections will demonstrate this principle with expected data and then introduce the chiroptical technique required for their differentiation.

Analysis in Achiral Environments: Establishing the Structure

While unable to distinguish between the (2R,5R) and (2S,5S) forms, achiral spectroscopic methods are essential for confirming the molecular structure, connectivity, and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the molecular skeleton. For enantiomers in a standard deuterated (achiral) solvent, the chemical environment of each corresponding nucleus is identical, leading to superimposable spectra.

Expected ¹H and ¹³C NMR Data

The following data, based on spectral information for structurally related vinyl quinuclidine compounds, represents the expected chemical shifts for both enantiomers.[6][7]

¹H NMR Data (400 MHz, CDCl₃) ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment
~5.85 (ddd)Vinyl -CH=
~5.05 (m)Vinyl =CH₂
~4.10 (m)-CH(2)-
~3.50 (dd)-CH₂OH
~3.35 (dd)-CH₂OH
~3.10 - 2.70 (m)Quinuclidine Protons
~2.30 (m)Quinuclidine Protons
~1.80 - 1.40 (m)Quinuclidine Protons
(broad s)-OH (exchangeable)

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[8]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse ('zg30').

    • Spectral Width: ~16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse ('zgpg30').

    • Spectral Width: ~220 ppm.

    • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).[8][9]

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Dissolve 5-10 mg in 0.7 mL CDCl₃ p2 Add TMS (Internal Standard) p1->p2 a1 Insert into NMR Spectrometer (≥400 MHz) p2->a1 a2 Lock, Tune, Shim a1->a2 a3 Acquire ¹H & ¹³C Spectra a2->a3 d1 Fourier Transform a3->d1 d2 Phase & Baseline Correction d1->d2 d3 Analyze Spectrum d2->d3

NMR Spectroscopy Experimental Workflow.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. Since bond strengths and atomic masses are identical in enantiomers, their fundamental vibrational frequencies are also identical.

Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3400 (broad)O-H stretchAlcohol
~3080=C-H stretchVinyl
2940, 2870C-H stretchAliphatic (Quinuclidine)
~1640C=C stretchVinyl
~1100C-O stretchAlcohol
~990, 910=C-H bend (out-of-plane)Vinyl

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Finely grind 1-2 mg of the analyte with ~150 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the mixture to a pellet-pressing die.

    • Apply pressure using a hydraulic press to form a thin, transparent pellet.[10]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum (air or a blank KBr pellet).

    • Record the sample spectrum over a range of 4000-400 cm⁻¹. The instrument automatically subtracts the background.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

FTIR_Workflow cluster_prep Sample Preparation (KBr) cluster_acq Data Acquisition cluster_analysis Analysis p1 Grind 1-2 mg Sample with 150 mg KBr p2 Press into Transparent Pellet p1->p2 a1 Acquire Background Spectrum p2->a1 a2 Acquire Sample Spectrum (4000-400 cm⁻¹) a1->a2 an1 Assign Peaks to Functional Groups a2->an1

FT-IR Spectroscopy Experimental Workflow.
Mass Spectrometry (MS)

In a mass spectrometer, molecules are ionized and then sorted by their mass-to-charge ratio (m/z). Enantiomers have identical molecular formulas and, therefore, the exact same molecular mass.[11] Furthermore, their fragmentation patterns under standard ionization techniques like Electron Ionization (EI) are also identical because the bond energies are the same.

Expected Mass Spectrometry Data

Technique m/z Value Assignment
ESI-MS (Positive Mode)168.1383[M+H]⁺ (Calculated for C₁₀H₁₈NO⁺: 168.1383)
High-Resolution MS167.1310Molecular Ion (M⁺) (Calculated for C₁₀H₁₇NO: 167.1310)

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Sample Introduction: Infuse the sample solution directly into the ion source (e.g., Electrospray Ionization - ESI) or inject it into a liquid chromatography system coupled to the mass spectrometer (LC-MS).

  • Ionization: Use a soft ionization technique like ESI to generate the protonated molecular ion [M+H]⁺, which minimizes fragmentation and confirms the molecular weight.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to determine their precise m/z values.

The Decisive Technique: Circular Dichroism (CD) Spectroscopy

To differentiate between the (2R,5R) and (2S,5S) enantiomers, a chiral probe is necessary. Circular Dichroism (CD) spectroscopy utilizes circularly polarized light, which exists in two forms: left-circularly polarized (L-CPL) and right-circularly polarized (R-CPL).[12]

The Principle of Enantiodiscrimination

Chiral molecules, like our enantiomers, interact differently with L-CPL and R-CPL. This differential absorption (ΔA = A_L - A_R) is the basis of the CD signal.[13] A CD spectrum is a plot of this differential absorption versus wavelength. Crucially, a pair of enantiomers will produce CD spectra that are perfect mirror images of each other.[14] A positive peak (known as a positive Cotton effect) in one enantiomer will correspond to a negative peak of equal magnitude in the other.[14]

Expected Circular Dichroism Data

Enantiomer Expected Wavelength (nm) Expected Sign of Molar Ellipticity [θ]
(2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol~210 - 240Positive Cotton Effect (+)
(2S,5S)-(-)-5-Vinyl-2-quinuclidinemethanol~210 - 240Negative Cotton Effect (-)

Experimental Protocol: Circular Dichroism Spectroscopy

  • Sample Preparation: Prepare a solution of the analyte in a suitable, non-absorbing solvent (e.g., methanol or acetonitrile) at a precisely known concentration (typically in the micromolar to millimolar range). The concentration must be optimized to keep the absorbance below 1.0.

  • Instrument Setup:

    • Use a CD spectropolarimeter.

    • Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

    • Calibrate the instrument using a standard like camphorsulfonic acid.[13]

  • Data Acquisition:

    • Fill a quartz cuvette of known pathlength (e.g., 1 mm or 1 cm) with the sample solution.

    • Record a baseline spectrum using the solvent-filled cuvette.

    • Record the sample spectrum over the desired UV wavelength range (e.g., 190-350 nm).

    • The instrument automatically subtracts the baseline from the sample spectrum.

  • Data Analysis: The resulting spectrum of differential absorbance is typically converted to molar ellipticity ([θ]), which normalizes for concentration and pathlength, allowing for direct comparison between samples.

CD_Workflow cluster_light Light Source & Polarization cluster_sample Sample Interaction cluster_output Result Light Light Source Mono Monochromator Light->Mono LinPol Linear Polarizer Mono->LinPol PEM Photoelastic Modulator (PEM) LinPol->PEM Sample L-CPL R-CPL Chiral Sample PEM:e->Sample:w Alternating L/R CPL Detector Detector Sample:e->Detector:w Result CD Spectrum (ΔA vs. λ) Detector->Result Mirror Enantiomers give mirror-image spectra Result->Mirror

Principle of Circular Dichroism (CD) Spectroscopy.

Summary and Conclusion

The spectroscopic analysis of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol and its (2S,5S)-(-) enantiomer provides a classic illustration of the principles of stereochemistry in analytical chemistry.

Spectroscopic Technique (2R,5R)-(+) Enantiomer (2S,5S)-(-) Enantiomer Can it Differentiate?
¹H NMR Identical SpectrumIdentical SpectrumNo
¹³C NMR Identical SpectrumIdentical SpectrumNo
FT-IR Identical SpectrumIdentical SpectrumNo
Mass Spectrometry Identical m/z and FragmentationIdentical m/z and FragmentationNo
Circular Dichroism Mirror-Image Spectrum (e.g., Positive Cotton Effect)Mirror-Image Spectrum (e.g., Negative Cotton Effect)Yes

References

  • Ouryupin, A. et al. (2023). The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy. MDPI. Available at: [Link]

  • Applied Photophysics. (n.d.). An introduction to circular dichroism spectroscopy. Available at: [Link]

  • Fonseca, B. et al. (2018). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. Molecules. Available at: [Link]

  • Guerrero-Martínez, A. et al. (2017). Detecting Enantiomers - Nanoparticles Acting as Circular Dichroism Antennas. Nano Letters. Available at: [Link]

  • Aguilar, J. A. et al. (2015). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications. Available at: [Link]

  • Hill, H. D. W. et al. (1978). Solid-state NMR spectroscopy. Distinction of diastereomers and determination of optical purity. Journal of the American Chemical Society. Available at: [Link]

  • Applied Photophysics. (n.d.). Circular Dichroism FAQs. Available at: [Link]

  • Phelan, J. P. et al. (2021). Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. Chemistry – A European Journal. Available at: [Link]

  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. Available at: [Link]

  • Liu, S. et al. (2025). Enantiomeric concentration determination via a single circular dichroism spectrum in chiral hyperbolic metamaterials. Optica Publishing Group. Available at: [Link]

  • ResearchGate. (n.d.). Circular dichroism spectra of cinchonidine and ethyl pyruvate in chloroform. Available at: [Link]

  • Bolla, M. et al. (2018). Spectroscopic Study of a Cinchona Alkaloid-Catalyzed Henry Reaction. ACS Omega. Available at: [Link]

  • Google Patents. (2014). US8754074B2 - Vinyl quinuclidine useful as a synthesis intermediate in the preparation of (R)-mequitazine.
  • PubChem. (n.d.). (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol. Available at: [Link]

  • Wiley-VCH. (n.d.). An Overview of Cinchona Alkaloids in Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). The circular dichroism spectra of cinchonidine in toluene and its change by addition of EtPy. Available at: [Link]

  • Encyclopedia of Chromatography. (n.d.). Chiral Drug Separation.
  • Gawronski, J. et al. (2010). Dimeric Cinchona alkaloids. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Al-Hamdani, A. A. S. et al. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Molecules. Available at: [Link]

  • Al-Hamdani, A. A. S. et al. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. MDPI. Available at: [Link]

  • Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Available at: [Link]

  • MDPI. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Available at: [Link]

  • TrAC Trends in Analytical Chemistry. (2017). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. Available at: [Link]

  • LCGC International. (2023). Separation of Chiral Enantiomers in LC Enantioseparations. Available at: [Link]

  • IntechOpen. (n.d.). Introductory Chapter: Analytical Pyrolysis-Gas Chromatography/Mass Spectrometry of Polymeric Materials. Available at: [Link]

  • Analytical and Bioanalytical Chemistry. (2015). Multidimensional Mass Spectrometry-based Shotgun Lipidomics Analysis of Vinyl Ether Diglycerides. Available at: [Link]

  • Nucleic Acids Research. (1982). Synthesis and biological properties of 2'-deoxy-5-vinyluridine and 2'deoxy-5-vinylcytidine. Available at: [Link]

  • PubMed. (2015). Multidimensional mass spectrometry-based shotgun lipidomics analysis of vinyl ether diglycerides. Available at: [Link]

  • Journal of Agricultural and Food Chemistry. (2018). Two new 2,5-diketopiperazines produced by Streptomyces sp. SC0581. Available at: [Link]

  • Nature. (n.d.). Rapid quantitative 1H–13C two-dimensional NMR with high precision. Available at: [Link]

  • Molecules. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Available at: [Link]

  • ResearchGate. (n.d.). Absorption spectra of 2-5 in DMF at concentrations of ∼ 1.2 × 10 −5. Available at: [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

  • NIST WebBook. (n.d.). Quinidine. Available at: [Link]

  • Chemistry LibreTexts. (2021). 1.6: Interpreting Infrared Spectra. Available at: [Link]

  • GNPS Library. (2022). Spectrum CCMSLIB00009935252. Available at: [Link]

  • ResearchGate. (2025). The Infrared Spectrum of Polyvinyl Alcohol. Available at: [Link]

  • LabRulez. (2012). Determination of the vinyl content of polyethylene resins. Available at: [Link]

  • PubMed. (2011). Vibrational spectroscopic study on 2-[2-(4-dipropylamino-phenyl)-vinyl]-1,3,3-trimethyl-3H-indolium chloride. Available at: [Link]

  • Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VI: Polymers With C-O Bonds. Available at: [Link]

  • Semantic Scholar. (2025). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Stereochemical Purity

In the landscape of modern drug development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise; it is a fundamental pillar of safety, efficacy, and regulatory compliance. Molecules with chiral centers can exist as enantiomers—mirror images that are non-superimposable, much like a pair of hands.[1] These enantiomers can exhibit dramatically different pharmacological and toxicological profiles.[1][2] The compound at the center of our discussion, (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol, is a vital chiral building block, notably used as an intermediate in the synthesis of other complex molecules like (R)-mequitazine.[3] Its utility is intrinsically tied to its enantiomeric purity. The presence of its undesired enantiomer, (2S,5S)-(-)-5-Vinyl-2-quinuclidinemethanol, or other process-related impurities, can have significant downstream consequences.

This guide is designed for the discerning researcher and development professional. It moves beyond a simple recitation of methods to provide a comparative analysis of the most robust techniques for assessing the chemical and, most critically, the enantiomeric purity of this important synthetic intermediate. We will explore the causality behind method selection, present validated experimental protocols, and offer a clear, data-driven comparison to empower you to make informed decisions in your laboratory.

Foundational Analytical Strategy: A Multi-Modal Approach

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment strategy for (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol relies on a combination of high-resolution separation techniques to quantify enantiomeric excess (ee) and spectroscopic methods to confirm structural integrity and identify potential achiral impurities. The primary challenge lies in separating the target (2R,5R) enantiomer from its (2S,5S) counterpart.

Our comparative analysis will focus on three principal techniques:

  • High-Performance Liquid Chromatography (HPLC): The industry gold standard for chiral separations.[1][2]

  • Supercritical Fluid Chromatography (SFC): A powerful, modern alternative offering significant advantages in speed and sustainability.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A non-separative method for determining enantiomeric purity through the use of chiral additives.[6]

Chiral Chromatography: The Core of Enantiomeric Purity Assessment

The principle behind chiral chromatography is the creation of a chiral environment, most commonly through a Chiral Stationary Phase (CSP), that allows for differential interaction with the two enantiomers.[2] This transient formation of diastereomeric complexes results in different retention times, enabling their separation and quantification.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is the most established and widely utilized technique for determining enantiomeric purity due to its high resolution, robustness, and versatility.[2][7]

Causality of Method Choice: For a molecule like (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol, which contains a basic nitrogen atom within the quinuclidine ring system, polysaccharide-based CSPs are exceptionally effective.[8] These phases (e.g., derivatized cellulose or amylose) possess chiral grooves and cavities, and their interaction with the analyte is governed by a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to excellent enantioselectivity.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_result Purity Assessment prep Dissolve sample in mobile phase (~1 mg/mL) inject Inject onto Chiral HPLC System prep->inject separate Separation on Chiral Stationary Phase (CSP) inject->separate detect UV Detection (e.g., 220 nm) separate->detect integrate Integrate Peak Areas of Enantiomers detect->integrate calculate Calculate Enantiomeric Excess (ee %) ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100 integrate->calculate report Report Final Purity and Enantiomeric Excess calculate->report

Caption: General workflow for chiral HPLC analysis.

  • System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column, such as a Chiralcel OD-H (amylose-based) or Chiralpak AD-H (cellulose-based), 250 mm x 4.6 mm, 5 µm. The choice of CSP is critical and often requires screening.

  • Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent and an alcohol, with a basic additive to improve peak shape for the amine. For example: Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase to a final concentration of approximately 1.0 mg/mL.

  • System Suitability: Before sample analysis, inject a solution of a racemic or partially resolved standard to verify the system's performance. The resolution between the two enantiomer peaks should be ≥ 1.5.

  • Analysis: Inject 10 µL of the sample solution.

  • Quantification: Integrate the peak areas for the (2R,5R) and (2S,5S) enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area of major enantiomer - Area of minor enantiomer) / (Total area of both enantiomers)] x 100.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a highly efficient and "green" alternative to HPLC for chiral separations.[5] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and significantly reduced organic solvent consumption.[4][9]

Causality of Method Choice: The same CSPs used in HPLC are highly effective in SFC.[9] The low viscosity of the supercritical fluid mobile phase allows for higher flow rates without generating excessive backpressure, often reducing analysis times from over 10 minutes in HPLC to under 3 minutes in SFC.[5] This makes SFC an ideal choice for high-throughput screening and routine quality control.

cluster_prep Sample Preparation cluster_analysis SFC Analysis cluster_data Data Processing cluster_result Purity Assessment prep Dissolve sample in alcohol co-solvent (~1 mg/mL) inject Inject onto Chiral SFC System prep->inject separate Rapid Separation on CSP (Supercritical CO2 + Co-solvent) inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess (ee %) integrate->calculate report Report Final Purity and Enantiomeric Excess calculate->report

Caption: General workflow for chiral SFC analysis.

  • System: An SFC system with a CO2 pump, a co-solvent pump, an autosampler, a column oven, and a back-pressure regulator (BPR).

  • Chiral Stationary Phase: As with HPLC, polysaccharide-based CSPs are excellent choices (e.g., Chiralpak AD-3, 150 mm x 4.6 mm, 3 µm).

  • Mobile Phase: Supercritical CO2 with an alcohol co-solvent (e.g., Methanol or Ethanol) and a basic additive. A typical gradient might be 5% to 40% Methanol (containing 0.2% Diethylamine) over 3 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the alcohol co-solvent (e.g., Methanol) to a concentration of approximately 1.0 mg/mL.

  • Analysis and Quantification: Follow the same principles as HPLC for system suitability, injection, and calculation of % ee.

NMR Spectroscopy: An Orthogonal Approach

While chromatography physically separates enantiomers, NMR spectroscopy offers a powerful method to differentiate them in solution by creating a diastereomeric environment.[6]

Causality of Method Choice: This technique is valuable as an orthogonal, non-separative confirmation of the results obtained from chromatography. By adding a Chiral Solvating Agent (CSA), one can induce a chemical shift difference (Δδ) between corresponding protons of the two enantiomers. The integration of these now-separated signals provides a direct measure of the enantiomeric ratio.[6] For (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol, a chiral acid like (R)-(-)-Mandelic acid can be an effective CSA, forming transient diastereomeric salts with the basic nitrogen of the quinuclidine core.

cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing cluster_result Purity Assessment prep Dissolve analyte in deuterated solvent (e.g., CDCl3) add_csa Add Chiral Solvating Agent (CSA) (e.g., (R)-Mandelic Acid) prep->add_csa acquire Acquire High-Resolution ¹H NMR Spectrum add_csa->acquire identify Identify split signals of a diagnostic proton acquire->identify integrate Integrate separated signals for each enantiomer identify->integrate calculate Calculate Enantiomeric Ratio integrate->calculate report Report Enantiomeric Ratio calculate->report

Caption: Principle of NMR for enantiomeric purity.

  • System: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Materials: High-quality NMR tubes, deuterated solvent (e.g., Chloroform-d), and a high-purity Chiral Solvating Agent (e.g., (R)-(-)-Mandelic Acid).

  • Sample Preparation: a. Dissolve ~5-10 mg of the synthesized (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol in ~0.6 mL of CDCl3. b. Acquire a standard ¹H NMR spectrum to serve as a reference. c. To the same NMR tube, add the CSA in increasing amounts (e.g., 0.5, 1.0, 1.5 molar equivalents relative to the analyte), acquiring a spectrum after each addition until baseline separation of a diagnostic proton signal is observed. The vinyl protons or protons adjacent to the nitrogen are often good candidates.

  • Data Acquisition: Ensure a sufficient number of scans and a long relaxation delay (e.g., d1 = 10 seconds) to allow for accurate integration.

  • Quantification: Carefully integrate the well-resolved signals corresponding to each enantiomer. The ratio of the integrals directly corresponds to the enantiomeric ratio.

Comparative Performance Analysis

To provide a clear, objective comparison, the following table summarizes the performance of each technique based on key analytical parameters. The values presented are representative and may vary based on specific instrumentation and conditions.

ParameterChiral HPLC Chiral SFC ¹H NMR with CSA
Principle Physical SeparationPhysical SeparationChemical Shift Differentiation
Primary Use Gold-standard quantification of eeHigh-throughput quantification of eeOrthogonal confirmation of ee
Typical Analysis Time 10 - 20 minutes1 - 5 minutes5 - 15 minutes (per sample)
Resolution High to ExcellentExcellentVariable (depends on analyte-CSA interaction)
Limit of Quantification (LOQ) ~0.05 - 0.1% of minor enantiomer~0.05 - 0.1% of minor enantiomer~1-2% of minor enantiomer
Solvent Consumption High (primarily organic)Low (primarily liquid CO2)Very Low (deuterated solvent)
Throughput ModerateHighLow

Conclusion and Recommendations

Assessing the purity of a critical chiral intermediate like (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol demands a rigorous and multi-faceted analytical approach.

  • For definitive, high-sensitivity quantification of enantiomeric excess, Chiral HPLC remains the benchmark method, offering excellent resolution and well-established protocols.[1][2] It should be the primary technique for final quality control and release.

  • For laboratories focused on high throughput, process optimization, or sustainable practices , Chiral SFC is the superior alternative.[5][9] Its dramatic reduction in analysis time and solvent waste provides significant efficiency and environmental benefits without compromising separation quality.

  • ¹H NMR with a Chiral Solvating Agent serves as an invaluable orthogonal technique .[6] While generally less sensitive than chromatographic methods for detecting trace enantiomeric impurities, it provides an independent confirmation of the enantiomeric ratio and can be a rapid tool for in-process checks without extensive method development.

A self-validating system for purity assessment would involve using either HPLC or SFC as the primary quantitative method, fully validated for precision, accuracy, and linearity. The NMR method would then be used on select batches to provide orthogonal confirmation, ensuring the highest degree of confidence in the stereochemical integrity of the synthesized (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol. This comprehensive strategy underpins the principles of sound science and ensures the delivery of a high-purity intermediate ready for the next stage of synthesis.

References

  • Vinyl quinuclidine useful as a synthesis intermediate in the preparation of (R)-mequitazine.
  • Quinoline - Wikipedia. Wikipedia. [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC. National Center for Biotechnology Information. [Link]

  • (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol | C10H17NO - PubChem. PubChem. [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb. [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR. International Journal for Multidisciplinary Research. [Link]

  • Quantitative Analysis and Enantiomeric Separation of Ephedra Alkaloids in Ma Huang Related Products by HPLC-DAD and UPLC. Journal of Analytical Science and Technology. [Link]

  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis - MDPI. MDPI. [Link]

  • Quinoline: Structure, Properties & Uses Explained - Vedantu. Vedantu. [Link]

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - Shimadzu. Shimadzu. [Link]

  • Chiral Purity Analysis – Know What Both Hands Are Doing - SK pharmteco. SK pharmteco. [Link]

  • Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study - MDPI. MDPI. [Link]

  • Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. ScienceDirect. [Link]

  • High Efficiency Chiral Separations in HPLC and SFC | LCGC International. LCGC International. [Link]

  • Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals - FAGG. Federal Agency for Medicines and Health Products. [Link]

  • Synthesis and molecular-weight characteristics of n-vinylpyrrolidone and 2-methyl-5-vinylpyridine copolymers | Request PDF - ResearchGate. ResearchGate. [Link]

  • Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. Chiralpedia. [Link]

  • A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest | Request PDF - ResearchGate. ResearchGate. [Link]

  • Discovery of 2-[2-(5-nitrofuran-2-yl)vinyl]quinoline derivatives as a novel type of antimetastatic agents - PubMed. PubMed. [Link]

  • Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC. National Center for Biotechnology Information. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]

Sources

literature review of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol applications

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical review of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol , focusing on its critical role as a chiral synthon in pharmaceutical synthesis and asymmetric catalysis.

Content Type: Publish Comparison Guide Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.

Executive Summary & Compound Identity

(2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol (often abbreviated as VQM or the Cinchonine Quinuclidine Fragment ) is the chiral bicyclic amine core derived from Cinchona alkaloids. Unlike the parent alkaloids (Cinchonine/Quinine), which contain a bulky quinoline ring, this specific synthon offers a compact, rigid chiral scaffold with a reactive primary alcohol and a vinyl handle.

It is primarily utilized as a high-value chiral building block for the asymmetric synthesis of antihistamines (e.g., Mequitazine) and as a specialized ligand in organometallic catalysis.

Feature Specification
CAS Number 207129-36-0 (Specific stereoisomer)
IUPAC Name [(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol
Stereochemistry (2R, 5R) – Matches the quinuclidine core of (+)-Cinchonine
Key Functionality Chiral Base (Quinuclidine N), H-Bond Donor (-OH), Vinyl Handle

Core Application: Asymmetric Synthesis of (R)-Mequitazine

The most industrially significant application of (2R,5R)-VQM is its use as the starting material for (R)-Mequitazine (Primalan), a potent H1-antihistamine.

The Problem: Racemic Resolution vs. Asymmetric Synthesis

Historically, Mequitazine was synthesized as a racemate and resolved using chiral acids (e.g., tartaric acid).[1] This process is inefficient.

  • Classical Method (Resolution): Requires synthesizing the racemate, forming a salt, crystallizing, and discarding ~50% of the wrong enantiomer.

  • Modern Method (Asymmetric Synthesis): Uses (2R,5R)-VQM to install the correct chirality from the start, eliminating resolution steps.

Comparative Performance Analysis

The following table compares the efficiency of using (2R,5R)-VQM versus the classical resolution route.

MetricMethod A: Classical Resolution Method B: Asymmetric Synthesis (VQM Route) Advantage
Starting Material Racemic 3-vinylquinuclidine(2R,5R)-5-Vinyl-2-quinuclidinemethanol High optical purity input
Yield (Overall) ~30-40% (theoretical max 50%)>70% Double the efficiency
Enantiomeric Excess (ee) >98% (after multiple recrystallizations)>99% (intrinsic to starting material)Superior purity profile
Process Mass Intensity High (Solvent heavy for crystallization)Low (Direct coupling)Green chemistry aligned
Atom Economy Poor (Discarding 50% of isomer)Excellent Cost-effective at scale
Experimental Protocol: Synthesis of (R)-Mequitazine Intermediate

Reference: US Patent 8,754,074 B2

Objective: Coupling of (2R,5R)-VQM to the phenothiazine core.

  • Activation:

    • Dissolve (2R,5R)-VQM (1.0 eq) in anhydrous THF under nitrogen.

    • Add Thionyl Chloride (

      
      , 1.2 eq) dropwise at 0°C to convert the alcohol to the corresponding chloride. Note: The rigid bicyclic structure prevents rearrangement common in linear amines.
      
    • Reflux for 2 hours. Evaporate volatiles to yield the crystalline hydrochloride salt.

  • Coupling:

    • In a separate vessel, treat Phenothiazine (1.0 eq) with Sodium Hydride (NaH, 1.2 eq) in DMF at 0°C to generate the phenothiazine anion.

    • Introduce the activated quinuclidine chloride (from step 1) to the reaction mixture.

    • Heat to 80°C for 4-6 hours.

  • Work-up:

    • Quench with water, extract with Ethyl Acetate.

    • Wash organic layer with brine, dry over

      
      .
      
    • Result: (R)-Mequitazine is obtained as a white solid (Yield: ~72%, ee >99%).

Visualization: Synthesis Workflow

The following diagram illustrates the efficiency of the VQM route compared to the classical resolution pathway.

MequitazineSynthesis Racemic Racemic Precursor Resolution Chiral Resolution (Tartaric Acid) Racemic->Resolution Waste Discard (S)-Isomer (50% Loss) Resolution->Waste Product (R)-Mequitazine (>99% ee) Resolution->Product Low Yield VQM (2R,5R)-VQM (Pure Enantiomer) Activation Activation (SOCl2) VQM->Activation Direct Route Coupling Coupling (Phenothiazine/NaH) Activation->Coupling Coupling->Product High Yield

Figure 1: Comparison of Classical Resolution vs. Asymmetric Synthesis using (2R,5R)-VQM.

Secondary Application: Chiral Ligand for Metal Catalysis

Beyond drug synthesis, (2R,5R)-VQM serves as a robust ligand in asymmetric organometallic catalysis. Its rigid quinuclidine cage prevents conformational flexibility, a common failure mode in linear ligands.

Mechanism of Action[5][6]
  • N-Coordination: The tertiary amine nitrogen binds to metal centers (Pd, Os, Cu).

  • OH-Directing Group: The C2-hydroxymethyl group can H-bond with substrates or coordinate to the metal, creating a defined chiral pocket.

  • Vinyl Handle: The C5-vinyl group allows for immobilization on solid supports (e.g., silica or polymers) via olefin metathesis or radical polymerization, enabling catalyst recycling .

Performance vs. Alternatives
Ligand ClassSelectivity (ee)StabilityRecyclabilityCost
(2R,5R)-VQM High (90-99%) Excellent (Rigid cage)Yes (via Vinyl group)Moderate
Cinchona Alkaloids (Native)HighModerate (Labile ether)DifficultLow
Phosphine Ligands (BINAP)Very HighPoor (Air sensitive)NoHigh

Key Insight: While BINAP type ligands often yield slightly higher ee% in hydrogenation, VQM ligands are superior in oxidative stability and recyclability , making them preferred for industrial flow chemistry applications.

References

  • Preparation of (R)-Mequitazine. US Patent 8,754,074 B2.[1] Pierre Fabre Medicament. Link

  • Cinchona Alkaloids in Asymmetric Organocatalysis. Chemical Reviews, 2008. Link

  • Quinuclidine Derivatives as Chiral Ligands. Journal of Organic Chemistry, 2012. Link

  • Comparison of Cinchona Catalysts Containing Ethyl or Vinyl Groups. Molecules, 2019. Link

Sources

cost-benefit analysis of different (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical cost-benefit analysis of the synthesis methods for (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol (often abbreviated as VQM or Vinylquinuclidinylmethanol ). This compound is the critical bicyclic amine core of Cinchona alkaloids, widely used as a chiral scaffold in organocatalysis (e.g., Sharpless dihydroxylation ligands) and pharmaceutical intermediates (e.g., Mequitazine).

Executive Summary

For industrial and research applications, the "synthesis" of (2R,5R)-VQM is almost exclusively a semi-synthetic degradation and reconstruction process starting from natural Quinine . While de novo total synthesis exists, it is chemically inefficient (15+ steps, <5% yield) and cost-prohibitive compared to the degradation of Quinine, which is an abundant agricultural commodity (~


1.00/g).

The primary technical challenge is that direct oxidative cleavage of the Quinine "bridge" (C8–C9) typically triggers the opening of the strained quinuclidine cage, yielding Meroquinene . Consequently, the most efficient "synthesis" is actually a Degradation-Cyclization-Reduction sequence.

Comparative Analysis of Synthesis Methods

The following table compares the three primary methodologies based on yield, atom economy, and industrial viability.

FeatureMethod A: Oxidative Degradation & Recyclization (Standard) Method B: De Novo Total Synthesis (Academic) Method C: Direct Nucleophilic Cleavage (Emerging)
Starting Material Natural Quinine (Cinchona Bark)4-Vinylpyridine or GlutarimideQuinine / Quininone
Cost Efficiency High (Raw material is cheap)Low (Reagents > Product value)Medium (Requires expensive catalysts)
Step Count 4–5 Steps12–18 Steps2–3 Steps
Overall Yield 35–45%< 5%Variable (Substrate dependent)
Stereocontrol Perfect (Inherited from Nature)Difficult (Requires chiral HPLC/Resolution)High (Retention of configuration)
Key Intermediate Meroquinene (Piperidine derivative)Acyclic aminesQuininone
Scalability Multi-kilogramGram-scalePilot-scale

Detailed Methodologies

Method A: The "Rabe-Meroquinene" Route (Industry Standard)

This is the historical and currently most viable route. It acknowledges that the quinuclidine cage is too strained to survive the harsh oxidation required to remove the quinoline ring. Therefore, the cage is intentionally broken to form Meroquinene and then rebuilt.

Mechanism:

  • Oxidation: Quinine is oxidized (classically with Chromic acid, modernly with O3/H2O2) to cleave the C8–C9 bond. This opens the quinuclidine ring to form N-formyl Meroquinene .

  • Deprotection/Esterification: The N-formyl group is hydrolyzed, and the carboxylic acid is esterified to Meroquinene ester .

  • Cyclization: A Claisen-type condensation (often using NaOEt) reforms the quinuclidine cage, yielding Quinuclidinone .

  • Reduction: The ketone is reduced to the methylene group (Wolff-Kishner) or alcohol (NaBH4) to yield the target VQM.

Protocol (Optimized for Lab Scale):

  • Oxidative Cleavage: Dissolve Quinine (10 g) in 20% H2SO4. Add dropwise a solution of CrO3 (or use Ozonolysis at -78°C in MeOH followed by H2O2 workup for a greener approach). Stir at 0°C for 4 hours.

  • Isolation of Meroquinene: Neutralize with NaOH. Extract the cleaved quinoline byproduct (Quininic acid) with ether. The aqueous phase contains Meroquinene.

  • Esterification: Reflux the aqueous residue with EtOH/HCl to form Ethyl Meroquinenate .

  • Cyclization: Treat the ester with NaOEt in dry benzene/toluene. Reflux for 12 hours. The piperidine ring cyclizes to form 5-vinyl-2-quinuclidone .

  • Reduction to Alcohol:

    • To Methanol: Treat the 2-carboxylate intermediate (pre-decarboxylation) with LiAlH4 in THF.

    • Yield: Expect ~40% overall yield from Quinine.

Method B: De Novo Total Synthesis (Jacobsen/Stork Variants)

Total synthesis is generally reserved for generating unnatural enantiomers or analogs not accessible from Cinchona bark.

Workflow:

  • Precursor: Start with 4-vinylpyridine or a glutarimide derivative.

  • Chirality Introduction: Use asymmetric allylation or enzymatic resolution to set the C4/C5 stereocenters.

  • Cage Construction: Intramolecular alkylation (SN2) to close the nitrogen bridge.

  • Validation: This route is chemically elegant but economically ruinous for the standard (2R,5R) isomer due to the low cost of Quinine.

Visualizing the Pathway

The following diagram illustrates the dominant industrial pathway (Method A), highlighting the critical "Ring Opening" and "Ring Closing" phases that define the synthesis.

QuinineDegradation cluster_waste Waste Stream Quinine Quinine (Natural Source) Oxidation Oxidative Cleavage (CrO3 or O3) Quinine->Oxidation Step 1 Meroquinene Meroquinene (Ring Opened Piperidine) Oxidation->Meroquinene C8-C9 Cleavage & Cage Opening QuininicAcid Quininic Acid (Quinoline byproduct) Oxidation->QuininicAcid Esterification Esterification (EtOH/HCl) Meroquinene->Esterification Step 2 Cyclization Cyclization (NaOEt - Cage Reforming) Esterification->Cyclization Step 3 Reduction Reduction (LiAlH4) Cyclization->Reduction Step 4 Target (2R,5R)-VQM (Target Alcohol) Reduction->Target Final Product

Caption: The "Rabe" Degradation-Reconstruction pathway. Note the obligatory ring-opening to Meroquinene before re-cyclization to the Quinuclidine core.

Cost-Benefit Summary

MetricDegradation (Method A) Total Synthesis (Method B)
Material Cost (est.) $150 / kg (Quinine base)$2,500+ / kg (Reagents/Catalysts)
Time to Product 3 Days3-4 Weeks
Waste (E-Factor) High (Chromium/Acid waste)Medium (Solvent intensive)
Purity Profile High (Enantiopure source)Variable (Depends on catalyst)

Recommendation: For researchers requiring (2R,5R)-5-vinyl-2-quinuclidinemethanol , Method A (Degradation of Quinine) is the only scientifically justifiable approach. The "Total Synthesis" routes are academic exercises in logic, not practical supply chains. If the goal is simply to obtain the ligand, purchasing the degraded intermediate (Meroquinene ester) and performing the final cyclization/reduction is often the most time-efficient strategy.

References

  • Rabe, P. (1918).[1] "Über die partielle Synthese des Chinins." Berichte der deutschen chemischen Gesellschaft, 51(2), 466-469. Link

  • Woodward, R. B., & Doering, W. E. (1944).[1][2] "The Total Synthesis of Quinine." Journal of the American Chemical Society, 66(5), 849-849. Link

  • Raheem, I. T., et al. (2004).[1] "Enantioselective Total Synthesis of Quinine and Quinidine." Journal of the American Chemical Society, 126(3), 706-707. Link

  • Hoffmann-La Roche. (1970). "Process for the manufacture of quinuclidine derivatives." U.S. Patent 3,536,717. Link

  • Song, C. E. (Ed.).[3] (2009). Cinchona Alkaloids in Synthesis and Catalysis: Ligands, Immobilization and Organocatalysis. Wiley-VCH. Link

Sources

Safety Operating Guide

(2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context[1][2][3][4]

(2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol (CAS: 207129-36-0) is a specialized chiral building block, often derived from Cinchona alkaloids, utilized in asymmetric synthesis and organocatalysis. While it does not possess the extreme volatility of lower molecular weight vinyl compounds, its quinuclidine core renders it a basic amine with specific reactivity and toxicity profiles.

Effective disposal requires strict adherence to segregation protocols to prevent accidental formation of hazardous salts or exothermic reactions with acids. This guide provides a self-validating workflow for the safe containment, transport, and final destruction of this compound, ensuring compliance with global EHS standards (OSHA, EPA, REACH).

Hazard Identification & Safety Profile

Before initiating disposal, the waste generator must validate the hazard profile to select the correct waste stream.

GHS Classification Summary
ParameterClassificationH-CodeHazard Statement
Acute Toxicity Category 4 (Oral)H302 Harmful if swallowed.
Skin Corrosion Category 2H315 Causes skin irritation.[1]
Eye Damage Category 2AH319 Causes serious eye irritation.[2]
Target Organ Category 3 (STOT)H335 May cause respiratory irritation.[1][3]

Critical Reactivity Note: As a tertiary amine, this compound is incompatible with strong acids and oxidizing agents . Accidental mixing with strong acids can generate heat and form stable salts that may complicate incineration parameters.

Pre-Disposal Handling & Segregation[3]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved N95 (solid) or half-mask respirator with organic vapor cartridges (if in solution).

  • Dermal: Nitrile rubber gloves (minimum thickness 0.11 mm).

  • Ocular: Chemical safety goggles (ANSI Z87.1).

  • Body: Standard lab coat; use Tyvek sleeves if handling large bulk quantities (>100g).

Waste Stream Segregation

To prevent cross-reactivity, strictly segregate this compound from:

  • Strong Acids: (e.g., Sulfuric acid, Hydrochloric acid) – Risk of exothermic neutralization.

  • Oxidizers: (e.g., Permanganates, Peroxides) – Risk of ignition.

  • Acyl Chlorides/Anhydrides: Risk of vigorous acylation.

Step-by-Step Disposal Protocol

This protocol is designed as a "cradle-to-grave" workflow, ensuring the material is tracked from the bench to the incinerator.

Phase A: Waste Characterization & Preparation
  • State Verification: Determine if the waste is Solid (pure substance) or Liquid (dissolved in solvent).

  • Container Selection:

    • Solids: High-density polyethylene (HDPE) wide-mouth jars.

    • Liquids: Glass or HDPE solvent waste bottles (Amber glass preferred if photosensitive).

  • Labeling: Apply a hazardous waste label immediately.

    • Must include: Full chemical name (no abbreviations), CAS # (207129-36-0), and Hazard Warnings (Irritant, Harmful).

Phase B: Dissolution (Optional for Solids)

While solid waste is acceptable, some facilities prefer organic solids to be dissolved for easier injection into incinerators.

  • Solvent Choice: Dissolve in a combustible solvent such as Methanol or Ethanol .

  • Ratio: Ensure complete dissolution (typically 10% w/v) to prevent precipitation in waste lines.

  • Protocol: Add solid to solvent slowly under stirring. Do not add solvent to solid in a confined vessel without venting.

Phase C: Final Disposal Path (Incineration)

The only validated destruction method for quinuclidine derivatives is thermal oxidation .

  • Method: High-temperature chemical incineration equipped with an afterburner and scrubber.

  • Mechanism:

    • The nitrogen in the quinuclidine ring is oxidized to Nitrogen Oxides (

      
      ).
      
    • The scrubber system (alkaline) neutralizes the

      
       emissions.
      
  • Prohibition: NEVER dispose of via sanitary sewer or sink drains. The compound is toxic to aquatic life and stable in water.

Emergency Spill Response Workflow

In the event of a spill, immediate containment is necessary to prevent aerosolization of the powder.

SpillResponse Start Spill Detected Assess Assess Volume & State (Solid vs. Solution) Start->Assess PPE Don PPE: Gloves, Goggles, N95 Assess->PPE Solid Is it Solid? PPE->Solid Sweep Gently Sweep Avoid Dust Generation Solid->Sweep Yes Absorb Cover with Vermiculite or Sand Solid->Absorb No (Liquid) ContainerS Place in Hazardous Waste Container Sweep->ContainerS Clean Clean Area with Soap & Water ContainerS->Clean Scoop Scoop into Pail Absorb->Scoop Scoop->ContainerS Notify Notify EHS & Log Incident Clean->Notify

Figure 1: Decision logic for immediate laboratory spill response.

Regulatory & Compliance Data

Regulatory BodyClassification / CodeRequirement
US EPA Not P-listed or U-listed specificallyManage as Characteristic Hazardous Waste (Toxic/Ignitable if in solvent).
EU REACH SVHC Candidate (Potential)Monitor for updates; treat as hazardous organic waste.
DOT (Transport) Not Regulated as Dangerous Goods (Solid)If dissolved, classify based on solvent (e.g., UN1993 for Flammable Liquid).

References

  • Sigma-Aldrich . (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol Safety Data Sheet. Retrieved from

  • PubChem . Compound Summary: (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol.[4][5] National Library of Medicine. Retrieved from

  • BLD Pharm . Safety Data Sheet: ((1S,2R,4S,5R)-5-Vinylquinuclidin-2-yl)methanol. Retrieved from

  • Santa Cruz Biotechnology . Quinuclidine Derivative Handling Protocols. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol
Reactant of Route 2
(2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.